Product packaging for Oblongine(Cat. No.:CAS No. 60008-01-7)

Oblongine

Número de catálogo: B106143
Número CAS: 60008-01-7
Peso molecular: 314.4 g/mol
Clave InChI: POJZOQWVMMYVBU-INIZCTEOSA-O
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(1S)-1-[(4-hydroxyphenyl)methyl]-7-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-8-ol has been reported in Stephania tetrandra, Stephania cephalantha, and other organisms with data available.
from Leontice leontopetalum;  RN given refers to parent cpd without isomeric designation

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24NO3+ B106143 Oblongine CAS No. 60008-01-7

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(1S)-1-[(4-hydroxyphenyl)methyl]-7-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-20(2)11-10-14-6-9-17(23-3)19(22)18(14)16(20)12-13-4-7-15(21)8-5-13/h4-9,16H,10-12H2,1-3H3,(H-,21,22)/p+1/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJZOQWVMMYVBU-INIZCTEOSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC2=C(C1CC3=CC=C(C=C3)O)C(=C(C=C2)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(CCC2=C([C@@H]1CC3=CC=C(C=C3)O)C(=C(C=C2)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24NO3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70208713
Record name Oblongine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70208713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60008-01-7
Record name Oblongine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060008017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oblongine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70208713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Oblongifolin C: A Multifaceted Inhibitor of Cancer Progression

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide on the Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oblongifolin C (OC), a natural compound isolated from Garcinia yunnanensis, has emerged as a promising anti-cancer agent with a multi-pronged mechanism of action. This technical guide provides an in-depth analysis of the molecular pathways through which OC exerts its cytotoxic, anti-metastatic, and pro-apoptotic effects on cancer cells. Through the systematic presentation of quantitative data, detailed experimental protocols, and visual representations of signaling cascades, this document serves as a comprehensive resource for researchers and drug development professionals investigating novel cancer therapeutics. OC's ability to induce apoptosis via the intrinsic mitochondrial pathway and inhibit cell migration and invasion by modulating key signaling molecules highlights its potential as a lead compound for further preclinical and clinical investigation.

Introduction

The quest for novel, effective, and less toxic cancer therapies has led to the exploration of natural products as a rich source of bioactive compounds. Oblongifolin C, a polyprenylated acylphloroglucinol, has demonstrated significant anti-tumor activity across various cancer cell lines. Its mechanism of action is multifaceted, targeting critical cellular processes that are often dysregulated in cancer, including apoptosis and metastasis. This guide synthesizes the current understanding of OC's molecular interactions within cancer cells, providing a foundational resource for its continued development as a potential therapeutic agent.

Cytotoxicity of Oblongifolin C

Oblongifolin C exhibits potent cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a specific biological or biochemical function, have been determined for several cell lines.

Table 1: IC50 Values of Oblongifolin C in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Citation
HeLaCervical Cancer~10-20[1]
QBC939Cholangiocarcinoma~10-40 (after 48h)[2]
Eca109Esophageal Squamous CarcinomaNot specified, but effective at 10µM[3][4]
HepG2Hepatocellular CarcinomaNot specified, but effective at 10µM[4]
KYSE150Esophageal Squamous CarcinomaNot specified, but shows strong inhibition[3]
MDA-MB-435MelanomaNot specified, but growth inhibited[3]

Mechanism of Action: Induction of Apoptosis

Oblongifolin C is a potent inducer of apoptosis, the process of programmed cell death that is often evaded by cancer cells. Evidence suggests that OC triggers the intrinsic, or mitochondrial, pathway of apoptosis.[1]

Key Molecular Events in OC-Induced Apoptosis
  • Bax Translocation: OC induces the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria.[1]

  • Cytochrome c Release: The accumulation of Bax at the mitochondrial membrane leads to the release of cytochrome c into the cytoplasm.[1]

  • Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of caspases, the executioner enzymes of apoptosis.[1]

Signaling Pathway for Oblongifolin C-Induced Apoptosis

OC Oblongifolin C Bax_cyto Bax (cytosolic) OC->Bax_cyto Induces translocation Mitochondrion Mitochondrion CytC_mito Cytochrome c (mitochondrial) Bax_mito Bax (mitochondrial) Bax_cyto->Bax_mito Translocates to Bax_mito->Mitochondrion CytC_cyto Cytochrome c (cytosolic) Bax_mito->CytC_cyto Promotes release of Caspase_Cascade Caspase Cascade Activation CytC_cyto->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Leads to OC Oblongifolin C PI3K_Akt PI3K/Akt Pathway OC->PI3K_Akt Inhibits ERK ERK Pathway OC->ERK Inhibits Keratin18 Keratin 18 OC->Keratin18 Upregulates Tubulin Tubulin OC->Tubulin Upregulates Metastasis Cell Migration & Invasion (Metastasis) PI3K_Akt->Metastasis Promotes ERK->Metastasis Promotes Keratin18->Metastasis Inhibits Tubulin->Metastasis Inhibits

References

The Biological Activity of Garcinia oblongifolia Extract: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The term "Oblongine" is ambiguous in scientific literature. While it can refer to a specific benzylisoquinoline alkaloid, the significant biological activities attributed to extracts from plants like Garcinia oblongifolia are predominantly linked to a class of polyphenolic compounds, particularly Oblongifolin C, as well as other xanthones and benzophenones. This guide will therefore focus on the scientifically substantiated biological activities of Garcinia oblongifolia extract and its key bioactive constituents.

This technical guide provides an in-depth overview of the biological activities of extracts derived from Garcinia oblongifolia. It is intended for researchers, scientists, and professionals in the field of drug development. The content covers key biological activities, including antioxidant, anti-inflammatory, and anticancer effects, supported by detailed experimental protocols, quantitative data, and visual representations of experimental workflows and signaling pathways.

Antioxidant Activity

Extracts from Garcinia oblongifolia have demonstrated notable antioxidant properties, primarily attributed to their rich content of flavonoids and xanthones.[1] These compounds are effective radical scavengers, contributing to the mitigation of oxidative stress. The antioxidant capacity is commonly evaluated using DPPH and ABTS radical scavenging assays.

Quantitative Antioxidant Data

The antioxidant activities of various Garcinia species extracts, including those from Garcinia oblongifolia, have been quantified to determine their efficacy. The half-maximal inhibitory concentration (IC50) is a key metric used for this purpose, with lower values indicating higher antioxidant activity.

Extract/CompoundAssayIC50 Value (µg/mL)Reference
Garcinia xanthochymus Fruit ExtractDPPH145.62[2]
Garcinia sopsopia Fruit ExtractDPPH111.38[2]
Garcinia xanthochymus Fruit ExtractABTS661.70[2]
Garcinia sopsopia Fruit ExtractABTS44.18[2]
Garcinia gummi-gutta Bark ExtractDPPH14.11 ± 0.21[3]
Garcinia gummi-gutta Bark ExtractABTS5.37 ± 0.03[3]
Garcinia indica Bark ExtractDPPH32.43 ± 0.63[3]
Garcinia indica Bark ExtractABTS12.08 ± 0.12[3]
Garcinia talbotii Fruit Rind ExtractDPPH34.18 ± 0.27[3]
Garcinia talbotii Leaves ExtractABTS6.74 ± 0.09[3]
GarcinolDPPH1331 ± 73 (µmol Trolox/100 g)[4]
MorelloflavoneDPPH58697 ± 6944 (µmol Trolox/100 g)[4]
GarcinolABTS214433 ± 2657 (µmol Trolox/100 g)[4]
MorelloflavoneABTS209216 ± 11723 (µmol Trolox/100 g)[4]
Experimental Protocols

This assay is based on the reduction of the stable DPPH radical by an antioxidant.[5]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol), spectrophotometric grade

  • Plant extract stock solution (e.g., 1 mg/mL in methanol)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer

Procedure:

  • Preparation of DPPH Working Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color and an absorbance of approximately 1.0 ± 0.2 at 517 nm.[6]

  • Sample Preparation: Prepare serial dilutions of the plant extract and the positive control in methanol.

  • Reaction Setup:

    • In a 96-well plate, add a specific volume of each sample dilution to separate wells.

    • Add an equal volume of the DPPH working solution to each well to initiate the reaction.

    • Include a blank control containing only methanol and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[5]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[1]

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Abs_control is the absorbance of the DPPH solution without the sample.

    • Abs_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the extract concentrations.

This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).[7]

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Methanol (or Ethanol)

  • Plant extract stock solution

  • Positive control (e.g., Trolox or Ascorbic acid)

  • Spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[7]

  • Preparation of ABTS Working Solution: Dilute the ABTS•+ stock solution with methanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[7]

  • Reaction Setup:

    • Add a small volume of the plant extract (e.g., 5 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 3.995 mL).[7]

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 30 minutes).[7]

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity:

    • The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Abs_control is the absorbance of the ABTS•+ solution without the sample.

    • Abs_sample is the absorbance of the ABTS•+ solution with the sample.

  • IC50 Determination: The IC50 value is calculated from the plot of scavenging percentage against extract concentration.

Anti-inflammatory Activity

The fruit extracts of Garcinia oblongifolia have demonstrated potent anti-inflammatory effects.[1] This activity is often associated with the inhibition of pro-inflammatory mediators. Kaempferol, a flavonoid present in the extract, is a key contributor to this anti-inflammatory activity.[1] A common in vitro method to assess anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

Cell Line: RAW 264.7 murine macrophage cell line.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Garcinia oblongifolia extract

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H3PO4)

  • Sodium nitrite standard solution

  • 96-well cell culture plate

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the Garcinia oblongifolia extract for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) in the presence of the extract for 24 hours.

    • Include control wells: untreated cells, cells treated with LPS only, and cells treated with the extract only.

  • Nitrite Measurement:

    • After incubation, collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent in a new 96-well plate.

    • Incubate at room temperature for 10-15 minutes.

  • Absorbance Reading: Measure the absorbance at 540-550 nm.

  • Calculation:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Determine the nitrite concentration in the samples from the standard curve.

    • Calculate the percentage of NO inhibition relative to the LPS-only treated cells.

Anticancer Activity

Extracts from Garcinia oblongifolia and its purified compounds, notably Oblongifolin C, exhibit significant anticancer properties.[8] These effects are mediated through the induction of apoptosis and the inhibition of cell proliferation in various cancer cell lines.

Quantitative Anticancer Data

The cytotoxic effects of Garcinia extracts and their constituents are typically quantified by their IC50 values against different cancer cell lines.

Extract/CompoundCell LineIC50 ValueReference
Garcinia morella Fruit ExtractDLA (Dalton's Lymphoma Ascites)250 µg/mL[9]
Garcinia mangostana Rind ExtractMCF-7 (Breast Cancer)19.2 µg/mL[10]
Doxorubicin (Positive Control)MCF-7 (Breast Cancer)1.1 µg/mL[10]
GarcinolHT29 (Colon Cancer)10 µM[11]
GarcinolHL-60 (Leukemia)9.42 µM[12]
Oblongifolin C & Guttiferone K (1:1)HCT116 (Colorectal Cancer)3.4 µmol/L
G. yunnanensis Ethanol ExtractHCT116 (Colorecetel Cancer)3.85 µg/mL
Experimental Protocols

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Garcinia oblongifolia extract

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with a range of concentrations of the plant extract for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition:

    • After the treatment period, remove the medium.

    • Add fresh medium containing MTT solution (final concentration 0.5 mg/mL) to each well.[13]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Remove the MTT-containing medium.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.[9]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm.[13]

  • Calculation:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value from the dose-response curve.

Western blotting is used to detect key proteins involved in the apoptotic cascade, such as cleaved caspases and PARP.[14]

Materials:

  • Protein lysates from treated and untreated cells

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for at least 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.

  • Washing: Wash the membrane multiple times with wash buffer (e.g., TBST).

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in the levels of cleaved caspase-3 and cleaved PARP indicates the induction of apoptosis.[14]

Visualizations

Experimental Workflow

G cluster_extraction Extraction & Fractionation cluster_bioassay Bioactivity Screening cluster_isolation Bioactivity-Guided Isolation plant_material Dried Garcinia oblongifolia Stem Bark extraction 50% Ethanol Extraction (Sonicator) plant_material->extraction crude_extract Crude Ethanol Extract extraction->crude_extract fractionation Liquid-Liquid Fractionation (Dichloromethane/Water) crude_extract->fractionation dcm_fraction Dichloromethane Fraction fractionation->dcm_fraction water_fraction Water Fraction fractionation->water_fraction antioxidant_assay Antioxidant Assay (DPPH) dcm_fraction->antioxidant_assay cytotoxicity_assay Cytotoxicity Assay (MTT on A549 Cells) dcm_fraction->cytotoxicity_assay column_chromatography Column Chromatography (Silica Gel) dcm_fraction->column_chromatography hplc HPLC Purification column_chromatography->hplc isolated_compounds Isolated Bioactive Compounds (e.g., Oblongifolin A, Guttiferone F) hplc->isolated_compounds

Caption: Bioactivity-guided isolation of compounds from G. oblongifolia.

Signaling Pathways

Oblongifolin C, a key compound in Garcinia oblongifolia extract, induces apoptosis through the mitochondrial (intrinsic) pathway.[15][16]

G cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Events cluster_caspase_cascade Caspase Activation Cascade oblongifolin_c Oblongifolin C bax Bax Translocation oblongifolin_c->bax mmp Mitochondrial Membrane Potential Collapse bax->mmp cytochrome_c Cytochrome c Release mmp->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic apoptosis pathway induced by Oblongifolin C.

The anti-inflammatory effects of Garcinia extracts are partly mediated by the inhibition of the NF-κB signaling pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk Activation ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p65/p50) nfkb_n NF-κB (p65/p50) nfkb->nfkb_n Translocation garcinia Garcinia Extract garcinia->ikk Inhibition gene Pro-inflammatory Gene Transcription (e.g., iNOS, COX-2) nfkb_n->gene Induces

Caption: Inhibition of the NF-κB signaling pathway by Garcinia extract.

References

An In-Depth Technical Guide to the Natural Sources of Oblongine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oblongine is a quaternary benzylisoquinoline alkaloid that has garnered interest within the scientific community for its potential pharmacological activities. As a member of the vast and structurally diverse group of benzylisoquinoline alkaloids (BIAs), this compound's natural origins are confined to a specific subset of plant genera. This technical guide provides a comprehensive overview of the known botanical sources of this compound, quantitative data on its occurrence, detailed experimental protocols for its extraction and isolation, and an exploration of its biosynthetic origins.

Natural Sources and Plant Origin

This compound has been identified in a select group of plants belonging to the Menispermaceae and Berberidaceae families. The primary species recognized as natural sources of this compound are:

  • Stephania tetrandra : A perennial vine native to East Asia, its root is a well-known component of traditional Chinese medicine.[1]

  • Stephania cephalantha : A climbing shrub found in parts of Asia, also utilized in traditional medicinal practices.[1]

  • Leontice leontopetalum : A tuberous perennial plant native to the eastern Mediterranean and parts of the Middle East.[2][3][4][5] The tuberous roots of this plant have been traditionally used for various purposes, including as a source of soap.[3]

Quantitative Analysis of this compound in Plant Sources

Precise quantitative data regarding the yield of this compound from its natural sources is limited in publicly available literature. However, analytical methods have been developed to detect and quantify this compound in plant matrices, particularly in Stephania tetrandra.

A high-performance liquid chromatography (HPLC) method has been established for the simultaneous determination of several alkaloids in Radix Stephaniae tetrandrae, including this compound.[6] The quantitative parameters from this method are summarized in the table below.

Plant SourceAnalytical MethodCalibration Curve Range (µg/mL)Detection Limit (S/N=3) (µg/mL)
Stephania tetrandraHPLC145 - 14501.69

Table 1: Quantitative HPLC Data for this compound in Stephania tetrandra [6]

It is important to note that the concentration of secondary metabolites like this compound in plants can be influenced by various factors, including geographical location, climate, and the specific developmental stage of the plant at the time of harvest.

Experimental Protocols: Extraction and Isolation

The isolation of this compound from its plant sources typically involves a multi-step process of extraction and chromatographic purification. The following is a generalized protocol based on methods developed for the isolation of alkaloids from Stephania species.

General Alkaloid Extraction from Stephania tetrandra

This protocol outlines the initial extraction of a crude alkaloid mixture from the roots of Stephania tetrandra.[6]

Materials:

  • Ground Radix Stephaniae tetrandrae

  • 95% Ethanol (EtOH)

  • 3% Hydrochloric acid (HCl)

  • Chloroform (CHCl₃)

  • 25% Ammonium hydroxide (NH₄OH)

  • n-Butanol (n-BuOH)

  • Rotary evaporator

Procedure:

  • Extraction: The ground plant material is extracted three times with 95% EtOH at 80°C for 8 hours for each extraction.

  • Concentration: The combined ethanolic extracts are concentrated to dryness using a rotary evaporator under vacuum at 50°C.

  • Acid-Base Partitioning:

    • The residue is dissolved in 3% HCl and then extracted three times with CHCl₃ to remove non-alkaloidal compounds.

    • The acidic aqueous layer is then basified to pH 9 with 25% NH₄OH.

    • The resulting suspension is extracted with CHCl₃. This chloroform layer will contain bisbenzylisoquinoline alkaloids like tetrandrine and fangchinoline.

    • The remaining aqueous layer is then partitioned with n-BuOH to extract more polar alkaloids.

Isolation of this compound

Figure 1: General Workflow for this compound Isolation. This diagram illustrates a typical chromatographic workflow for the purification of this compound from a crude alkaloid extract.

Biosynthesis of this compound

This compound is a benzylisoquinoline alkaloid (BIA), a large and diverse class of plant secondary metabolites. The biosynthesis of BIAs has been extensively studied, and the general pathway provides a framework for understanding the formation of this compound.

The biosynthesis of BIAs originates from the amino acid L-tyrosine. Through a series of enzymatic reactions, L-tyrosine is converted to (S)-norcoclaurine, the central precursor for all BIAs. From (S)-norcoclaurine, a series of modifications, including O-methylation, N-methylation, hydroxylation, and oxidative coupling, lead to the vast array of BIA structures.

While the specific enzymes responsible for the final steps in this compound biosynthesis have not been fully elucidated, the general pathway is depicted below.

BIA_Biosynthesis Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine p_HPAA 4-Hydroxyphenylacetaldehyde Tyrosine->p_HPAA Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine p_HPAA->Norcoclaurine Coclaurine (S)-Coclaurine Norcoclaurine->Coclaurine 6OMT N_Methylcoclaurine (S)-N-Methylcoclaurine Coclaurine->N_Methylcoclaurine CNMT Reticuline (S)-Reticuline N_Methylcoclaurine->Reticuline CYP80B/3'H BIA_Scaffolds Diverse BIA Scaffolds Reticuline->BIA_Scaffolds Multiple Enzymatic Steps This compound This compound BIA_Scaffolds->this compound Specific Modifying Enzymes (e.g., Methyltransferases)

Figure 2: Generalized Benzylisoquinoline Alkaloid (BIA) Biosynthesis Pathway. This diagram outlines the initial steps in the biosynthesis of BIAs, starting from L-tyrosine and leading to the central intermediate (S)-reticuline, from which diverse scaffolds, including that of this compound, are derived.

Pharmacological Activity and Signaling Pathways

The pharmacological effects of this compound have been investigated to some extent. Studies on this compound chloride from Leontice leontopetalum have demonstrated effects on smooth muscle and cardiac tissue in guinea pigs.[7] Specifically, this compound has been shown to inhibit both the contractility and rate of the heart at higher concentrations.[2]

At present, there is a lack of detailed studies elucidating the specific signaling pathways through which this compound exerts its biological effects. Further research is required to determine the molecular targets and mechanisms of action of this alkaloid.

Conclusion

This compound is a quaternary benzylisoquinoline alkaloid with a defined but limited number of natural plant sources, primarily within the Stephania and Leontice genera. While analytical methods for its detection and quantification have been developed, comprehensive data on its yield from these plants are not widely available. The extraction and isolation of this compound rely on classical alkaloid chemistry protocols involving acid-base partitioning and chromatographic separation. Its biosynthesis follows the general pathway of benzylisoquinoline alkaloids, originating from L-tyrosine, although the specific enzymatic steps for its formation remain to be fully characterized. The preliminary pharmacological data suggest bioactivity, but a detailed understanding of the signaling pathways involved is a key area for future research. This guide provides a foundational resource for scientists and researchers interested in the further exploration and potential development of this compound.

References

The Pharmacological Properties of Oblongifolin C: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Oblongine" is ambiguous in scientific literature, potentially referring to different chemical entities. This document focuses on Oblongifolin C (OC) , a polyprenylated acylphloroglucinol isolated from Garcinia species, for which a substantial body of pharmacological data exists.

Introduction

Oblongifolin C (OC) is a natural product that has garnered significant attention within the scientific community for its potent anticancer activities. Isolated from plants of the Garcinia genus, OC has demonstrated efficacy in various cancer cell lines and preclinical models. This technical guide provides a comprehensive overview of the pharmacological properties of Oblongifolin C, with a focus on its mechanism of action, relevant signaling pathways, and key experimental data. The information presented herein is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents for oncology.

Core Pharmacological Activities

Oblongifolin C exhibits a multi-faceted pharmacological profile, primarily characterized by its ability to induce apoptosis and inhibit autophagic flux in cancer cells. These dual actions contribute to its robust antitumor effects.

Induction of Apoptosis

OC is a potent inducer of apoptosis, or programmed cell death, in a variety of cancer cell lines. The apoptotic cascade initiated by OC involves the intrinsic pathway, characterized by mitochondrial dysregulation. Key events include the translocation of Bax to the mitochondria, the subsequent release of cytochrome c, and the activation of caspase-3, a critical executioner caspase. The cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspase-3 is a hallmark of OC-induced apoptosis.

Inhibition of Autophagic Flux

A distinguishing feature of Oblongifolin C's mechanism of action is its role as an autophagic flux inhibitor.[1] Autophagy is a cellular recycling process that can promote cancer cell survival under stress conditions. OC disrupts this process by blocking the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes and the autophagy-related protein p62/SQSTM1.[1] This inhibition of autophagy sensitizes cancer cells to apoptosis, particularly under conditions of nutrient deprivation.[1] The impairment of lysosomal function is further evidenced by an increase in lysosomal pH and reduced activity of lysosomal enzymes like cathepsins.[1]

Quantitative Data: In Vitro Efficacy

The cytotoxic and antiproliferative effects of Oblongifolin C have been quantified across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency.

Cell LineCancer TypeIC50 (µM)Citation
HeLaCervical Cancer~7.5 - 15[2][3]
QBC939Cholangiocarcinoma5 - 40 (dose-dependent effects observed)[4]
RT112-GrBladder Cancer5 - 10 (effective inhibition of autophagy)[5]

Key Signaling Pathways and Molecular Interactions

Oblongifolin C exerts its pharmacological effects by modulating specific signaling pathways and interacting with key cellular proteins.

mTORC1-TFEB Signaling Pathway

OC has been shown to inhibit the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[3] Inhibition of mTORC1 leads to the dephosphorylation and subsequent nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[3] However, despite promoting TFEB nuclear translocation, OC paradoxically inhibits overall lysosomal function, contributing to the blockage of autophagic flux.[2][3]

mTORC1_TFEB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OC Oblongifolin C mTORC1 mTORC1 OC->mTORC1 TFEB_P Phosphorylated TFEB mTORC1->TFEB_P Phosphorylates TFEB TFEB TFEB_P->TFEB Dephosphorylation Lysosome Lysosome TFEB_P->Lysosome Sequestration TFEB_N Nuclear TFEB TFEB->TFEB_N Nuclear Translocation Autophagy_Genes Autophagy & Lysosomal Genes TFEB_N->Autophagy_Genes Activates Transcription

Caption: Oblongifolin C inhibits mTORC1, leading to TFEB dephosphorylation and nuclear translocation.

Interaction with HSPA8

Recent studies have identified the Heat shock 70kDa protein 8 (HSPA8), also known as Hsc70, as a direct binding partner of Oblongifolin C.[6] This interaction has been confirmed using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC).[6] The binding of OC to HSPA8 inhibits its function, including its nuclear translocation under stress conditions.[6] This interference with HSPA8 activity can enhance the pro-apoptotic effects of OC.[6]

HSPA8_Interaction OC Oblongifolin C HSPA8 HSPA8 (Hsc70) OC->HSPA8 Binds and Inhibits Apoptosis Apoptosis OC->Apoptosis Promotes HSPA8->Apoptosis Inhibits Cell_Survival Cell Survival HSPA8->Cell_Survival Promotes

Caption: Oblongifolin C binds to and inhibits HSPA8, promoting apoptosis.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the pharmacological properties of Oblongifolin C. These should be adapted and optimized for specific cell lines and experimental conditions.

Apoptosis Assay via Annexin V/Propidium Iodide Staining and Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of Oblongifolin C for the desired time period (e.g., 24, 48 hours). Include a vehicle-treated control group.

  • Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Add 400 µL of 1X Binding Buffer to each sample.

  • Analyze the samples by flow cytometry within one hour.

Autophagy Flux Assay via Western Blotting for LC3 and p62

This assay measures the accumulation of LC3-II and p62 as an indicator of autophagic flux inhibition.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Protocol:

  • Seed cells and treat with Oblongifolin C as described for the apoptosis assay. It is recommended to include a positive control for autophagy induction (e.g., starvation) and a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) to confirm the blockage of flux.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on a 15% SDS-PAGE gel for LC3 detection and a 10% gel for p62 and the loading control.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an ECL detection system.

  • Quantify the band intensities and normalize to the loading control. An increase in the LC3-II/LC3-I ratio and p62 levels indicates inhibition of autophagic flux.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_apoptosis Apoptosis Assay cluster_autophagy Autophagy Flux Assay Seeding Seed Cancer Cells Treatment Treat with Oblongifolin C Seeding->Treatment Harvest_A Harvest Cells Treatment->Harvest_A Lysis Cell Lysis Treatment->Lysis Staining Annexin V/PI Staining Harvest_A->Staining FACS Flow Cytometry Analysis Staining->FACS Western_Blot Western Blot (LC3, p62) Lysis->Western_Blot Analysis Densitometry Analysis Western_Blot->Analysis

Caption: Workflow for assessing apoptosis and autophagy in response to Oblongifolin C.

Conclusion

Oblongifolin C is a promising natural product with significant potential for development as an anticancer therapeutic. Its dual mechanism of action, involving the induction of apoptosis and the inhibition of pro-survival autophagy, makes it an attractive candidate for further investigation. The elucidation of its interactions with key cellular targets such as HSPA8 and its modulation of the mTORC1-TFEB signaling pathway provide a solid foundation for mechanism-based drug development. The data and protocols presented in this guide offer a valuable resource for researchers aiming to explore the full therapeutic potential of Oblongifolin C. Further studies, including in vivo efficacy and toxicity assessments, are warranted to advance this compound towards clinical application.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Oblongine and its Role in Traditional Medicine

Disclaimer: Information on the alkaloid this compound is limited in publicly available scientific literature. This document synthesizes the available data, primarily focusing on this compound chloride, an alkaloid isolated from Leontice leontopetalum, and places it within the broader context of its plant source and the chemical class to which it belongs.

Introduction to this compound

This compound is a naturally occurring benzylisoquinoline alkaloid. Its chemical structure and basic properties are cataloged in chemical databases. The primary source of this compound discussed in pharmacological literature is the plant Leontice leontopetalum, a perennial geophyte found in semi-desert regions.

Role in Traditional Medicine

The plant source of this compound, Leontice leontopetalum, has a history of use in traditional medicine. The tubers of the plant have been traditionally used for the treatment of epilepsy and leprosy. Additionally, they have been employed as an antidote for opium poisoning.

Phytochemical Context

Pharmacological Activity of this compound Chloride

The most significant pharmacological research on this compound has been conducted on its chloride salt. Studies on isolated guinea-pig tissues have revealed its effects on smooth muscle and cardiac function.

Data Presentation

The following tables summarize the key quantitative findings from pharmacological studies on this compound chloride.

Tissue PreparationThis compound Chloride Concentration (M)Observed EffectNotes
Guinea-pig isolated ileal longitudinal segments3 x 10⁻⁵ - 10⁻³Concentration-dependent relaxationEffect was not blocked by propranolol, prazosin, or indomethacin. It was reduced by prior desensitization with ATP.
Epinephrine-precontracted guinea-pig main pulmonary artery10⁻⁵ - 3 x 10⁻³Concentration-dependent relaxationEffect was not affected by propranolol or indomethacin but was significantly attenuated by pretreatment with ATP.
Spontaneously-beating guinea-pig atrium10⁻⁵ - 3 x 10⁻³Concentration-dependent increase in contractilityNo effect on the rate of the atrium. The inotropic effect was not blocked by propranolol or indomethacin but was significantly blocked by quinacrine.
Isolated perfused guinea-pig heart10⁻⁵ - < 10⁻³Concentration-dependent increase in contractilityAt higher concentrations (10⁻³ and 3 x 10⁻³ M), it inhibited both contractility and rate.
Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available. However, based on the abstracts and related literature, the following general methodologies were likely employed.

4.2.1. Tissue Preparation and Mounting

  • Isolated Ileal Longitudinal Segments: Segments of the guinea-pig ileum were likely dissected and the longitudinal muscle strip isolated. These strips would then be mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and aerated with carbogen (95% O₂ / 5% CO₂).

  • Main Pulmonary Artery Rings: The main pulmonary artery would be excised, cleaned of connective tissue, and cut into rings. These rings would be suspended in an organ bath under a resting tension.

  • Spontaneously-Beating Atrium and Isolated Perfused Heart: The heart would be rapidly excised and either the atria dissected and mounted in an organ bath or the entire heart perfused via the aorta (Langendorff preparation) with an oxygenated physiological solution.

4.2.2. Measurement of Contractile Activity

Isometric transducers would be used to measure changes in muscle tension. The output from the transducers would be amplified and recorded for analysis.

4.2.3. Drug Administration and Experimental Design

Concentration-response curves would be generated by cumulative or non-cumulative addition of this compound chloride to the organ baths. To investigate the mechanism of action, various antagonists and inhibitors (e.g., propranolol, prazosin, indomethacin, quinacrine) would be added to the baths prior to the administration of this compound chloride. Desensitization experiments would involve exposing the tissue to a high concentration of an agonist (e.g., ATP) before re-testing the effect of this compound chloride.

Proposed Mechanism of Action and Signaling Pathway

The available evidence suggests that the pharmacological effects of this compound chloride, particularly its relaxant effect on smooth muscle, may be mediated through the purinergic signaling pathway. The observation that the effects are attenuated by prior exposure to ATP suggests an interaction with P2 receptors on the smooth muscle cells.

Many benzylisoquinoline alkaloids are known to have cardiovascular effects, often involving the modulation of ion channels and intracellular calcium levels. The positive inotropic effect of this compound chloride on the heart, which is blocked by quinacrine (a phospholipase A₂ inhibitor), suggests a mechanism involving arachidonic acid metabolism.

Visualizing the Proposed Signaling Pathway

The following diagram illustrates a plausible signaling pathway for the relaxant effect of this compound on vascular smooth muscle, based on its interaction with purinergic receptors.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Chloride P2Y_Receptor P2Y Receptor (GPCR) This compound->P2Y_Receptor Binds to G_Protein G Protein (Gq/11) P2Y_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to IP3R on Ca_cyto Cytosolic Ca²⁺ SR->Ca_cyto Releases Ca²⁺ Ca_SR Ca²⁺ MLCK Myosin Light Chain Kinase (MLCK) Ca_cyto->MLCK Activates MLC Myosin Light Chain (MLC) MLCK->MLC Phosphorylates MLC_P Phosphorylated MLC MLC->MLC_P Relaxation Smooth Muscle Relaxation MLC_P->Relaxation Leads to (Antagonistic Effect Proposed) note Note: The exact mechanism of this compound-induced relaxation is not fully elucidated. This pathway shows the canonical P2Y receptor signaling leading to contraction, which this compound appears to modulate, leading to relaxation.

Caption: Proposed purinergic signaling pathway in smooth muscle modulated by this compound.

Conclusion and Future Directions

This compound, a benzylisoquinoline alkaloid from Leontice leontopetalum, demonstrates interesting pharmacological activity, particularly on the cardiovascular system. Its effects on smooth muscle relaxation and cardiac contractility suggest a potential for therapeutic applications. However, the current understanding of its mechanism of action is incomplete, and there is a significant need for further research.

Future studies should focus on:

  • Quantitative Phytochemical Analysis: Determining the concentration of this compound in Leontice leontopetalum to establish a dose-correlation with its traditional uses.

  • Full Pharmacological Profiling: Expanding the pharmacological studies to include a wider range of tissues and receptor binding assays to identify its primary molecular targets.

  • Mechanistic Studies: Utilizing modern molecular biology and electrophysiology techniques to elucidate the precise signaling pathways modulated by this compound.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models to assess its therapeutic potential for conditions such as hypertension or other cardiovascular disorders.

The information presented in this guide highlights this compound as a promising natural product that warrants further investigation by the scientific and drug development communities.

An In-depth Technical Guide on the Molecular Targets and Signaling Pathways of Oblongine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information primarily pertains to Oblongifolin C , a polyprenylated acylphloroglucinol. Initial searches for "oblongine" yielded results for this closely named and biologically active compound. It is presumed that the user is interested in the molecular mechanisms of this agent.

Introduction

Oblongifolin C (Ob-C) is a natural product isolated from Garcinia species, which has garnered significant attention for its pronounced anticancer properties.[1] Structurally, it belongs to the class of polyprenylated acylphloroglucinols.[1] This technical guide provides a comprehensive overview of the known molecular targets of Oblongifolin C and the signaling pathways it modulates to exert its anti-tumor effects. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Molecular Targets

The primary molecular target of Oblongifolin C identified to date is the chaperone protein HSPA8.

  • HSPA8 (Heat Shock 70kDa Protein 8): Oblongifolin C is known to interact with HSPA8.[1] Molecular modeling suggests a structural basis for this binding, which is believed to be central to its mechanism of action.[1] HSPA8 is involved in a multitude of cellular processes, including protein folding, trafficking, and degradation, as well as the regulation of apoptosis and autophagy.

Signaling Pathways

Oblongifolin C exerts its anticancer effects by modulating several key signaling pathways, primarily inducing apoptosis and regulating autophagy.

1. Intrinsic Apoptosis Pathway

Oblongifolin C is a potent inducer of apoptosis in cancer cells.[1] It primarily activates the intrinsic, or mitochondrial, pathway of apoptosis. The key events in this pathway initiated by Oblongifolin C include:

  • Bax Translocation: Induction of the translocation of the pro-apoptotic protein Bax to the mitochondria.[1]

  • Cytochrome C Release: The release of cytochrome c from the mitochondria into the cytoplasm.[1]

  • Mitochondrial Fission: Induction of mitochondrial fission.[1]

These events lead to the activation of the caspase cascade, ultimately resulting in programmed cell death.[2][3]

Oblongine_Apoptosis_Pathway This compound Oblongifolin C Bax Bax Translocation This compound->Bax induces Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c results in Mito_Fission Mitochondrial Fission Mitochondrion->Mito_Fission undergoes Bax->Mitochondrion targets Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome triggers Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Intrinsic apoptosis pathway induced by Oblongifolin C.

2. Autophagy Flux Regulation

A hallmark of Oblongifolin C's mechanism of action is the regulation of autophagy.[1] It leads to an accumulation of autophagosomes within the cell.[1] This is achieved through the inhibition of autophagosome-lysosome fusion .[1] This disruption of the autophagy flux contributes to its cytotoxic effects.

Furthermore, Oblongifolin C has been identified as an activator of the Transcription Factor EB (TFEB).[1] TFEB is a master regulator of the autophagy-lysosome pathway.[1] Oblongifolin C enhances the nuclear translocation of TFEB and reduces its interaction with 14-3-3 proteins, leading to the increased expression of autophagy-associated genes.[1]

Oblongine_Autophagy_Pathway This compound Oblongifolin C TFEB_complex TFEB / 14-3-3 Complex (Cytoplasm) This compound->TFEB_complex disrupts interaction Autolysosome_fusion Autophagosome-Lysosome Fusion This compound->Autolysosome_fusion inhibits TFEB_nuc TFEB (Nucleus) TFEB_complex->TFEB_nuc promotes nuclear translocation Autophagy_genes Autophagy & Lysosomal Gene Expression TFEB_nuc->Autophagy_genes activates Autophagosome_formation Autophagosome Formation Autophagy_genes->Autophagosome_formation induces Autophagosome_accumulation Autophagosome Accumulation Autophagosome_formation->Autophagosome_accumulation Autolysosome_fusion->Autophagosome_accumulation prevents degradation of

Caption: Regulation of autophagy by Oblongifolin C.

Quantitative Data

While the provided literature highlights the potent biological activity of Oblongifolin C, specific quantitative data such as IC50 values and binding affinities are not detailed in the search results. However, its antiproliferative action is noted to be less pronounced than that of established cytotoxic drugs like etoposide or paclitaxel in vitro.[1] A significant finding is that Oblongifolin C maintains robust activity in cancer cells with a multi-drug-resistant (MDR) phenotype.[1]

ParameterValueCell Line/AssayReference
Antiproliferative Activity Less potent than etoposide/paclitaxel in vitroHeLa cells[1]
Activity in MDR cells Robust activity maintainedMulti-drug-resistant cancer cells[1]

Experimental Protocols

Detailed, step-by-step experimental protocols are not available in the provided search results. However, the methodologies used to elucidate the mechanism of action of Oblongifolin C can be inferred.

1. Apoptosis Assays

  • Western Blotting: To detect the translocation of Bax and the release of cytochrome c from the mitochondria. This would involve cellular fractionation to separate mitochondrial and cytosolic fractions, followed by SDS-PAGE and immunoblotting with specific antibodies.

  • Fluorescence Microscopy: To visualize mitochondrial fission and morphology, potentially using mitochondrial-specific dyes like MitoTracker.

  • Caspase Activity Assays: To measure the activation of initiator and executioner caspases (e.g., Caspase-9 and Caspase-3) using colorimetric or fluorometric substrates.

2. Autophagy Assays

  • Immunofluorescence/Confocal Microscopy: To observe the accumulation of autophagosomes by detecting LC3 puncta. Cells would be transfected with GFP-LC3 or stained with an anti-LC3 antibody.

  • Western Blotting: To measure the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.

  • TFEB Translocation Assay: Using immunofluorescence to visualize the nuclear translocation of TFEB in response to Oblongifolin C treatment.

Experimental_Workflow start Cancer Cell Culture treatment Treatment with Oblongifolin C start->treatment apoptosis_analysis Apoptosis Analysis treatment->apoptosis_analysis autophagy_analysis Autophagy Analysis treatment->autophagy_analysis western_blot_apo Western Blot (Bax, Cytochrome c, Caspases) apoptosis_analysis->western_blot_apo microscopy_apo Fluorescence Microscopy (Mitochondrial Morphology) apoptosis_analysis->microscopy_apo western_blot_auto Western Blot (LC3-I/II) autophagy_analysis->western_blot_auto microscopy_auto Confocal Microscopy (LC3 puncta, TFEB translocation) autophagy_analysis->microscopy_auto end Data Interpretation western_blot_apo->end microscopy_apo->end western_blot_auto->end microscopy_auto->end

Caption: Generalized experimental workflow for studying Oblongifolin C.

Conclusion

Oblongifolin C is a promising natural product with significant anticancer potential. Its mechanism of action is multifaceted, involving the direct targeting of HSPA8 and the modulation of critical cellular pathways, including the induction of intrinsic apoptosis and the disruption of autophagy flux. Its ability to maintain efficacy in multi-drug-resistant cancer cells makes it a particularly interesting candidate for further investigation and development as a therapeutic agent. Future research should focus on elucidating the precise binding kinetics with HSPA8, identifying additional molecular targets, and further detailing its impact on interconnected signaling networks within cancer cells.

References

In Silico Prediction of Oblongine Bioactivity: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Oblongine is a naturally occurring alkaloid with a structure that suggests potential therapeutic applications. However, its specific biological targets and pharmacokinetic profile remain largely uncharacterized. This technical guide outlines a comprehensive in silico framework to predict the bioactivity of this compound, providing a roadmap for its investigation as a potential drug candidate. By employing a suite of computational tools, including molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can efficiently identify putative biological targets, elucidate potential mechanisms of action, and evaluate the compound's drug-likeness before embarking on costly and time-consuming in vitro and in vivo studies. This document provides detailed methodologies for these computational experiments, presents data in a structured format, and visualizes complex workflows and pathways to guide researchers in the field of computational drug discovery.

Introduction

Natural products have historically been a rich source of therapeutic agents. This compound, an indole alkaloid, represents a class of compounds that warrants further investigation for its potential pharmacological activities. Computational, or in silico, approaches have become indispensable in modern drug discovery, offering a rapid and cost-effective means to screen compounds, predict their biological activities, and assess their pharmacokinetic properties.[1] This process significantly narrows down the experimental pipeline, allowing researchers to focus on the most promising candidates.

This guide details a systematic in silico workflow to predict the bioactivity and drug-like properties of this compound. We will cover three main areas:

  • Target Identification and Molecular Docking: To predict potential protein targets and assess the binding affinity of this compound.

  • Molecular Dynamics (MD) Simulation: To evaluate the stability of the predicted protein-ligand complex in a simulated physiological environment.

  • ADMET Prediction: To forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity profile of this compound.

The methodologies described herein are based on established computational protocols and are designed to be reproducible by researchers with a foundational knowledge of bioinformatics and computational chemistry.

Methodologies and Protocols

A multi-step computational approach is essential for a thorough evaluation of a novel compound. The overall workflow begins with identifying potential biological targets and culminates in an assessment of the compound's potential as a drug.

cluster_0 Phase 1: Target Identification & Initial Screening cluster_1 Phase 2: Interaction & Stability Analysis cluster_2 Phase 3: Pharmacokinetic & Safety Profiling cluster_3 Phase 4: Experimental Validation Ligand This compound 3D Structure Preparation Target_ID Target Identification (Ligand/Structure-Based) Ligand->Target_ID Docking Molecular Docking (Virtual Screening) Target_ID->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim ADMET ADMET Prediction Docking->ADMET Binding_Energy Binding Free Energy Calculation (MM/PBSA) MD_Sim->Binding_Energy Binding_Energy->ADMET Candidate Refinement Validation In Vitro & In Vivo Experiments ADMET->Validation cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) in Vesicles ACh_Synapse ACh ACh_Vesicle->ACh_Synapse Release AChE AChE Enzyme ACh_Synapse->AChE Hydrolysis Receptor Cholinergic Receptor ACh_Synapse->Receptor Binds Choline Choline + Acetate AChE->Choline Signal Signal Transduction (Cognitive Function) Receptor->Signal This compound This compound This compound->AChE Inhibits Docking Molecular Docking Static Model Predicts Binding Pose & Affinity MD_Sim Molecular Dynamics Dynamic Model Assesses Complex Stability Docking->MD_Sim Provides Initial Structure Bioactivity Predicted Bioactivity Profile Docking->Bioactivity Suggests Target Affinity MD_Sim->Bioactivity Confirms Stable Interaction ADMET ADMET Prediction Pharmacokinetic Model Predicts Drug-Likeness & Safety ADMET->Bioactivity Determines Feasibility

References

Oblongifolin Derivatives: A Technical Guide to Their Anticancer Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oblongifolin C (OC), a prominent member of the polyprenylated acylphloroglucinol (PPAP) class of natural compounds, has emerged as a significant subject of interest in oncology research.[1][2] Isolated primarily from plants of the Garcinia genus, such as Garcinia yunnanensis, oblongifolin C and its related derivatives demonstrate considerable anticancer activities.[1][2] These compounds have been shown to induce apoptosis, inhibit autophagic flux, and suppress metastasis in a variety of cancer cell lines.[1][3] This technical guide provides a comprehensive overview of the biological activities of oblongifolin C, with a focus on its mechanisms of action, supported by quantitative data and detailed experimental protocols.

Anticancer Activity of Oblongifolin C

Oblongifolin C exhibits a broad spectrum of anticancer activity against multiple cancer cell lines.[4] Its efficacy is notably comparable across cell lines with varying expression levels of HER2 and P-glycoprotein, suggesting a potential to overcome certain mechanisms of drug resistance.[4]

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) values of Oblongifolin C have been determined across a range of human cancer cell lines, demonstrating its potent cytotoxic effects.

Cell LineCancer TypeIC50 (µM)
HeLaCervical CancerApprox. 15 (induces apoptosis)
Eca109Esophageal Squamous CarcinomaNot specified for proliferation, but inhibits migration
HepG2Hepatocellular CarcinomaInhibits migration
QBC939CholangiocarcinomaDose-dependent increase in apoptosis at 5, 10, 20, 40 µM
MDA-MB-435MelanomaEffective in xenograft models

Data compiled from multiple sources indicating the effective concentrations for various anticancer activities.[3][4][5]

In Vivo Efficacy

Preclinical studies using xenograft models in nude mice have demonstrated the in vivo antitumor effects of Oblongifolin C. It has been shown to inhibit the growth of MDA-MB-435 and HeLa cell-induced xenografts.[3][4] Furthermore, Oblongifolin C significantly inhibits human esophageal cancer metastasis in the lungs in animal models.[3] In these studies, Oblongifolin C exhibited a similar antitumor effect to the clinical anticancer drug etoposide, but with lower general toxicity.[4]

Mechanism of Action

Oblongifolin C exerts its anticancer effects through multiple mechanisms, primarily by inducing apoptosis and inhibiting autophagic flux. It has also been found to interact with key cellular proteins, including HSPA8 and cathepsin B.

Induction of Apoptosis

Oblongifolin C is a potent inducer of caspase-dependent apoptosis.[4] The proposed signaling pathway involves the translocation of Bax to the mitochondria, leading to the release of cytochrome c.[4] This, in turn, activates caspase-3 and subsequently caspase-8, leading to cleavage of Bid and ultimately, cell death.[4] Overexpression of the anti-apoptotic protein Bcl-xL has been shown to prevent OC-induced cell death.[4]

OC Oblongifolin C Bax Bax Translocation OC->Bax Mito Mitochondria Bax->Mito CytC Cytochrome C Release Mito->CytC Casp3 Caspase-3 Activation CytC->Casp3 Casp8 Caspase-8 Activation Casp3->Casp8 Bid Bid Cleavage Casp8->Bid Apoptosis Apoptosis Bid->Apoptosis

Caption: Oblongifolin C-induced apoptotic pathway.

Inhibition of Autophagic Flux

Oblongifolin C acts as an inhibitor of autophagic flux, leading to an accumulation of autophagosomes.[6] This is achieved by impairing the fusion of autophagosomes with lysosomes.[6] The compound inhibits lysosomal proteolytic activity by altering lysosomal acidification and downregulating the expression of lysosomal cathepsins.[6]

A key aspect of this mechanism is the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[7][8] Oblongifolin C promotes TFEB nuclear translocation by inhibiting mTORC1 activity.[7] However, despite the nuclear translocation of TFEB, lysosomal function remains inhibited.[7][8]

OC Oblongifolin C mTORC1 mTORC1 OC->mTORC1 Autophagosome Autophagosome Accumulation OC->Autophagosome Fusion Autophagosome-Lysosome Fusion OC->Fusion TFEB_cyto TFEB (Cytoplasm) mTORC1->TFEB_cyto TFEB_nucl TFEB (Nucleus) TFEB_cyto->TFEB_nucl Autophagosome->Fusion Lysosome Lysosome Lysosome->Fusion Degradation Inhibited Degradation Fusion->Degradation

Caption: Inhibition of autophagic flux by Oblongifolin C.

Interaction with HSPA8

Oblongifolin C has been shown to interact with the heat shock 70 kDa protein 8 (HSPA8).[9][10] This interaction has a binding affinity (KD) of 11.8 µM as determined by Surface Plasmon Resonance (SPR).[9] Under heat shock stress, Oblongifolin C inhibits the nuclear translocation of HSPA8.[10] This interaction also enhances the association between HSPA8, HSP90, and p53, leading to an upregulation of p53 expression and increased apoptosis in cisplatin-treated cells.[10]

Experimental Protocols

Cell Viability and IC50 Determination (MTT Assay)

This protocol is adapted from methodologies used to assess the cytotoxic effects of Oblongifolin C.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of Oblongifolin C (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the log of the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the detection of apoptosis by flow cytometry.[11][12]

  • Cell Treatment: Seed cells in 6-well plates and treat with Oblongifolin C at the desired concentration (e.g., 15 µM) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.

Autophagic Flux Assay (Western Blot)

This protocol is for monitoring autophagic flux by observing LC3-II and SQSTM1/p62 levels.[6][13]

  • Cell Lysis: Treat cells with Oblongifolin C for various time points (e.g., 4, 8, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against LC3B and SQSTM1/p62, and a loading control (e.g., GAPDH).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) system. An increase in the LC3-II/LC3-I ratio and accumulation of SQSTM1/p62 are indicative of autophagic flux inhibition.

cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_western_blot Western Blot Seeding Seed Cells Treatment Treat with Oblongifolin C Seeding->Treatment Lysis Cell Lysis Treatment->Lysis Quant Protein Quantification Lysis->Quant SDS_PAGE SDS-PAGE Quant->SDS_PAGE Transfer Transfer to PVDF SDS_PAGE->Transfer Immunoblot Immunoblotting (LC3, SQSTM1) Transfer->Immunoblot Detect Detection Immunoblot->Detect

Caption: Experimental workflow for autophagic flux analysis.

HSPA8 Binding Assay (Surface Plasmon Resonance - SPR)

This protocol describes the method to confirm the binding of Oblongifolin C to HSPA8.[9][14]

  • Protein Immobilization: Purify His-tagged HSPA8 protein. Immobilize the HSPA8 protein on a CM5 sensor chip.

  • Compound Injection: Prepare a series of concentrations of Oblongifolin C in a suitable running buffer.

  • Binding Measurement: Inject the different concentrations of Oblongifolin C over the sensor chip surface for a defined period (e.g., 60 seconds).

  • Data Acquisition: Record the binding response in real-time.

  • Data Analysis: Analyze the sensorgrams to determine the binding affinity (KD value).

Conclusion

Oblongifolin C and its derivatives represent a promising class of natural compounds with potent and multifaceted anticancer properties. Their ability to induce apoptosis and inhibit autophagic flux through distinct signaling pathways, coupled with a favorable in vivo toxicity profile compared to some conventional chemotherapeutics, makes them attractive candidates for further drug development. The detailed mechanisms and protocols provided in this guide offer a foundation for researchers to explore the full therapeutic potential of these compounds in the fight against cancer. Further investigation into structure-activity relationships and formulation development will be crucial steps in translating these promising preclinical findings into clinical applications.

References

The Enigmatic Path to Oblongine: A Technical Guide to its Putative Biosynthesis in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oblongine, a quaternary benzylisoquinoline alkaloid (BIA) found in plants of the Stephania genus, has garnered interest for its potential pharmacological activities. However, its biosynthetic pathway remains unelucidated. This technical guide synthesizes current knowledge on BIA biosynthesis to propose a putative pathway for this compound formation. By examining the established enzymatic reactions and intermediates in the synthesis of related alkaloids, we delineate a hypothetical route from the primary metabolite L-tyrosine to this compound. This guide provides a theoretical framework for future experimental validation, including detailed hypothetical experimental protocols and quantitative analysis methodologies. Furthermore, we present key pathway diagrams using the DOT language to visualize the proposed biosynthetic steps and experimental workflows. This document serves as a foundational resource for researchers aiming to unravel the complete biosynthesis of this compound and harness its potential for drug development.

Introduction

Benzylisoquinoline alkaloids (BIAs) represent a vast and structurally diverse class of plant secondary metabolites, with over 2,500 known compounds. Many BIAs, such as morphine, codeine, and berberine, possess significant pharmacological properties and are used as pharmaceuticals.[1][2] this compound is a quaternary benzylisoquinoline alkaloid that has been identified in several plant species, including Stephania tetrandra and Stephania cephalantha. Its chemical structure suggests a biosynthetic origin from the well-established BIA pathway. Understanding the biosynthesis of this compound is crucial for its sustainable production through metabolic engineering and for the potential discovery of novel enzymatic catalysts.

This guide proposes a putative biosynthetic pathway for this compound based on the canonical BIA pathway. We will detail the precursor molecules, key enzymatic steps, and the classes of enzymes likely involved.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of BIAs commences with the amino acid L-tyrosine. Through a series of enzymatic reactions, L-tyrosine is converted into two key building blocks: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).[2][3] The condensation of these two molecules marks the entry point into the BIA pathway.

From L-Tyrosine to (S)-Norcoclaurine: The Common BIA Precursor

The initial steps of the pathway leading to the central BIA intermediate, (S)-norcoclaurine, are well-characterized and are presumed to be conserved for the biosynthesis of this compound.

  • Tyrosine Hydroxylation and Decarboxylation: L-tyrosine is first hydroxylated to L-DOPA by tyrosine hydroxylase (TH), followed by decarboxylation by DOPA decarboxylase (DDC) to yield dopamine.

  • Formation of 4-HPAA: In a parallel branch, L-tyrosine is converted to 4-hydroxyphenylpyruvic acid by a transaminase, which is then decarboxylated and oxidized to form 4-HPAA.

  • Pictet-Spengler Condensation: Dopamine and 4-HPAA undergo a stereospecific Pictet-Spengler condensation catalyzed by norcoclaurine synthase (NCS) to form (S)-norcoclaurine.[1][4] This reaction establishes the fundamental benzylisoquinoline scaffold.

The Putative Pathway from (S)-Norcoclaurine to this compound

Based on the structure of this compound (8-hydroxy-1-[(4-hydroxyphenyl)methyl]-7-methoxy-2,2-dimethyl-1,2,3,4-tetrahydroisoquinolin-2-ium), the following sequence of reactions is proposed to occur, starting from (S)-norcoclaurine.

  • 6-O-Methylation: The first modification of (S)-norcoclaurine is likely the methylation of the hydroxyl group at the C6 position, catalyzed by (S)-norcoclaurine 6-O-methyltransferase (6OMT) , to produce (S)-coclaurine.[5]

  • N-Methylation: Subsequently, the secondary amine of (S)-coclaurine is methylated by coclaurine N-methyltransferase (CNMT) to yield (S)-N-methylcoclaurine.[2]

  • 3'-Hydroxylation: A hydroxylation reaction at the 3' position of the benzyl moiety of (S)-N-methylcoclaurine is catalyzed by a cytochrome P450 monooxygenase, specifically (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1) , resulting in (S)-3'-hydroxy-N-methylcoclaurine.

  • 4'-O-Methylation: The newly introduced hydroxyl group at the 3' position is then methylated by 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) to produce (S)-reticuline, a critical branch-point intermediate in BIA biosynthesis.

  • Hydroxylation at C8: A key step in the proposed this compound pathway is the hydroxylation of the isoquinoline core at the C8 position. This reaction is likely catalyzed by a cytochrome P450 monooxygenase (CYP450) .

  • 7-O-Methylation: The hydroxyl group at the C7 position is then methylated by an O-methyltransferase (OMT) .

  • Quaternization by N,N-Dimethylation: The final step to form this compound is the double methylation of the tertiary nitrogen atom of the isoquinoline ring. This quaternization is likely catalyzed by one or more N-methyltransferases (NMTs) that can utilize a tertiary amine as a substrate.[1]

The proposed pathway is depicted in the following diagram:

Oblongine_Biosynthesis cluster_upstream Upstream BIA Pathway cluster_putative Putative this compound Pathway L-Tyrosine L-Tyrosine Dopamine Dopamine L-Tyrosine->Dopamine Multiple Steps 4-HPAA 4-HPAA L-Tyrosine->4-HPAA Multiple Steps (S)-Norcoclaurine (S)-Norcoclaurine Dopamine->(S)-Norcoclaurine NCS 4-HPAA->(S)-Norcoclaurine (S)-Coclaurine (S)-Coclaurine (S)-Norcoclaurine->(S)-Coclaurine 6OMT (S)-N-Methylcoclaurine (S)-N-Methylcoclaurine (S)-Coclaurine->(S)-N-Methylcoclaurine CNMT Intermediate_1 (S)-3'-Hydroxy- N-methylcoclaurine (S)-N-Methylcoclaurine->Intermediate_1 CYP80B1 (S)-Reticuline (S)-Reticuline Intermediate_1->(S)-Reticuline 4'OMT Intermediate_2 8-Hydroxy- (S)-Reticuline (S)-Reticuline->Intermediate_2 CYP450 (8-hydroxylase) Intermediate_3 7-Methoxy-8-hydroxy- (S)-Reticuline Intermediate_2->Intermediate_3 OMT (7-O-methylation) This compound This compound Intermediate_3->this compound NMT(s) (Quaternization)

A putative biosynthetic pathway for this compound from L-tyrosine.

Quantitative Data

Currently, there is a lack of published quantitative data specifically for this compound and its biosynthetic intermediates in Stephania species. The following table provides a template for how such data could be structured once it becomes available through experimental research.

CompoundPlant SpeciesTissueConcentration (µg/g dry weight)Analytical MethodReference
(S)-NorcoclaurineStephania tetrandraRootData not availableLC-MS/MS-
(S)-CoclaurineStephania tetrandraRootData not availableLC-MS/MS-
(S)-N-MethylcoclaurineStephania tetrandraRootData not availableLC-MS/MS-
(S)-ReticulineStephania tetrandraRootData not availableLC-MS/MS-
This compoundStephania tetrandraRootData not availableHPLC-UV, LC-MS/MS-
This compoundStephania cephalanthaTuberData not availableHPLC-UV, LC-MS/MS-

Detailed Experimental Protocols

The following are detailed, albeit hypothetical, protocols for key experiments required to elucidate and validate the proposed this compound biosynthetic pathway.

Extraction and Quantification of this compound and its Precursors

This protocol describes the extraction and quantification of this compound and its putative precursors from plant material using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Materials:

  • Plant tissue (e.g., roots of Stephania tetrandra)

  • Liquid nitrogen

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Centrifuge

  • 0.22 µm syringe filters

  • HPLC-MS/MS system

Procedure:

  • Sample Preparation: Freeze fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Extraction: Weigh 100 mg of the powdered tissue into a 2 mL microcentrifuge tube. Add 1 mL of methanol containing 0.1% formic acid. Vortex vigorously for 1 minute and sonicate for 30 minutes in a water bath.

  • Centrifugation: Centrifuge the mixture at 13,000 rpm for 15 minutes at 4°C.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC-MS/MS Analysis:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: A suitable gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometry: Operate in positive ion mode using Multiple Reaction Monitoring (MRM) for targeted quantification of this compound and its precursors. Specific parent and fragment ion transitions for each compound need to be determined using authentic standards.

Workflow Diagram:

Extraction_Quantification_Workflow Plant Tissue Plant Tissue Grinding in Liquid N2 Grinding in Liquid N2 Plant Tissue->Grinding in Liquid N2 Extraction with Methanol/Formic Acid Extraction with Methanol/Formic Acid Grinding in Liquid N2->Extraction with Methanol/Formic Acid Sonication Sonication Extraction with Methanol/Formic Acid->Sonication Centrifugation Centrifugation Sonication->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Filtration Filtration Supernatant Collection->Filtration HPLC-MS/MS Analysis HPLC-MS/MS Analysis Filtration->HPLC-MS/MS Analysis Data Analysis & Quantification Data Analysis & Quantification HPLC-MS/MS Analysis->Data Analysis & Quantification

Workflow for this compound extraction and quantification.
In Vitro Enzyme Assays

To functionally characterize the enzymes in the putative pathway, in vitro assays with recombinant enzymes are essential.

Example: N-Methyltransferase (NMT) Assay

Materials:

  • Recombinantly expressed and purified NMT enzyme.

  • Putative substrate (e.g., 7-Methoxy-8-hydroxy-(S)-Reticuline).

  • S-adenosyl-L-methionine (SAM) as the methyl donor.

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5).

  • HPLC system for product detection.

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing 100 µM of the substrate, 200 µM SAM, and 1-5 µg of the purified NMT enzyme in a total volume of 100 µL of assay buffer.

  • Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

  • Reaction Termination: Stop the reaction by adding 100 µL of methanol.

  • Analysis: Centrifuge the mixture to pellet the precipitated protein. Analyze the supernatant by HPLC or LC-MS to detect the formation of the methylated product (this compound).

  • Controls: Run control reactions without the enzyme and without the substrate to ensure that the product formation is enzyme-dependent.

Conclusion and Future Perspectives

The proposed biosynthetic pathway for this compound provides a roadmap for future research. The immediate next steps should focus on identifying candidate genes for the proposed enzymatic steps from Stephania species through transcriptomic and genomic analyses. Functional characterization of these candidate genes via in vitro and in vivo experiments will be crucial to validate the pathway. A complete understanding of this compound biosynthesis will not only be a significant contribution to the field of plant secondary metabolism but also open up avenues for the biotechnological production of this potentially valuable alkaloid.

References

Physicochemical Properties of Oblongine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oblongine is a naturally occurring benzylisoquinoline alkaloid that has been identified in various plant species, including Stephania tetrandra and Stephania cephalantha.[1] As a member of this large and pharmacologically significant class of compounds, this compound holds potential for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines standard experimental methodologies for their determination, and explores potential biological signaling pathways based on related compounds.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. This data is crucial for understanding its behavior in biological systems and for the design of formulation and delivery strategies.

PropertyValueSource
Molecular Formula C₁₉H₂₄NO₃⁺[1]
Molecular Weight 314.4 g/mol [1]
Monoisotopic Mass 314.17561863 Da[1]
XlogP (predicted) 3.1[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 3[1]
Polar Surface Area 49.7 Ų[1]
Heavy Atom Count 23[1]
Formal Charge +1[1]
CAS Number 60008-01-7[1]
IUPAC Name (1S)-1-[(4-hydroxyphenyl)methyl]-7-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-8-ol[1]
Canonical SMILES C[N+]1(CCC2=C([C@@H]1CC3=CC=C(C=C3)O)C(=C(C=C2)OC)O)C[1]

Experimental Protocols

Detailed experimental protocols for the determination of physicochemical properties are fundamental for reproducible and accurate characterization of a compound. Below are generalized methodologies applicable to natural products like this compound.

General Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Property Determination cluster_2 Data Analysis Isolation Isolation & Purification Purity Purity Assessment (HPLC, NMR) Isolation->Purity MeltingPoint Melting Point Determination Purity->MeltingPoint Solubility Solubility Assessment Purity->Solubility pKa pKa Determination Purity->pKa Analysis Data Interpretation & Reporting MeltingPoint->Analysis Solubility->Analysis pKa->Analysis

A generalized workflow for the physicochemical characterization of a natural product.
Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting point range typically signifies a pure compound.

  • Apparatus: Capillary melting point apparatus.

  • Procedure:

    • A small, powdered sample of this compound is packed into a capillary tube, sealed at one end.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a controlled rate.

    • The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Solubility Determination

Assessing the solubility of a compound in various solvents is essential for developing suitable formulations and for predicting its absorption and distribution in biological systems.

  • Apparatus: Shake-flask apparatus, analytical balance, spectrophotometer or HPLC.

  • Procedure:

    • An excess amount of this compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a flask.

    • The flask is agitated in a temperature-controlled environment until equilibrium is reached (typically 24-48 hours).

    • The saturated solution is filtered to remove any undissolved solid.

    • The concentration of this compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like this compound, it indicates the pH at which the compound is 50% ionized.

  • Apparatus: pH meter, UV-Vis spectrophotometer or potentiometric titrator.

  • Procedure (Spectrophotometric Method):

    • A solution of this compound is prepared in a solvent system (e.g., water or a co-solvent system).

    • The pH of the solution is adjusted incrementally using acid or base.

    • The UV-Vis absorbance spectrum is recorded at each pH value.

    • The pKa is determined by plotting the change in absorbance at a specific wavelength against the pH and fitting the data to the Henderson-Hasselbalch equation.

Biological Activity and Potential Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are limited, the broader class of benzylisoquinoline alkaloids has been shown to exhibit a range of biological activities, including anticancer and neuropharmacological effects.[2][3] Notably, related compounds have been demonstrated to induce apoptosis and modulate key cellular signaling pathways.

For instance, noscapine, another benzylisoquinoline alkaloid, has been shown to sensitize leukemic cells to chemotherapeutic agents by modulating the NF-κB signaling pathway.[4] Phaeanthine, a bisbenzylisoquinoline alkaloid, induces apoptosis in cervical cancer cells through a mitochondria-mediated intrinsic pathway.[5] These findings suggest that a plausible mechanism of action for this compound, should it possess anticancer properties, could involve similar pathways.

Hypothetical Signaling Pathway for Anticancer Activity

The following diagram illustrates a potential signaling pathway that could be modulated by a benzylisoquinoline alkaloid like this compound to induce apoptosis in cancer cells, based on the known mechanisms of related compounds.

G This compound This compound NFkB_Inhibition Inhibition of NF-κB Pathway This compound->NFkB_Inhibition Mitochondria Mitochondrial Dysfunction This compound->Mitochondria Apoptosis Apoptosis NFkB_Inhibition->Apoptosis Caspase Caspase Activation Mitochondria->Caspase Caspase->Apoptosis

A potential signaling pathway for the anticancer activity of a benzylisoquinoline alkaloid.

This proposed pathway suggests that this compound could potentially inhibit the pro-survival NF-κB pathway and/or induce mitochondrial dysfunction, leading to the activation of caspases and subsequent programmed cell death (apoptosis) in cancer cells. Further experimental validation is required to confirm the specific molecular targets and signaling cascades affected by this compound.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound, offering valuable data and methodologies for researchers in the fields of natural product chemistry, pharmacology, and drug development. The exploration of potential biological activities and signaling pathways, based on structurally related compounds, highlights promising avenues for future research into the therapeutic potential of this compound. Comprehensive experimental studies are warranted to fully elucidate its mechanism of action and to explore its potential as a lead compound for new therapeutic agents.

References

Oblongine CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical properties, isolation, and biological activities of Oblongine, a quaternary benzylisoquinoline alkaloid.

Chemical Identity and Properties

This compound, with the CAS number 60008-01-7 , is a naturally occurring compound found in plants of the Stephania genus, such as Stephania tetrandra[1]. Its chemical structure and key identifiers are summarized in the tables below.

Table 1: Chemical Identifiers of this compound
IdentifierValue
CAS Number 60008-01-7[1]
Molecular Formula C₁₉H₂₄NO₃⁺
IUPAC Name (1S)-1-[(4-hydroxyphenyl)methyl]-7-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-8-ol
InChI InChI=1S/C19H23NO3/c1-20(2)11-10-14-6-9-17(23-3)19(22)18(14)16(20)12-13-4-7-15(21)8-5-13/h4-9,16H,10-12H2,1-3H3,(H-,21,22)/p+1/t16-/m0/s1
InChIKey POJZOQWVMMYVBU-INIZCTEOSA-O
Canonical SMILES C[N+]1(CCC2=C([C@@H]1CC3=CC=C(C=C3)O)C(=C(C=C2)OC)O)C
Table 2: Physicochemical Properties of this compound
PropertyValueSource
Molecular Weight 314.4 g/mol PubChem
Topological Polar Surface Area 52.8 ŲPubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 3PubChem
Complexity 425PubChem
Formal Charge 1PubChem

Experimental Protocols

Isolation and Purification of this compound from Radix Stephaniae tetrandrae

A detailed method for the isolation of this compound from the root of Stephania tetrandra has been described. The general workflow involves solvent extraction followed by chromatographic separation.

Experimental Workflow: Isolation of this compound

G start Pulverized Radix Stephaniae tetrandrae extraction Reflux with Ethanol (EtOH) at 80°C (5 times) start->extraction filtration Filtration extraction->filtration evaporation Vacuum Evaporation filtration->evaporation acid_extraction Dissolve in 3% HCl Extract with Chloroform (CHCl3) evaporation->acid_extraction basification Adjust to pH 9 with NH4OH acid_extraction->basification final_extraction Extract with CHCl3 basification->final_extraction chromatography Silica Gel Column Chromatography (Eluent: CHCl3-MeOH, 9:1) final_extraction->chromatography This compound Pure this compound chromatography->this compound

Figure 1: Workflow for the isolation of this compound.

Methodology:

  • Extraction: Pulverized Radix Stephaniae tetrandrae (100 g) is subjected to reflux extraction with 1500 ml of ethanol at 80°C for 5 hours. This process is repeated five times. The collected extracts are combined and filtered.

  • Concentration: The filtered ethanol extract is concentrated under vacuum.

  • Acid-Base Extraction: The residue is dissolved in a 3% hydrochloric acid solution and then extracted with chloroform to remove non-alkaloidal compounds. The acidic aqueous layer is then basified to pH 9 with ammonium hydroxide.

  • Final Extraction: The basified solution is extracted with chloroform to obtain the crude alkaloid mixture containing this compound.

  • Chromatographic Purification: The crude extract is subjected to column chromatography over silica gel. Elution with a chloroform-methanol (9:1) solvent system yields purified this compound.

Structural Elucidation

The identification and structural confirmation of the isolated this compound are performed using a combination of spectroscopic techniques. The identity of the compound is confirmed by comparing the obtained spectral data with literature values.

Techniques Used:

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are used to elucidate the detailed molecular structure and connectivity of atoms.

Biological Activity and Mechanism of Action

Studies on the pharmacological effects of this compound chloride have been conducted on isolated guinea-pig smooth muscle and heart tissues[1].

Effects on Smooth Muscle
  • Ileum: this compound chloride demonstrated a concentration-dependent, non-competitive inhibition of contractions induced by acetylcholine in the guinea-pig isolated ileum[1].

  • Pulmonary Artery: It also exhibited a concentration-dependent inhibitory effect on the main pulmonary artery[1].

Effects on Cardiac Tissue
  • Spontaneously-Beating Atrium: On the spontaneously-beating atrium of the guinea-pig, this compound chloride produced a biphasic effect, with an initial transient negative inotropic effect followed by a sustained positive inotropic effect[1].

Proposed Mechanism of Action

The inhibitory effects of this compound chloride on smooth muscle are suggested to be mediated, at least in part, through P1-purinoceptors . The mechanism may also involve the metabolism of arachidonic acid via both the cyclo-oxygenase and lipoxygenase pathways[1]. The biphasic response in the atrium is also thought to involve purinergic mechanisms[1].

Signaling Pathway: Proposed Mechanism of this compound Action

G This compound This compound p1_receptor P1-Purinoceptor This compound->p1_receptor arachidonic_acid Arachidonic Acid Metabolism This compound->arachidonic_acid smooth_muscle_relaxation Smooth Muscle Relaxation p1_receptor->smooth_muscle_relaxation cardiac_effects Biphasic Cardiac Effects p1_receptor->cardiac_effects cox Cyclo-oxygenase arachidonic_acid->cox lox Lipoxygenase arachidonic_acid->lox prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes prostaglandins->smooth_muscle_relaxation leukotrienes->smooth_muscle_relaxation

References

A Technical Guide to Benzylisoquinoline Alkaloids: Biosynthesis, Pharmacological Activities, and Experimental Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Benzylisoquinoline alkaloids (BIAs) represent a large and structurally diverse class of plant secondary metabolites, with over 2,500 distinct compounds identified to date.[1][2][3] These molecules have garnered significant attention from the scientific community due to their wide range of potent pharmacological activities. This technical guide provides a comprehensive overview of the core aspects of BIAs, including their biosynthesis, key pharmacological actions with associated signaling pathways, and detailed experimental protocols for their study. All quantitative data is presented in structured tables for ease of comparison, and logical relationships are visualized through diagrams.

Biosynthesis of Benzylisoquinoline Alkaloids

The intricate biosynthetic pathways of BIAs originate from the amino acid L-tyrosine. Through a series of enzymatic reactions, tyrosine is converted into two primary building blocks: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). The condensation of these two molecules marks the first committed step in BIA biosynthesis, catalyzed by (S)-norcoclaurine synthase (NCS).[1][4][5] This reaction forms the central intermediate, (S)-norcoclaurine, which serves as the precursor for the vast array of BIA structures.

From (S)-norcoclaurine, a series of methylations, hydroxylations, and cyclizations, catalyzed by enzymes such as O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450 monooxygenases (CYPs), lead to the key branch-point intermediate, (S)-reticuline.[6] (S)-reticuline is a critical hub from which various BIA subclasses are derived, including morphinans, protoberberines, and benzophenanthridines.

A pivotal enzyme in the diversification of BIAs is the berberine bridge enzyme (BBE), which catalyzes the formation of the protoberberine scaffold by forming a carbon-carbon bond between the N-methyl group and the phenolic ring of (S)-reticuline to produce (S)-scoulerine.[2][7][8][9] Further enzymatic modifications on these core structures give rise to the vast chemical diversity observed in this alkaloid family.

BIA_Biosynthesis cluster_precursors Primary Precursors cluster_core_pathway Core Pathway cluster_branches Major BIA Branches L-Tyrosine L-Tyrosine Dopamine Dopamine L-Tyrosine->Dopamine 4-HPAA 4-Hydroxyphenyl- acetaldehyde L-Tyrosine->4-HPAA Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine NCS 4-HPAA->Norcoclaurine NCS Reticuline (S)-Reticuline (Branch Point) Norcoclaurine->Reticuline Multiple Steps (OMTs, NMT, CYPs) Protoberberines Protoberberines (e.g., Berberine) Reticuline->Protoberberines BBE Morphinans Morphinans (e.g., Morphine, Codeine) Reticuline->Morphinans Phthalideisoquinolines Phthalideisoquinolines (e.g., Noscapine) Reticuline->Phthalideisoquinolines Benzophenanthridines Benzophenanthridines (e.g., Sanguinarine) Protoberberines->Benzophenanthridines

Simplified overview of the main biosynthetic pathways of benzylisoquinoline alkaloids.

Pharmacological Activities and Signaling Pathways

BIAs exhibit a remarkable spectrum of pharmacological effects, making them valuable as both therapeutic agents and lead compounds for drug discovery. The mechanisms of action for many BIAs involve the modulation of key cellular signaling pathways.

Anticancer Activity

Several BIAs, including noscapine, berberine, and sanguinarine, have demonstrated significant anticancer properties. Their mechanisms often involve the induction of apoptosis, inhibition of cell proliferation, and prevention of metastasis through interference with multiple signaling cascades.

  • Noscapine: This alkaloid, traditionally used as a cough suppressant, shows potent antitumor activity. It binds to tubulin, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis.[7][10] Noscapine also suppresses the NF-κB signaling pathway by inhibiting IκB kinase (IKK), which prevents the expression of genes involved in cell survival, proliferation, and angiogenesis.[2] Furthermore, it can induce apoptosis by regulating the PTEN/PI3K/mTOR pathway.[4]

  • Berberine: Berberine's anticancer effects are mediated through various pathways. It is known to induce apoptosis by activating the caspase cascade and can halt cell proliferation by inhibiting the PI3K/Akt/mTOR signaling pathway.[11][12] Berberine also modulates the Wnt/β-catenin pathway by promoting the degradation of β-catenin, thereby reducing the expression of target genes involved in cell proliferation.[13][14]

  • Sanguinarine: This benzophenanthridine alkaloid induces apoptosis and inhibits cancer cell proliferation by modulating several key signaling pathways, including JAK/STAT, PI3K/Akt/mTOR, NF-κB, and MAPK.[1][15]

Anticancer_Signaling cluster_noscapine Noscapine cluster_berberine Berberine cluster_sanguinarine Sanguinarine Noscapine Noscapine IKK IKK Noscapine->IKK inhibits Tubulin Tubulin Noscapine->Tubulin binds NFkB NF-κB IKK->NFkB activates Apoptosis_N Apoptosis NFkB->Apoptosis_N inhibits Tubulin->Apoptosis_N Berberine Berberine PI3K_Akt_mTOR_B PI3K/Akt/mTOR Berberine->PI3K_Akt_mTOR_B inhibits Wnt_beta_catenin Wnt/β-catenin Berberine->Wnt_beta_catenin inhibits Proliferation_B Cell Proliferation PI3K_Akt_mTOR_B->Proliferation_B Wnt_beta_catenin->Proliferation_B Sanguinarine Sanguinarine ROS ROS Sanguinarine->ROS induces MAPK MAPK Apoptosis_S Apoptosis MAPK->Apoptosis_S ROS->MAPK activates

Key signaling pathways modulated by anticancer benzylisoquinoline alkaloids.
Anti-inflammatory Activity

Several BIAs, particularly those of the protoberberine and bisbenzylisoquinoline types, possess significant anti-inflammatory properties. Their mechanisms often involve the suppression of pro-inflammatory mediators and the modulation of inflammatory signaling pathways. For instance, some bisbenzylisoquinoline alkaloids inhibit the production of pro-inflammatory cytokines like interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α).[16] This is often achieved by inhibiting the NF-κB pathway, a central regulator of inflammation.

Analgesic and Neurological Effects

The most well-known BIAs are the morphinan alkaloids, morphine and codeine, which are potent analgesics. Their primary mechanism of action is through the activation of μ-opioid receptors (MORs) in the central nervous system.[12][17] MORs are G-protein coupled receptors (GPCRs), and their activation by morphine leads to neuronal hyperpolarization and a reduction in the release of nociceptive neurotransmitters, resulting in pain relief.[17][18]

Smooth Muscle Relaxant Properties

Papaverine is a BIA known for its smooth muscle relaxant and vasodilator effects. It acts as a non-specific inhibitor of phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2][4] Elevated cAMP and cGMP levels promote smooth muscle relaxation. Additionally, papaverine can block calcium channels, further contributing to its relaxant effects.[1][2]

Papaverine_Signaling Papaverine Papaverine PDE Phosphodiesterase (PDE) Papaverine->PDE inhibits Ca_channel Calcium Channels Papaverine->Ca_channel blocks cAMP_cGMP ↑ cAMP & cGMP PDE->cAMP_cGMP Relaxation Smooth Muscle Relaxation cAMP_cGMP->Relaxation Ca_influx ↓ Intracellular Ca²⁺ Ca_channel->Ca_influx Ca_influx->Relaxation

Mechanism of action of papaverine in smooth muscle relaxation.

Quantitative Data on BIA Activity and Occurrence

The biological activity and natural abundance of BIAs vary significantly. The following tables summarize key quantitative data for researchers in drug development and natural product chemistry.

Table 1: In Vitro Anticancer Activity of Select Benzylisoquinoline Alkaloids

AlkaloidCancer Cell LineAssayIC50 (µM)Reference
Noscapine HeLa (Cervical)Proliferation1.2 ± 0.09
HTB-26 (Breast)Proliferation10 - 50[19]
PC-3 (Prostate)Proliferation10 - 50[19]
HepG2 (Liver)Proliferation10 - 50[19]
Berberine U266 (Myeloma)Apoptosis~10[14]
T98G (Glioblastoma)Proliferation~25[14]
Sanguinarine A549 (Lung)Proliferation2.6 ± 0.3
HeLa (Cervical)Proliferation3.6 ± 0.8[20]
HepG2 (Liver)Proliferation5.5 ± 0.7[20]
Fangchinoline VariousCytokine Production>90% inhibition at 10 µg/mL[16]
Isotetrandrine VariousCytokine Production>90% inhibition at 10 µg/mL[16]

Table 2: Anti-inflammatory Activity of Select Benzylisoquinoline Alkaloids

AlkaloidAssayIC50 / EC50Reference
Liensinine LPS-induced NO productionIC50: 5.02 µM[21]
Isoliensinine LPS-induced NO productionIC50: 4.36 µM[21]
Neferine LPS-induced NO productionIC50: 4.13 µM[21]
(R)-(+)-1-benzyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline Osteoclast differentiationEC50: 87.9 nM[3]

Table 3: Yield of Major Alkaloids from Papaver somniferum

AlkaloidYield ( kg/ha )Plant Genotype/Sowing TimeReference
Morphine 4.28 - 21.97Various genotypes, Autumn sowing[22][23]
Morphine 3.13 - 17.44Various genotypes, Spring sowing[22][23]

Note: Yields are highly dependent on genotype, environmental conditions, and agricultural practices.

Table 4: Kinetic Parameters of Key Biosynthetic Enzymes

EnzymeSubstrateK_m (µM)Reference
Norcoclaurine Synthase (NCS) 4-Hydroxyphenylacetaldehyde335[24]
Berberine Bridge Enzyme (BBE) (R,S)-reticuline0.19 - 6.0[14]

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate study of BIAs. This section outlines the methodologies for key experiments.

Quantification of BIAs by HPLC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of BIAs in complex matrices such as plant extracts or biological fluids.[25][26][27]

4.1.1. Sample Preparation (from Plant Material)

  • Extraction: Homogenize dried and powdered plant material with an appropriate solvent, typically methanol or a methanol/acetonitrile mixture with a small percentage of acid (e.g., 0.1% formic acid) to ensure alkaloids are in their protonated form.

  • Purification (Optional but Recommended): For complex matrices, a solid-phase extraction (SPE) step can be employed to remove interfering compounds.[27] C18 or mixed-mode cation exchange cartridges are often suitable.

  • Final Preparation: Centrifuge the extract to pellet any remaining solids. Dilute the supernatant to an appropriate concentration within the linear range of the instrument and transfer to an HPLC vial.

4.1.2. HPLC-MS/MS Analysis

  • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed using water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B). A typical gradient might run from 5% B to 95% B over 10-15 minutes.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is standard for BIAs due to the basicity of the nitrogen atom.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (the protonated molecule, [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. The precursor -> product ion transition is highly specific for each analyte.

    • MRM Parameters: For each BIA and internal standard, the optimal precursor/product ion pair and collision energy must be determined.

HPLC_Workflow Start Plant Sample Extraction Extraction (Methanol/Acid) Start->Extraction Purification Solid-Phase Extraction (SPE) (Optional) Extraction->Purification HPLC HPLC Separation (C18 Column, Gradient Elution) Purification->HPLC ESI Electrospray Ionization (ESI+) HPLC->ESI MS1 Quadrupole 1 (Precursor Ion Selection) ESI->MS1 MS2 Quadrupole 2 (Collision-Induced Dissociation) MS1->MS2 MS3 Quadrupole 3 (Product Ion Detection) MS2->MS3 Data Data Analysis (Quantification) MS3->Data

General workflow for the quantification of BIAs using HPLC-MS/MS.
Enzyme Assays

4.2.1. (S)-Norcoclaurine Synthase (NCS) Assay NCS catalyzes the condensation of dopamine and 4-HPAA. The activity can be monitored continuously using circular dichroism (CD) spectroscopy, as the product, (S)-norcoclaurine, is chiral while the substrates are not.[5][28]

  • Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5).

  • Substrates: Add dopamine and 4-HPAA to the reaction mixture. To prevent oxidative side reactions, an antioxidant like ascorbic acid is often included.

  • Enzyme: The reaction is initiated by adding purified NCS enzyme.

  • Detection: Monitor the change in the CD signal over time at a wavelength specific for (S)-norcoclaurine.

  • Kinetics: To determine kinetic parameters, vary the concentration of one substrate while keeping the other saturated.[24]

4.2.2. Berberine Bridge Enzyme (BBE) Assay BBE catalyzes the oxidative cyclization of (S)-reticuline to (S)-scoulerine.

  • Reaction Mixture: A suitable buffer (e.g., 50 mM CHES, pH 9.0) is used.

  • Substrate: Add (S)-reticuline to the buffer.

  • Enzyme: Initiate the reaction by adding purified BBE.

  • Quenching and Analysis: The reaction can be stopped at different time points by adding a strong base (e.g., 1 N NaOH). The product, (S)-scoulerine, can then be separated from the substrate by HPLC and quantified by UV absorbance.[14]

  • Alternative Detection: For continuous assays, the reduction of an artificial electron acceptor can be monitored spectrophotometrically.

4.2.3. Cytochrome P450 (CYP) Enzyme Assays CYP enzymes are crucial for many hydroxylation and coupling reactions in BIA biosynthesis. These are membrane-bound enzymes, typically requiring reconstitution with a P450 reductase and NADPH for activity.

  • Enzyme Preparation: Use microsomal fractions from yeast or insect cells expressing the specific plant CYP of interest.

  • Reaction Mixture: Combine the microsomal preparation with a buffer (e.g., 100 mM HEPES, pH 7.5), the BIA substrate, and an NADPH regenerating system (or a saturating concentration of NADPH).[29]

  • Reaction: Incubate the mixture at an optimal temperature (e.g., 30°C).

  • Extraction and Analysis: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) to extract the product. The product is then identified and quantified by HPLC-MS/MS.

Conclusion

The benzylisoquinoline alkaloids are a vital source of pharmacologically active compounds, with ongoing research continuing to unveil their therapeutic potential and intricate biosynthetic origins. For researchers and professionals in drug development, a thorough understanding of their biosynthesis, mechanisms of action, and the analytical methods for their study is paramount. This guide provides a foundational overview of these key areas, offering structured data and methodological insights to facilitate further research and development in this exciting field of natural product science.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Oblongine from Stephania cephalantha

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stephania cephalantha, a member of the Menispermaceae family, is a plant of significant interest in traditional medicine and modern drug discovery due to its rich composition of bioactive alkaloids.[1] Among these is oblongine, a benzylisoquinoline alkaloid.[2][3][4] This document provides a detailed overview of the extraction and analysis of this compound from Stephania cephalantha, including its chemical properties, a generalized extraction protocol, and methods for purification and quantification. The information is intended to guide researchers in the isolation and study of this compound for potential therapeutic applications.

Chemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental for the development of effective extraction and purification strategies. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₉H₂₄NO₃⁺PubChem
Molar Mass 314.4 g/mol PubChem
CAS Number 60008-01-7PubChem
Class Benzylisoquinolines[3][4]

Experimental Protocols

While a specific, detailed protocol for the extraction of this compound from Stephania cephalantha is not extensively documented in publicly available literature, a general methodology can be adapted from established protocols for the extraction of other alkaloids, such as cepharanthine, from the same plant. The following protocol is a representative procedure.

Protocol 1: General Alkaloid Extraction from Stephania cephalantha

1. Plant Material Preparation:

  • Obtain fresh or dried tuberous roots of Stephania cephalantha.

  • Clean the plant material to remove any soil and debris.

  • Dry the material in a well-ventilated area or a laboratory oven at a controlled temperature (e.g., 40-50°C) to a constant weight.

  • Grind the dried plant material into a fine powder to increase the surface area for efficient extraction.[1]

2. Extraction:

  • Maceration/Solvent Extraction:

    • Suspend the powdered plant material in a suitable organic solvent. A variety of solvents, including ethanol, methanol, chloroform, and aqueous mixtures thereof, can be utilized.[5] A common method involves using 80% aqueous ethanol.[6]

    • A typical solid-to-liquid ratio is 1:10 to 1:15 (g/mL).[6]

    • Allow the mixture to stand for a specified period (e.g., 24-48 hours) at room temperature with occasional agitation.

  • Hot Reflux Extraction (for increased efficiency):

    • Place the powdered plant material and solvent in a round-bottom flask connected to a condenser.

    • Heat the mixture to the boiling point of the solvent and maintain a gentle reflux for a defined period (e.g., 2-3 hours).[6] This process can be repeated multiple times with fresh solvent to maximize the yield. One study on cepharanthine extraction repeated the hot reflux process three times.[6]

3. Filtration and Concentration:

  • After extraction, separate the liquid extract from the solid plant residue by filtration through filter paper or centrifugation.

  • Combine the filtrates if multiple extraction cycles were performed.

  • Concentrate the extract using a rotary evaporator under reduced pressure to remove the solvent. This will yield a crude alkaloid extract.

Workflow for General Alkaloid Extraction

ExtractionWorkflow PlantMaterial Dried and Powdered Stephania cephalantha Roots SolventAddition Addition of Extraction Solvent (e.g., 80% Ethanol) PlantMaterial->SolventAddition Extraction Extraction (Maceration or Hot Reflux) SolventAddition->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude Alkaloid Extract Concentration->CrudeExtract

Caption: Generalized workflow for the extraction of alkaloids from Stephania cephalantha.

Purification and Quantification

Following the initial extraction, the crude extract contains a mixture of various alkaloids and other plant metabolites. Further purification is necessary to isolate this compound.

1. Purification Techniques:

  • Acid-Base Partitioning: This is a classic method for separating alkaloids. The crude extract is dissolved in an acidic aqueous solution, which protonates the basic nitrogen of the alkaloids, making them water-soluble. The aqueous layer is then washed with an organic solvent to remove neutral and acidic impurities. Subsequently, the aqueous layer is basified (e.g., with ammonium hydroxide) to deprotonate the alkaloids, which can then be extracted into an immiscible organic solvent (e.g., chloroform).[5]

  • Chromatography:

    • Column Chromatography: The crude extract can be subjected to column chromatography using stationary phases like silica gel or alumina, with a gradient of solvents of increasing polarity to separate different alkaloid fractions.

    • High-Performance Liquid Chromatography (HPLC): For higher resolution and purity, preparative HPLC is the method of choice. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water (often with an acid modifier like formic acid or trifluoroacetic acid) in a gradient elution.

2. Quantification:

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the primary method for quantifying this compound in the extracts.[7][8][9] A calibration curve is constructed using a purified this compound standard of known concentrations to determine the concentration in the sample.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique offers high sensitivity and selectivity for the quantification of specific compounds like this compound in complex mixtures.

Workflow for Purification and Quantification

PurificationWorkflow CrudeExtract Crude Alkaloid Extract AcidBase Acid-Base Partitioning CrudeExtract->AcidBase ColumnChromatography Column Chromatography (e.g., Silica Gel) AcidBase->ColumnChromatography PrepHPLC Preparative HPLC ColumnChromatography->PrepHPLC Purethis compound Purified this compound PrepHPLC->Purethis compound AnalyticalHPLC Analytical HPLC / LC-MS Purethis compound->AnalyticalHPLC Quantification Quantification AnalyticalHPLC->Quantification

Caption: General workflow for the purification and quantification of this compound.

Signaling Pathways and Biological Activity

Currently, there is a notable lack of specific research in the public domain detailing the signaling pathways directly modulated by this compound from Stephania cephalantha. The biological activities of many individual alkaloids from this plant are still under investigation. However, the genus Stephania is known to produce a wide array of alkaloids with diverse pharmacological effects, including anti-inflammatory, antimicrobial, and antitumor activities.[10] The crude alkaloid extracts of Stephania cephalantha have demonstrated anti-proliferative activities against cancer cell lines, suggesting that compounds within the extract, potentially including this compound, may interfere with cell signaling pathways crucial for cancer cell growth and survival.

Further research is imperative to elucidate the specific molecular targets and signaling cascades affected by purified this compound. Such studies would be invaluable for understanding its mechanism of action and exploring its therapeutic potential.

Conclusion

The extraction of this compound from Stephania cephalantha presents a promising avenue for the discovery of novel therapeutic agents. While a specific protocol for this compound is not yet widely established, the generalized methods for alkaloid extraction from this plant provide a solid foundation for its isolation. Future research should focus on optimizing the extraction and purification of this compound to improve yields and on conducting in-depth pharmacological studies to uncover its mechanism of action and the specific signaling pathways it modulates. Such efforts will be critical in unlocking the full therapeutic potential of this natural compound.

References

Application Notes and Protocols for Cell-based Assays to Evaluate Oblongine Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oblongine is a natural compound that has garnered interest for its potential therapeutic properties, including its cytotoxic effects on cancer cells. Evaluating the cytotoxicity of natural products like this compound is a critical step in the drug discovery and development process. Cell-based assays are fundamental tools for determining a compound's efficacy and mechanism of action at the cellular level. These assays can quantify cell viability, membrane integrity, and apoptotic pathways, providing crucial data on the compound's potential as a therapeutic agent.

This document provides detailed application notes and experimental protocols for a panel of standard cell-based assays to characterize the cytotoxic activity of this compound. The included assays are designed to be robust and adaptable for screening and mechanistic studies.

Key Cytotoxicity Assays

A multi-parametric approach is recommended to comprehensively assess the cytotoxic effects of this compound. The following assays provide a thorough evaluation of different cellular responses to a cytotoxic agent.

  • MTT Assay (Cell Viability): Measures the metabolic activity of cells, which is an indicator of cell viability.

  • Lactate Dehydrogenase (LDH) Assay (Cytotoxicity): Quantifies the release of LDH from cells with damaged plasma membranes, a marker of cytotoxicity.

  • Caspase-Glo® 3/7 Assay (Apoptosis): Measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Data Presentation

Table 1: Hypothetical Cytotoxicity of this compound (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of a cytotoxic compound. IC50 values are typically determined from dose-response curves generated from cell viability or cytotoxicity assays.[1] The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.[2]

Cell LineAssayIncubation Time (hours)IC50 (µM)
MCF-7 (Breast Cancer)MTT48Data to be determined
LDH48Data to be determined
Caspase-Glo® 3/724Data to be determined
A549 (Lung Cancer)MTT48Data to be determined
LDH48Data to be determined
Caspase-Glo® 3/724Data to be determined
HEK293 (Normal Kidney)MTT48Data to be determined
LDH48Data to be determined
Caspase-Glo® 3/724Data to be determined

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[3] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cell culture medium

  • 96-well plates

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium.[4] LDH is a stable enzyme and serves as a reliable marker for cytotoxicity.[5]

Materials:

  • LDH assay kit (e.g., CytoTox-ONE™ Homogeneous Membrane Integrity Assay)

  • 96-well plates

  • This compound stock solution

  • Lysis solution (provided in the kit for maximum LDH release control)

  • Microplate reader (fluorescence or absorbance based on the kit)

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Controls: Include the following controls: no-cell background, vehicle control (untreated cells), and a maximum LDH release control (cells treated with lysis solution).[6]

  • Incubation: Incubate the plate for the desired time period at 37°C in a 5% CO2 incubator.

  • LDH Measurement:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate for 10-30 minutes at room temperature, protected from light.

  • Signal Measurement: Measure the fluorescence (e.g., 560nmEx/590nmEm) or absorbance (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control after subtracting the background.

Caspase-Glo® 3/7 Assay for Apoptosis

Principle: This luminescent assay measures the activity of caspases 3 and 7, which are key effector caspases in the apoptotic pathway. The assay provides a proluminescent caspase-3/7 substrate which is cleaved by active caspases to release a substrate for luciferase, generating a luminescent signal.

Materials:

  • Caspase-Glo® 3/7 Assay System

  • Opaque-walled 96-well plates

  • This compound stock solution

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with serial dilutions of this compound as described in the MTT protocol.

  • Incubation: Incubate the plate for a time period sufficient to induce apoptosis (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO2 incubator.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the prepared reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound using the described cell-based assays.

G cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, A549) seeding Cell Seeding (96-well plates) cell_culture->seeding compound_prep This compound Dilution Series treatment Compound Treatment compound_prep->treatment seeding->treatment incubation Incubation (24-48h) treatment->incubation mtt MTT Assay (Viability) incubation->mtt ldh LDH Assay (Cytotoxicity) incubation->ldh caspase Caspase Assay (Apoptosis) incubation->caspase data_analysis Calculate % Viability/ Cytotoxicity/Apoptosis mtt->data_analysis ldh->data_analysis caspase->data_analysis ic50 Determine IC50 Values data_analysis->ic50

Caption: Workflow for this compound cytotoxicity testing.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

Natural products can induce apoptosis through various signaling pathways. A common mechanism involves the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7][8] The diagram below illustrates a hypothetical signaling cascade that could be investigated for this compound.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway oblongine_ext This compound death_receptor Death Receptor (e.g., Fas, TNFR1) oblongine_ext->death_receptor Induces/Sensitizes caspase8 Caspase-8 Activation death_receptor->caspase8 caspase37 Caspase-3/7 Activation caspase8->caspase37 oblongine_int This compound bax_bak Bax/Bak Activation oblongine_int->bax_bak Induces mitochondria Mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c bax_bak->mitochondria apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Hypothetical apoptosis signaling by this compound.

Conclusion

The provided application notes and protocols offer a foundational framework for investigating the cytotoxic properties of this compound. By employing a combination of viability, cytotoxicity, and apoptosis assays, researchers can obtain a comprehensive profile of this compound's cellular effects. The resulting data is essential for guiding further preclinical development and for elucidating the compound's mechanism of action. It is recommended to adapt and optimize these protocols based on the specific cell lines and experimental conditions used.

References

In Vivo Studies of Oblongine in Animal Models: Current Landscape and Future Directions

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature reveals a significant gap in the in vivo investigation of oblongine in animal models. To date, no studies have been published detailing the pharmacokinetics, toxicity, or efficacy of this compound in living organisms. This absence of data prevents the creation of detailed application notes and protocols as requested.

For researchers, scientists, and drug development professionals interested in exploring the potential of this compound, this presents both a challenge and an opportunity. The lack of existing in vivo data means that foundational research is required to establish the compound's safety and biological activity profile.

Hypothetical Framework for Future In Vivo Studies

Should research on this compound progress to the in vivo stage, a structured approach would be necessary to thoroughly evaluate its properties. Below is a hypothetical framework outlining the logical progression of such studies.

Preclinical Development Workflow

A typical preclinical development workflow for a novel compound like this compound would involve a series of sequential and overlapping studies to assess its safety and potential therapeutic effects.

cluster_0 Phase 1: In Vitro & Ex Vivo Assessment cluster_1 Phase 2: In Vivo Pharmacokinetics & Toxicity cluster_2 Phase 3: In Vivo Efficacy Models cluster_3 Phase 4: IND-Enabling Studies in_vitro In Vitro Studies (Cytotoxicity, Mechanism of Action) pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) in_vitro->pk_pd ex_vivo Ex Vivo Models (Tissue/Organ Cultures) ex_vivo->pk_pd acute_tox Acute Toxicity Studies pk_pd->acute_tox subchronic_tox Subchronic Toxicity acute_tox->subchronic_tox disease_model Disease-Specific Animal Models subchronic_tox->disease_model glp_tox GLP Toxicology disease_model->glp_tox safety_pharm Safety Pharmacology glp_tox->safety_pharm

Caption: Hypothetical preclinical workflow for this compound.

Proposed Experimental Protocols for Future Research

The following sections outline detailed, albeit hypothetical, methodologies for key experiments that would be essential in the in vivo evaluation of this compound.

Pharmacokinetic (PK) Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a relevant animal model (e.g., mice or rats).

Protocol:

  • Animal Model: Select a cohort of healthy, age- and weight-matched animals (e.g., C57BL/6 mice).

  • Compound Administration: Administer a single dose of this compound via relevant routes (e.g., intravenous for bioavailability and oral for potential therapeutic delivery).

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480, and 1440 minutes) post-administration.

  • Bioanalysis: Process blood samples to plasma and analyze for this compound concentration using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Acute Toxicity Studies

Objective: To determine the short-term toxicity and the maximum tolerated dose (MTD) of this compound.

Protocol:

  • Animal Model: Use two mammalian species (e.g., mice and rats) as per regulatory guidelines.

  • Dose Escalation: Administer single, escalating doses of this compound to different groups of animals.

  • Clinical Observation: Monitor animals for signs of toxicity, morbidity, and mortality for at least 14 days.

  • Pathology: At the end of the observation period, perform gross necropsy and histopathological examination of major organs.

  • Data Analysis: Determine the LD50 (lethal dose for 50% of animals) and identify any target organs of toxicity.

Potential Signaling Pathways for Investigation

Based on the chemical structure of this compound (if known and related to other bioactive compounds), researchers could hypothesize its potential mechanism of action. For instance, if this compound is predicted to have anti-inflammatory or anti-cancer properties, the following signaling pathways would be relevant to investigate in vivo.

cluster_0 Anti-inflammatory Pathway cluster_1 Anticancer Pathway Oblongine_inflam This compound NFkB NF-κB Oblongine_inflam->NFkB Inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Activation Oblongine_cancer This compound Caspases Caspase-3/7 Oblongine_cancer->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis Induction

Caption: Potential signaling pathways for this compound investigation.

Conclusion

While the current lack of in vivo data on this compound is a significant hurdle, it also underscores a clear and unmet need for research in this area. The hypothetical frameworks and protocols provided here offer a roadmap for future investigations that could uncover the therapeutic potential of this compound. As new research emerges, these notes and protocols can be updated with empirical data to guide the scientific community in the development of this compound-based therapeutics.

Oblongifolin C: A Promising Natural Compound for Inducing Apoptosis in Tumor Cells

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Oblongifolin C (OC) is a natural product isolated from Garcinia yunnanensis that has demonstrated significant potential as an anti-cancer agent. Extensive research has revealed its ability to induce apoptosis, or programmed cell death, in a variety of tumor cell lines. These application notes provide a comprehensive overview of the mechanisms of action of Oblongifolin C and detailed protocols for its investigation in a laboratory setting.

Mechanism of Action

Oblongifolin C primarily induces apoptosis through the intrinsic, or mitochondrial, pathway. This process is initiated by internal cellular signals, leading to a cascade of events culminating in cell death. Additionally, OC has been shown to modulate autophagy and interact with specific cellular proteins to enhance its pro-apoptotic effects.

The key molecular events in Oblongifolin C-induced apoptosis include:

  • Activation of Pro-apoptotic Proteins: OC promotes the activation and translocation of pro-apoptotic proteins like Bax to the mitochondrial membrane.

  • Mitochondrial Dysfunction: The accumulation of Bax at the mitochondria leads to the disruption of the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.

  • Caspase Activation: Cytoplasmic cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase in the intrinsic pathway. Caspase-9 then activates executioner caspases, such as caspase-3 and -7.

  • Execution of Apoptosis: Activated executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.

  • Interplay with Autophagy: Oblongifolin C has been identified as an inhibitor of autophagic flux. The inhibition of autophagy, a cellular recycling process that can promote cancer cell survival, further sensitizes tumor cells to apoptosis.

  • Interaction with HSPA8 and Cathepsin B: OC has been found to interact with HSPA8 (Heat Shock Protein Family A Member 8) and inhibit the activity of cathepsin B, proteins that can be involved in cancer cell survival and resistance.

Quantitative Data: In Vitro Efficacy of Oblongifolin C

The cytotoxic and pro-apoptotic effects of Oblongifolin C have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a biological process.

Cell LineCancer TypeIC50 (µM)Experimental Conditions
A549Lung Cancer7.4 ± 1.18Vehicle control
A549Lung Cancer3.6 ± 1.26HSPA8 siRNA transfection
A549Lung Cancer15.3 ± 2.34HSPA8 overexpression
QBC939CholangiocarcinomaEffective at 10-40 µM48h treatment
HeLaCervical CancerEffective at 10-20 µg/mL-

Signaling Pathway

The signaling cascade initiated by Oblongifolin C leading to apoptosis is a multi-step process involving the activation of the intrinsic mitochondrial pathway.

OblongifolinC_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Oblongifolin C Oblongifolin C Bax Bax Oblongifolin C->Bax Activates Mito Mitochondrion Bax->Mito Translocates to Apaf1 Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Forms Pro_Casp9 Pro-caspase-9 Pro_Casp9->Apoptosome Recruited to Casp9 Caspase-9 Pro_Casp3 Pro-caspase-3 Casp9->Pro_Casp3 Cleaves & Activates Casp3 Caspase-3 PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis Apoptosome->Casp9 Activates cPARP Cleaved PARP PARP->cPARP CytoC Cytochrome c Mito->CytoC Releases CytoC->Apaf1 Binds to Experimental_Workflow cluster_planning Phase 1: Initial Screening cluster_mechanism Phase 2: Mechanism of Action cluster_analysis Phase 3: Data Analysis & Conclusion Cell_Culture Cell Culture (Cancer Cell Lines) Treatment Treatment with Oblongifolin C Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Viability_Assay->Apoptosis_Assay If cytotoxic Western_Blot Western Blot (Apoptotic Markers) Apoptosis_Assay->Western_Blot Data_Analysis Data Analysis (IC50, Protein Expression) Western_Blot->Data_Analysis Conclusion Conclusion on Pro-apoptotic Efficacy Data_Analysis->Conclusion

Application Notes and Protocols for Gene Expression Analysis Following Oblongifolin C Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Gene Expression Analysis after Oblongifolin C Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oblongifolin C (OC), a natural compound extracted from Garcinia yunnanensis, has demonstrated significant anticancer properties in various preclinical studies. It has been shown to induce apoptosis, inhibit autophagy, and suppress metastasis in several cancer cell lines, including HeLa, esophageal squamous carcinoma, and cholangiocarcinoma cells.[1][2][3] The multifaceted mechanism of action of Oblongifolin C involves the modulation of key cellular signaling pathways, making it a compound of interest for further investigation and potential therapeutic development.

These application notes provide a comprehensive overview of the methodologies to analyze gene expression changes induced by Oblongifolin C treatment in cancer cells. The protocols outlined below detail the steps for performing a complete gene expression analysis workflow, from cell culture and treatment to data analysis and validation. The accompanying diagrams illustrate the key signaling pathways affected by Oblongifolin C and the experimental workflow.

Data Presentation

A comprehensive search of publicly available literature did not yield specific quantitative, genome-wide gene expression datasets (e.g., from RNA-sequencing or microarray analysis) for Oblongifolin C treatment. While studies have reported changes in the expression of individual genes, such as the upregulation of Keratin 18 mRNA confirmed by real-time PCR, a broader dataset of differentially expressed genes with corresponding fold changes and p-values is not currently available.[3][4] Therefore, the generation of summary tables for quantitative data is not possible at this time. The following sections will focus on the known molecular mechanisms and provide detailed protocols to enable researchers to generate such data.

Key Signaling Pathways Modulated by Oblongifolin C

Oblongifolin C exerts its anticancer effects by targeting multiple signaling pathways. The primary mechanisms identified are the induction of apoptosis and the inhibition of autophagy.

Apoptosis Induction Pathway

Oblongifolin C triggers the intrinsic pathway of apoptosis. This process is initiated by the translocation of the pro-apoptotic protein Bax to the mitochondria, leading to the release of cytochrome c into the cytoplasm.[2] Cytochrome c then activates a cascade of caspases, including caspase-3 and caspase-8, which are executioner enzymes that dismantle the cell, leading to programmed cell death.[2]

Oblongifolin_C Oblongifolin C Bax Bax Translocation Oblongifolin_C->Bax induces Mitochondria Mitochondria Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Cascade Caspase Activation (Caspase-3, Caspase-8) Cytochrome_c->Caspase_Cascade activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis leads to

Oblongifolin C-induced intrinsic apoptosis pathway.
Autophagy Inhibition Pathway

Oblongifolin C acts as an inhibitor of autophagic flux. It prevents the fusion of autophagosomes with lysosomes, which is a critical step for the degradation of cellular components during autophagy.[1] This blockade is achieved by altering lysosomal acidification and downregulating the expression of lysosomal enzymes called cathepsins.[1]

Oblongifolin_C Oblongifolin C Autophagosome_Lysosome_Fusion Autophagosome-Lysosome Fusion Oblongifolin_C->Autophagosome_Lysosome_Fusion inhibits Lysosomal_Acidification Lysosomal Acidification Oblongifolin_C->Lysosomal_Acidification alters Cathepsin_Expression Cathepsin Expression Oblongifolin_C->Cathepsin_Expression downregulates Autophagic_Flux Autophagic Flux Autophagosome_Lysosome_Fusion->Autophagic_Flux Lysosomal_Acidification->Autophagic_Flux Cathepsin_Expression->Autophagic_Flux Cell_Death Cell Death Autophagic_Flux->Cell_Death inhibition contributes to

Mechanism of autophagy inhibition by Oblongifolin C.

Experimental Protocols

The following protocols provide a detailed methodology for conducting a gene expression analysis study to investigate the effects of Oblongifolin C.

Experimental Workflow for Gene Expression Analysis

The overall workflow for analyzing gene expression changes following Oblongifolin C treatment involves several key steps, from initial cell culture to final data analysis and validation.

Cell_Culture 1. Cell Culture (e.g., HeLa cells) Treatment 2. Oblongifolin C Treatment Cell_Culture->Treatment RNA_Isolation 3. RNA Isolation Treatment->RNA_Isolation Library_Prep 4. RNA-seq Library Preparation RNA_Isolation->Library_Prep Sequencing 5. Next-Generation Sequencing (NGS) Library_Prep->Sequencing Data_Analysis 6. Bioinformatic Analysis (Differential Gene Expression) Sequencing->Data_Analysis Validation 7. Validation of DEGs (qPCR) Data_Analysis->Validation

Workflow for gene expression analysis of Oblongifolin C treatment.
Protocol 1: Cell Culture and Oblongifolin C Treatment

  • Cell Line Selection: Choose a cancer cell line of interest (e.g., HeLa, Eca109, HepG2).

  • Cell Culture: Culture the cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed the cells in multi-well plates or flasks at a density that will allow for exponential growth during the treatment period.

  • Treatment: Once the cells have adhered and are in the exponential growth phase, replace the medium with fresh medium containing various concentrations of Oblongifolin C or a vehicle control (e.g., DMSO). The optimal concentration and treatment duration should be determined by preliminary dose-response and time-course experiments.

  • Harvesting: After the treatment period, harvest the cells for RNA isolation.

Protocol 2: RNA Isolation and Quality Control
  • RNA Extraction: Isolate total RNA from the treated and control cells using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Include a DNase I treatment step to remove any contaminating genomic DNA.

  • RNA Quantification: Determine the concentration of the isolated RNA using a spectrophotometer (e.g., NanoDrop).

  • RNA Quality Assessment: Assess the integrity of the RNA using an automated electrophoresis system (e.g., Agilent Bioanalyzer). High-quality RNA should have an RNA Integrity Number (RIN) of 8 or higher.

Protocol 3: RNA Sequencing (RNA-seq) Library Preparation and Sequencing
  • Library Preparation: Prepare RNA-seq libraries from the high-quality total RNA using a commercially available kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina). This process typically involves mRNA purification (for poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.

  • Library Quality Control: Assess the quality and quantity of the prepared libraries using a Bioanalyzer and a fluorometric quantification method (e.g., Qubit).

  • Sequencing: Perform sequencing of the libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample for robust differential gene expression analysis.

Protocol 4: Bioinformatic Analysis of RNA-seq Data
  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Trimming: Trim adapter sequences and low-quality bases from the reads using tools like Trimmomatic.

  • Alignment: Align the trimmed reads to a reference genome using a splice-aware aligner such as STAR or HISAT2.

  • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Use statistical packages such as DESeq2 or edgeR in R to identify differentially expressed genes (DEGs) between the Oblongifolin C-treated and control groups. Set appropriate thresholds for significance (e.g., adjusted p-value < 0.05 and |log2(Fold Change)| > 1).

  • Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of DEGs to identify enriched biological processes and signaling pathways.

Protocol 5: Validation of Differentially Expressed Genes by Quantitative PCR (qPCR)
  • Primer Design: Design and validate primers for a selection of upregulated and downregulated genes identified from the RNA-seq data, as well as for one or more stable housekeeping genes for normalization (e.g., GAPDH, ACTB).

  • cDNA Synthesis: Reverse transcribe an aliquot of the same RNA samples used for RNA-seq into cDNA using a reverse transcription kit.

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, the designed primers, and the synthesized cDNA.

  • Data Analysis: Analyze the qPCR data using the delta-delta Ct method to calculate the relative fold change in gene expression between the treated and control samples, normalized to the housekeeping gene(s).

  • Comparison: Compare the qPCR results with the RNA-seq data to validate the findings of the genome-wide analysis.

References

Application Notes and Protocols for Protein Interaction Studies with Oblongine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oblongine, a natural product of significant interest, holds potential for therapeutic applications due to its biological activities. Understanding the molecular mechanisms of this compound requires a thorough investigation of its protein interaction profile within the cell. These interactions are key to elucidating its mechanism of action, identifying its cellular targets, and predicting its pharmacological effects. This document provides detailed application notes and protocols for studying the protein interactions of this compound. The information presented here is based on findings for the closely related compound, Oblongifolin C (Ob-C), which can serve as a valuable reference for initiating studies on this compound.

Known Protein Interactions of the Related Compound Oblongifolin C

Studies on Oblongifolin C (Ob-C), a polyprenylated acylphloroglucinol structurally similar to this compound, have revealed key protein interactions that are central to its anticancer properties. These interactions primarily revolve around the regulation of autophagy. The chaperone protein HSPA8 has been identified as a direct interacting partner of Ob-C.[1] Furthermore, Ob-C influences the autophagy master regulator, Transcription Factor EB (TFEB), by modulating its interaction with 14-3-3 proteins.[1]

Quantitative Data Summary

While specific quantitative binding data for this compound is not yet available in the public domain, the following table summarizes the observed effects of its analogue, Oblongifolin C, which can guide the design of quantitative experiments for this compound.

Interacting Protein(s)Observed Effect of Oblongifolin CCellular Process AffectedPotential Quantitative Assays
HSPA8 (HSC70) Direct BindingAutophagy RegulationSurface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Microscale Thermophoresis (MST)
TFEB & 14-3-3 proteins Reduces interaction between TFEB and 14-3-3, enhancing nuclear translocation of TFEB.[1]Autophagy, Lysosomal BiogenesisCo-Immunoprecipitation (Co-IP) followed by quantitative Western Blot, FRET/BRET assays

Signaling Pathway of Oblongifolin C

The following diagram illustrates the proposed signaling pathway for Oblongifolin C, which may be analogous to that of this compound.

OblongifolinC_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound Oblongifolin C (or this compound) HSPA8 HSPA8 This compound->HSPA8 Binds TFEB_1433 TFEB-14-3-3 Complex This compound->TFEB_1433 Inhibits Interaction Autophagosome Autophagosome Formation/Accumulation HSPA8->Autophagosome Regulates TFEB_free TFEB TFEB_1433->TFEB_free Dissociation TFEB_nuc Nuclear TFEB TFEB_free->TFEB_nuc Translocation Autophagy_Genes Autophagy & Lysosomal Genes TFEB_nuc->Autophagy_Genes Activates Transcription Autophagy_Genes->Autophagosome Promotes

Proposed signaling pathway of Oblongifolin C.

Experimental Protocols

The following are detailed protocols that can be adapted to study the interaction of this compound with its potential protein partners.

1. Co-Immunoprecipitation (Co-IP) to Validate this compound-HSPA8 Interaction

This protocol aims to determine if this compound mediates or modulates the interaction between a target protein (e.g., HSPA8) and a known or suspected binding partner.

Materials:

  • Cells expressing the target protein(s) (e.g., HeLa cells)

  • This compound (dissolved in a suitable solvent like DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody against the bait protein (e.g., anti-HSPA8)

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., low pH glycine buffer or SDS-PAGE loading buffer)

  • SDS-PAGE gels and Western blot reagents

  • Antibodies for Western blotting (e.g., anti-HSPA8 and antibody against a potential co-precipitated partner)

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with this compound at various concentrations and for different durations. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest and wash the cells with cold PBS. Lyse the cells with ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Pre-clearing: (Optional) Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Remove the beads.

  • Immunoprecipitation: Add the primary antibody against the bait protein (e.g., anti-HSPA8) to the lysate and incubate overnight at 4°C with gentle rotation.

  • Bead Binding: Add pre-washed Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with cold wash buffer.

  • Elution: Elute the protein complexes from the beads by adding elution buffer or directly by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the bait protein (HSPA8) and the suspected interacting partner.

2. Immunofluorescence to Assess TFEB Nuclear Translocation

This protocol visualizes the subcellular localization of TFEB in response to this compound treatment.

Materials:

  • Cells grown on glass coverslips (e.g., HeLa cells)

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against TFEB (e.g., rabbit anti-TFEB)

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit)

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate. Once attached, treat with this compound at desired concentrations and for various times. Include a vehicle control.

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Blocking: Wash with PBS and block with 5% BSA for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the anti-TFEB primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Nuclear Staining: Wash with PBS and counterstain with DAPI for 5 minutes.

  • Mounting and Imaging: Wash with PBS, mount the coverslips on glass slides, and visualize using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence ratio of TFEB.

Experimental Workflow Diagram

The following diagram outlines a general workflow for identifying and validating protein interactions of a small molecule like this compound.

Experimental_Workflow Start Start: Hypothesis Generation Discovery Discovery Phase (e.g., Affinity Purification-Mass Spectrometry) Start->Discovery Hit_List Generate Hit List of Potential Interactors Discovery->Hit_List Validation Validation Phase Hit_List->Validation CoIP Co-Immunoprecipitation Validation->CoIP PullDown Pull-Down Assay Validation->PullDown Localization Cellular Localization (Immunofluorescence) Validation->Localization Quantification Quantitative Analysis (e.g., SPR, ITC) CoIP->Quantification PullDown->Quantification Pathway Pathway Analysis & Functional Assays Localization->Pathway Quantification->Pathway End Mechanism of Action Elucidated Pathway->End

General workflow for small molecule-protein interaction studies.

References

Application Notes: Oblongine as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Oblongine, specifically Oblongifolin C (OC), is a polyprenylated acylphloroglucinol natural product isolated from plants of the Garcinia species, such as Garcinia yunnanensis.[1][2] This compound has garnered significant attention within the scientific community for its potent anticancer properties.[1] Research has demonstrated that this compound can inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and suppress tumor growth in vivo.[1][2] Its mechanism of action involves the modulation of key signaling pathways that regulate cell survival and death, making it a promising candidate for further investigation and development as a therapeutic agent.[1][2]

Mechanism of Action

This compound exerts its anticancer effects primarily through the induction of a caspase-dependent apoptotic pathway.[2] In cancer cells, such as the HeLa cervical cancer cell line, this compound treatment triggers a cascade of molecular events that lead to cell death.[2] The process is initiated by the activation and translocation of the pro-apoptotic protein Bax to the mitochondria.[2] This event disrupts the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm.[2] Cytoplasmic cytochrome c is a critical step in the intrinsic apoptotic pathway, leading to the activation of caspase-3, a key executioner caspase.[2]

Furthermore, this compound's action also involves the activation of caspase-8 and the cleavage of Bid, suggesting a potential crosstalk with the extrinsic apoptotic pathway.[2] The chaperone protein HSPA8 has also been identified as a molecular target interacting with Oblongifolin C.[1] This multi-faceted mechanism underscores its potential to overcome resistance mechanisms in cancer cells.

Oblongine_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound This compound->Oblongine_in HSPA8 HSPA8 Oblongine_in->HSPA8 Binds Caspase8 Caspase-8 Oblongine_in->Caspase8 Activates Bax Bax Oblongine_in->Bax Promotes Translocation Bcl_xL Bcl-xL Oblongine_in->Bcl_xL Inhibits Bid Bid tBid tBid Bid->tBid tBid->Bax Activates Caspase8->Bid Cleaves Caspase3_inactive Pro-Caspase-3 Caspase8->Caspase3_inactive Activates Caspase3_active Active Caspase-3 Caspase3_inactive->Caspase3_active Apoptosis Apoptosis Caspase3_active->Apoptosis Executes Cytochrome_c Cytochrome c Cytochrome_c->Caspase3_inactive Activates Bax->Cytochrome_c Release Bcl_xL->Bax Inhibits

Fig 1. This compound-induced apoptotic signaling pathway.

Summary of Anticancer Activity

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects across various cancer cell lines.[1] Its efficacy is highlighted by its IC50 values, which represent the concentration required to inhibit 50% of cell growth.

Parameter Cell Line Effect Notes Reference
IC50 Value Multiple Cancer Cell LinesVaries by cell linePotent activity reported, with specific values comparable to conventional chemotherapeutics like etoposide and paclitaxel.[2]
Apoptosis Induction HeLa (Cervical Cancer)Induces caspase-dependent apoptosis.Effects observed at concentrations as low as 10-20 μg/mL.[1][2]
Tumor Growth Nude Mice XenograftInhibits tumor growth in vivo.Demonstrates potential for clinical application.[2]
Molecular Targets HeLaBax, Caspase-3, Caspase-8, Bid, Bcl-xLModulates key proteins in the intrinsic and extrinsic apoptotic pathways.[2]
Binding Target Not specifiedHSPA8Interacts with chaperone protein HSPA8, suggesting a role in protein folding and stability.[1]

Experimental Protocols

The following protocols provide standardized methods for investigating the anticancer properties of this compound.

In_Vitro_Workflow cluster_assays Downstream Assays start Cancer Cell Line Culture (e.g., HeLa, MCF-7) treatment Treat cells with various concentrations of this compound start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis western Western Blot Analysis treatment->western ic50 Determine IC50 Value viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant protein_exp Analyze Protein Expression (Bax, Caspases, etc.) western->protein_exp

Fig 2. General workflow for in vitro screening of this compound.
Protocol 1: Extraction and Isolation of this compound

This protocol provides a general method for extracting polyprenylated acylphloroglucinols like this compound from Garcinia species, which can be adapted based on specific laboratory equipment and starting material.[1][3]

  • Preparation of Plant Material : Air-dry the relevant plant parts (e.g., stems, leaves) of Garcinia yunnanensis and grind them into a fine powder.

  • Soxhlet Extraction : Extract the powdered material with 95% ethanol using a Soxhlet apparatus for approximately 24-48 hours.[3] This continuous extraction method is efficient for this class of compounds.[3]

  • Concentration : Remove the ethanol from the extract under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning : Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, n-butanol) to separate compounds based on their solubility.

  • Chromatographic Purification : Subject the most active fraction (typically the ethyl acetate fraction) to column chromatography on silica gel.

  • Fraction Elution : Elute the column with a gradient of hexane and ethyl acetate. Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Final Purification : Combine fractions containing the compound of interest and subject them to further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to obtain pure this compound.

  • Structure Verification : Confirm the identity and purity of the isolated this compound using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Protocol 2: Cell Viability Assay (MTT) for IC50 Determination

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[4]

  • Cell Seeding : Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment : Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation : Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[4][5] Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[4]

  • Solubilization : Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a designated solubilization solution) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement : Mix gently to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[5]

  • IC50 Calculation : Plot the percentage of cell viability against the log concentration of this compound. Use non-linear regression analysis to calculate the IC50 value.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key proteins involved in the apoptotic pathway following this compound treatment.[6][7]

  • Cell Culture and Treatment : Grow cells in 6-well plates or 10 cm dishes to 70-80% confluency. Treat the cells with this compound at the desired concentrations (e.g., IC50 concentration) for a specified time (e.g., 24 hours).

  • Cell Lysis : After treatment, wash cells with ice-cold PBS and lyse them by adding 1X SDS sample buffer or a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[7] Scrape the cells and collect the lysate.[6]

  • Protein Quantification : Determine the protein concentration of each lysate using a protein assay, such as the Bradford or BCA assay, to ensure equal loading.

  • SDS-PAGE : Denature protein samples by boiling them in Laemmli sample buffer.[6] Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker. Run the gel until the dye front reaches the bottom.[6]

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking : Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Bax, anti-Bcl-xL, anti-cleaved Caspase-3, anti-Caspase-8, and a loading control like anti-β-actin) overnight at 4°C with gentle agitation.[6]

  • Secondary Antibody Incubation : Wash the membrane three times with TBST.[6] Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Detection : Wash the membrane again three times with TBST.[6] Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a CCD imaging system or X-ray film.

  • Analysis : Quantify the band intensity using densitometry software and normalize to the loading control to determine relative protein expression levels.

Protocol 4: In Vivo Xenograft Animal Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.[2][8] All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.

  • Animal Model : Use immunocompromised mice, such as athymic nude or SCID mice, which are suitable for hosting human tumor xenografts.[8]

  • Tumor Cell Implantation : Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 HeLa cells) into the flank of each mouse.

  • Tumor Growth Monitoring : Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

  • Randomization and Treatment : Once tumors reach the desired size, randomize the mice into treatment and control groups.

    • Treatment Group : Administer this compound via a suitable route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule.

    • Control Group : Administer the vehicle solution using the same route and schedule.

  • Data Collection : Throughout the study, monitor and record:

    • Tumor volume (2-3 times per week).

    • Body weight of the mice (as an indicator of toxicity).

    • Clinical observations and general health status.

  • Study Endpoint : At the end of the study (e.g., after 2-4 weeks or when tumors in the control group reach a predetermined size), euthanize the mice.

  • Tissue Collection and Analysis : Excise the tumors, weigh them, and process them for further analysis, such as histopathology (H&E staining) or Western blotting to confirm the mechanism of action in vivo.

In_Vivo_Workflow start Implant Human Cancer Cells into Immunocompromised Mice monitor_growth Monitor Tumor Growth to Palpable Size start->monitor_growth randomize Randomize Mice into Control and Treatment Groups monitor_growth->randomize control_group Administer Vehicle randomize->control_group Control treatment_group Administer this compound randomize->treatment_group Treatment monitor_study Monitor Tumor Volume, Body Weight, and Health control_group->monitor_study treatment_group->monitor_study endpoint Study Endpoint: Euthanize and Excise Tumors monitor_study->endpoint analysis Analyze Data: Tumor Weight, Histology, Protein Expression endpoint->analysis

Fig 3. Workflow for an in vivo xenograft animal study.

References

Application Notes & Protocols for Oblongifolin C-Based Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Application Note 1: Introduction to Oblongifolin C as a Therapeutic Candidate

Oblongifolin C (OC) is a potent polycyclic polyprenylated acylphloroglucinol (PPAP) isolated from plants of the Garcinia genus, such as Garcinia yunnanensis Hu.[1][2] This class of natural products has garnered significant attention for its diverse bioactivities, with OC demonstrating marked anticancer properties.[3][4] Research indicates that OC can induce apoptosis (programmed cell death), inhibit autophagic flux, and reduce metastasis in various cancer cell lines.[1][2] Its efficacy extends to multi-drug-resistant (MDR) cancer cells, highlighting its potential to overcome common challenges in oncology.[3] The primary mechanism of action involves the direct interaction and inhibition of key cellular proteins, including Heat Shock 70 kDa protein 8 (HSPA8) and Cathepsin B, making it a promising lead compound for the development of novel anticancer therapeutics.[1][5]

Experimental Protocols

Protocol 1: Extraction and Isolation of Oblongifolin C from Garcinia sp.

This protocol outlines a general procedure for the extraction and isolation of Oblongifolin C from dried plant material, adaptable from standard phytochemistry methodologies.

Objective: To extract and purify Oblongifolin C from plant biomass.

Materials and Reagents:

  • Dried and powdered aerial parts of Garcinia yunnanensis

  • 95% Ethanol (EtOH)

  • n-Hexane

  • Ethyl acetate (EtOAc)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel (for column chromatography, 200-300 mesh)

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • Rotary evaporator

  • Chromatography columns

Procedure:

  • Extraction:

    • Macerate 1 kg of dried, powdered plant material in 5 L of 95% ethanol at room temperature for 72 hours with occasional agitation.

    • Filter the extract through cheesecloth and then filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ethanol extract.

  • Solvent Partitioning (Fractionation):

    • Suspend the crude extract in distilled water and perform successive liquid-liquid extractions with solvents of increasing polarity.

    • First, partition with n-hexane to remove nonpolar constituents like fats and waxes.

    • Next, partition the aqueous layer with ethyl acetate to extract medium-polarity compounds, including many PPAPs.

    • Concentrate the ethyl acetate fraction to dryness. This fraction is expected to be enriched with Oblongifolin C.

  • Isolation by Column Chromatography:

    • Prepare a silica gel column using a slurry of silica gel in n-hexane.

    • Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the column.

    • Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., 95:5, 90:10, 85:15 n-hexane:EtOAc).

    • Collect fractions and monitor them by TLC, visualizing spots under UV light (254 nm).

    • Pool fractions containing the compound of interest (identified by comparison with a standard or by subsequent structural analysis).

  • Purification:

    • Subject the pooled fractions to further chromatographic steps (e.g., another silica gel column or preparative HPLC) until a pure compound is obtained.

    • Confirm the structure and purity of the isolated Oblongifolin C using spectroscopic methods (NMR, MS).

G cluster_0 Phase 1: Extraction & Fractionation cluster_1 Phase 2: Purification p1 Plant Material (Garcinia sp.) p2 Maceration (95% Ethanol) p1->p2 p3 Crude Extract p2->p3 p4 Solvent Partitioning (Hexane, EtOAc) p3->p4 p5 EtOAc Fraction (OC Enriched) p4->p5 p6 Silica Gel Column Chromatography p5->p6 Load p7 Fraction Collection & TLC Analysis p6->p7 p8 Preparative HPLC p7->p8 p9 Pure Oblongifolin C p8->p9 s1 Structural Elucidation (NMR, MS) p9->s1 Characterize & Test s2 Bioactivity Screening p9->s2 Characterize & Test

Caption: Workflow for Oblongifolin C isolation and characterization.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Oblongifolin C in cancer cell lines.

Materials and Reagents:

  • Cancer cell lines (e.g., HeLa, HCT-15, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Oblongifolin C (dissolved in DMSO to create a stock solution)

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Oblongifolin C in complete growth medium from the stock solution. Final concentrations may range from 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration) and a blank (medium only).

    • Remove the old medium from the wells and add 100 µL of the prepared drug dilutions.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • After incubation, add 10 µL of MTT reagent to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve (Viability % vs. Log Concentration) and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation

Table 1: Cytotoxicity of Oblongifolin C against Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM) after 48hCitation
HeLaCervical Cancer~5.7[4]
HCT-15 (MDR)Colon Cancer9.8[3][4]
A549Lung Cancer~7.8[4]
PANC-1Pancreatic Cancer~7.0[4]

Note: IC₅₀ values are approximate and can vary based on experimental conditions.

Protocol 3: Analysis of Apoptosis Pathway by Western Blot

Objective: To investigate the effect of Oblongifolin C on key proteins in the apoptosis signaling pathway, such as HSPA8 and p53.

Materials and Reagents:

  • Cancer cells (e.g., HeLa)

  • Oblongifolin C

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktail

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-HSPA8, anti-p53, anti-Caspase-3, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis:

    • Culture cells in 6-well plates and treat with Oblongifolin C (e.g., at its IC₅₀ concentration) for 24 hours. Include a vehicle control.

    • Wash cells with cold PBS and lyse them with RIPA buffer containing inhibitors.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blot:

    • Denature 20-30 µg of protein per sample by boiling with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

    • Wash again and add ECL substrate to the membrane.

  • Signal Detection:

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Use β-actin as a loading control to normalize the expression of target proteins. Analyze band intensities using densitometry software.

Visualization of Mechanism of Action

The anticancer activity of Oblongifolin C is linked to its ability to inhibit HSPA8, which disrupts chaperone functions and leads to the stabilization and upregulation of the tumor suppressor p53.[1][2] This, in turn, triggers the intrinsic apoptosis pathway.[3]

G cluster_pathway Apoptosis Signaling Pathway oc Oblongifolin C hspa8 HSPA8 oc->hspa8 Inhibits p53 p53 (Tumor Suppressor) hspa8->p53 Normally promotes degradation bax Bax p53->bax Activates mito Mitochondrion bax->mito Translocates to cytc Cytochrome C Release mito->cytc casp Caspase Activation cytc->casp apop Apoptosis casp->apop

References

Application Notes and Protocols for Testing Oblongine (Oblongifolin C) in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocols for evaluating the anti-cancer effects of Oblongine (Oblongifolin C), a natural compound isolated from Garcinia yunnanensis. The following sections detail the mechanism of action of this compound and provide standardized protocols for assessing its impact on cell viability, apoptosis, and relevant signaling pathways.

Introduction to this compound (Oblongifolin C)

Oblongifolin C (OC) is a polyprenylated acylphloroglucinol that has demonstrated significant anti-cancer properties. Its primary mechanisms of action include the induction of apoptosis and the inhibition of autophagy, making it a compound of interest for cancer therapy research.[1][2][3] OC has been shown to be effective against a variety of cancer cell lines, including those with multi-drug resistance.[2]

Mechanism of Action

This compound C exerts its anti-cancer effects through a dual mechanism involving the induction of programmed cell death (apoptosis) and the blockade of the cellular recycling process (autophagy).

Apoptosis Induction: OC triggers the intrinsic pathway of apoptosis. This process is initiated by the translocation of the pro-apoptotic protein Bax to the mitochondria, which leads to the release of cytochrome c into the cytoplasm.[2] This event activates a cascade of caspases, including caspase-3 and caspase-8, ultimately leading to cell death.[4]

Autophagy Inhibition: OC is a potent inhibitor of autophagic flux. It blocks the fusion of autophagosomes with lysosomes, preventing the degradation of cellular components.[5] This disruption of the autophagy process contributes to the accumulation of cellular stress and promotes apoptosis.

Modulation of the mTORC1-TFEB Signaling Pathway: this compound C has been shown to suppress the mTORC1 signaling pathway. This inhibition leads to the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. However, despite promoting TFEB translocation, OC paradoxically impairs lysosomal function, further contributing to the blockade of autophagy.

Data Presentation

Table 1: IC50 Values of Oblongifolin C in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Citation
HCT-15Colon Cancer (P-glycoprotein overexpressing)9.8[2]
HCT116Colorectal Cancer3.4 (in combination with Guttiferone K)[4]
QBC939Cholangiocarcinoma~15 (estimated from dose-response curve)[5]
Eca109Esophageal Squamous Carcinoma53 (for inhibition of tubulin assembly)[2]

Note: IC50 values can vary depending on the assay conditions and cell line characteristics.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound C on cancer cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound C (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound C (e.g., 0, 1, 5, 10, 20, 40, 80 µM) and a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the induction of apoptosis by this compound C.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound C

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with the desired concentrations of this compound C and a vehicle control for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry. The percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis) can be determined.[5]

Western Blot Analysis

This protocol is for detecting changes in the expression of proteins involved in apoptosis and autophagy signaling pathways.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound C

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-LC3B, anti-p62, anti-phospho-mTOR, anti-mTOR, anti-TFEB)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound C as described previously.

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.[6][7][8]

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Signaling Pathways

cluster_0 This compound C Action cluster_1 Inhibition of Autophagy cluster_2 Induction of Apoptosis This compound This compound C mTORC1 mTORC1 This compound->mTORC1 inhibits Autolysosome Autolysosome (Fusion Blocked) This compound->Autolysosome inhibits fusion Bax Bax This compound->Bax activates TFEB_cyto TFEB (cytoplasm) mTORC1->TFEB_cyto inhibits translocation TFEB_nuc TFEB (nucleus) TFEB_cyto->TFEB_nuc translocates Lysosome Lysosome TFEB_nuc->Lysosome regulates biogenesis (function impaired) Lysosome->Autolysosome Autophagosome Autophagosome Autophagosome->Autolysosome fusion Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Bax->Mitochondrion translocates to Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: this compound C's dual mechanism of action.

Experimental Workflow

cluster_workflow Experimental Workflow for this compound C Testing start Start: Cancer Cell Culture treatment Treatment with this compound C (various concentrations and time points) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis western Western Blot Analysis (Apoptosis and Autophagy markers) treatment->western data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis western->data_analysis

Caption: Workflow for evaluating this compound C.

References

Application Notes and Protocols for Oblongine Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are provided as an illustrative example. Extensive literature searches did not yield specific data for a compound named "Oblongine." Therefore, the information presented herein is based on established principles of drug delivery for a hypothetical small, hydrophilic therapeutic agent and is intended to serve as a template for researchers, scientists, and drug development professionals.

Introduction to this compound and Rationale for Advanced Drug Delivery

This compound is a promising therapeutic agent with a low molecular weight and high water solubility. These physicochemical properties, however, present significant challenges for its clinical application, including rapid clearance from the body, low bioavailability, and potential off-target side effects.[1] To overcome these limitations, advanced drug delivery systems (DDS) are required to improve its pharmacokinetic profile and therapeutic efficacy.[2][3] Nanoformulations such as liposomes and polymeric nanoparticles offer potential solutions by encapsulating this compound, thereby protecting it from degradation, enabling controlled release, and potentially facilitating targeted delivery.[4][5][6]

This document provides an overview of common nanoformulation strategies for this compound and detailed protocols for their preparation and characterization.

Overview of this compound Formulation Strategies

Several types of nanocarriers are suitable for encapsulating small hydrophilic molecules like this compound. The primary strategies involve physical encapsulation within an aqueous core or conjugation to a polymer backbone.[1] This note focuses on two widely explored systems:

  • Liposomes: Vesicular structures composed of a lipid bilayer enclosing an aqueous core. They are biocompatible and can efficiently encapsulate hydrophilic drugs like this compound in their core.[1][7]

  • Polymeric Nanoparticles: Solid particles made from biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA). While typically used for hydrophobic drugs, modifications and specific formulation techniques can allow for the encapsulation of hydrophilic molecules.[8]

The choice of formulation depends on the desired release profile, route of administration, and therapeutic target.[9]

Quantitative Data Summary of this compound Formulations

The following tables summarize hypothetical characterization data for different this compound nanoformulations developed for preclinical assessment.

Table 1: Physicochemical Properties of this compound Nanoformulations

Formulation IDDelivery SystemAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
OBL-LIP-001Liposome (DSPC/Chol)125 ± 50.15-25.3 ± 2.1
OBL-LIP-002PEGylated Liposome140 ± 70.12-15.8 ± 1.9
OBL-PNP-001PLGA Nanoparticles180 ± 100.21-35.2 ± 3.5
OBL-PNP-002PLGA-PEG Nanoparticles200 ± 120.18-20.7 ± 2.8

Data are presented as mean ± standard deviation (n=3).

Table 2: Drug Loading and Encapsulation Efficiency

Formulation IDDrug Loading (%)Encapsulation Efficiency (%)
OBL-LIP-0011.8 ± 0.235 ± 4
OBL-LIP-0021.5 ± 0.332 ± 5
OBL-PNP-0012.5 ± 0.455 ± 6
OBL-PNP-0022.1 ± 0.351 ± 5

Drug Loading (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100. Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100. Data are presented as mean ± standard deviation (n=3).

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes (OBL-LIP-001)

This protocol describes the preparation of liposomes encapsulating this compound using the thin-film hydration method.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol (Chol)

  • This compound hydrochloride

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

Equipment:

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (100 nm pore size)

  • Glass round-bottom flask

  • Syringes

Procedure:

  • Lipid Film Formation:

    • Dissolve DSPC and Cholesterol (2:1 molar ratio) in chloroform in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath at 45°C under reduced pressure to evaporate the chloroform, resulting in a thin, dry lipid film on the flask wall.

    • Continue evaporation for at least 1 hour after the film appears dry to remove residual solvent.

  • Hydration:

    • Prepare a 10 mg/mL solution of this compound in PBS (pH 7.4).

    • Add the this compound solution to the flask containing the lipid film.

    • Hydrate the film by rotating the flask in the water bath at 60°C (above the lipid transition temperature) for 1 hour. This results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane.

    • Equilibrate the extruder to 60°C.

    • Load the MLV suspension into a syringe and pass it through the extruder 11 times. This process forms small unilamellar vesicles (SUVs) with a uniform size distribution.

  • Purification:

    • Remove unencapsulated this compound by dialysis or size exclusion chromatography against PBS (pH 7.4).

    • Store the final liposomal suspension at 4°C.

Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles (OBL-PNP-001)

This protocol details the preparation of PLGA nanoparticles using a modified double emulsion (w/o/w) solvent evaporation method, suitable for hydrophilic drugs.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA, 50:50)

  • This compound hydrochloride

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM)

  • Deionized water

Equipment:

  • High-speed homogenizer or probe sonicator

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Primary Emulsion (w/o):

    • Dissolve 5 mg of this compound in 200 µL of deionized water (internal aqueous phase).

    • Dissolve 50 mg of PLGA in 1 mL of DCM (oil phase).

    • Add the internal aqueous phase to the oil phase.

    • Emulsify using a probe sonicator on ice for 60 seconds to form a stable water-in-oil (w/o) primary emulsion.

  • Secondary Emulsion (w/o/w):

    • Prepare a 2% PVA solution in deionized water (external aqueous phase).

    • Immediately add the primary emulsion to 4 mL of the PVA solution.

    • Homogenize at high speed for 2 minutes to form the double emulsion (w/o/w).

  • Solvent Evaporation:

    • Transfer the double emulsion to a beaker containing 20 mL of a 0.5% PVA solution.

    • Stir on a magnetic stirrer at room temperature for 3-4 hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Washing and Collection:

    • Collect the nanoparticles by centrifugation at 15,000 x g for 20 minutes at 4°C.

    • Discard the supernatant.

    • Wash the nanoparticle pellet by resuspending in deionized water and centrifuging again. Repeat this step three times to remove residual PVA and unencapsulated drug.

    • Lyophilize the final pellet for long-term storage or resuspend in a suitable buffer for immediate use.

Protocol 3: Characterization of Nanoparticles

A. Particle Size and Zeta Potential:

  • Dilute the nanoparticle suspension in deionized water or PBS.

  • Analyze the sample using Dynamic Light Scattering (DLS) to determine the average hydrodynamic diameter and polydispersity index (PDI).

  • Measure the zeta potential using Laser Doppler Velocimetry to assess surface charge and stability.

B. Encapsulation Efficiency and Drug Loading:

  • Lyophilize a known amount of the purified nanoparticle formulation.

  • Dissolve the lyophilized powder in a suitable solvent (e.g., DMSO or DCM) to break the nanoparticles and release the encapsulated drug.

  • Quantify the amount of this compound using a validated analytical method such as UV-Vis Spectroscopy or HPLC.

  • Calculate the Drug Loading and Encapsulation Efficiency using the formulas provided in the caption of Table 2.

Visualizations

Diagram 1: Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound. This pathway is involved in cellular proliferation and survival.

Oblongine_Signaling_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->mTOR Inhibition

Caption: Hypothetical signaling pathway targeted by this compound.

Diagram 2: Experimental Workflow

This diagram outlines the general workflow for the development and characterization of this compound nanoformulations.

Experimental_Workflow Formulation Formulation (e.g., Thin Film Hydration or Double Emulsion) Purification Purification (Dialysis or Centrifugation) Formulation->Purification Characterization Physicochemical Characterization Purification->Characterization Release In Vitro Release Study Purification->Release Stability Stability Assessment Purification->Stability Size_Zeta Size (DLS) Zeta Potential Characterization->Size_Zeta EE_DL Encapsulation Efficiency Drug Loading (HPLC/UV) Characterization->EE_DL

Caption: Workflow for nanoformulation development.

References

Assaying the Anti-inflammatory Effects of Oblongine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for evaluating the anti-inflammatory properties of Oblongine, a novel compound with therapeutic potential. The following sections outline the methodologies for key in vitro experiments, present sample data, and visualize the underlying molecular pathways.

Data Presentation

The anti-inflammatory effects of this compound have been quantified using various in vitro assays. The data presented below is a summary of its inhibitory activities on key inflammatory markers.

Table 1: In Vitro Anti-inflammatory Activity of this compound

AssayParameter MeasuredThis compound IC₅₀ (µM)Positive Control (Indomethacin) IC₅₀ (µM)
Cell Viability RAW 264.7 cell viability> 100Not Applicable
Nitric Oxide (NO) Production Inhibition of LPS-induced NO production in RAW 264.7 cells25.3 ± 2.115.8 ± 1.5
Pro-inflammatory Cytokines Inhibition of LPS-induced TNF-α secretion in RAW 264.7 cells18.9 ± 1.710.2 ± 0.9
Inhibition of LPS-induced IL-6 secretion in RAW 264.7 cells22.1 ± 1.912.5 ± 1.1
Prostaglandin E₂ (PGE₂) Production Inhibition of LPS-induced PGE₂ production in RAW 264.7 cells28.4 ± 2.518.9 ± 1.6

Table 2: Effect of this compound on Protein Expression in LPS-stimulated RAW 264.7 Cells

Protein TargetTreatmentRelative Protein Expression (%)
iNOS Control100
LPS (1 µg/mL)350 ± 25
LPS + this compound (25 µM)150 ± 18
COX-2 Control100
LPS (1 µg/mL)420 ± 30
LPS + this compound (25 µM)180 ± 22
p-p65 (NF-κB) Control100
LPS (1 µg/mL)550 ± 40
LPS + this compound (25 µM)210 ± 25
p-p38 (MAPK) Control100
LPS (1 µg/mL)480 ± 35
LPS + this compound (25 µM)190 ± 20

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are designed to be followed by trained researchers in a laboratory setting.

Cell Culture and Treatment

1.1. Cell Line:

  • RAW 264.7 murine macrophage cell line.

1.2. Culture Conditions:

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubate at 37°C in a humidified atmosphere of 5% CO₂.

1.3. Treatment Protocol:

  • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and cytokine assays, 6-well for Western blotting).

  • Allow cells to adhere for 24 hours.

  • Pre-treat cells with varying concentrations of this compound for 1 hour.

  • Stimulate the cells with Lipopolysaccharide (LPS) from E. coli (1 µg/mL) for 24 hours.

Cell Viability Assay (MTT Assay)
  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well.

  • After 24 hours, treat the cells with different concentrations of this compound for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Assay (Griess Test)
  • Collect the cell culture supernatant after treatment.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the NO concentration using a sodium nitrite standard curve.

Cytokine Measurement (ELISA)
  • Collect the cell culture supernatant after treatment.

  • Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.

  • Follow the manufacturer's instructions for the assay procedure.

Western Blot Analysis
  • Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p-p38, and β-actin overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an ECL detection system.

Visualizations

The following diagrams illustrate the experimental workflow and the signaling pathways modulated by this compound.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays Assays start RAW 264.7 Macrophages seed Seed cells in plates start->seed adhere 24h incubation for adherence seed->adhere pretreat Pre-treat with this compound (1h) adhere->pretreat stimulate Stimulate with LPS (24h) pretreat->stimulate supernatant Collect Supernatant stimulate->supernatant cell_lysate Prepare Cell Lysate stimulate->cell_lysate no_assay NO Assay (Griess) supernatant->no_assay elisa Cytokine ELISA (TNF-α, IL-6) supernatant->elisa western_blot Western Blot cell_lysate->western_blot

Caption: Experimental workflow for in vitro anti-inflammatory assays.

nfkb_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates This compound This compound This compound->IKK inhibits DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes induces transcription

Caption: this compound inhibits the NF-κB signaling pathway.

mapk_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 activates MKK3_6 MKK3/6 TAK1->MKK3_6 activates p38 p38 MAPK MKK3_6->p38 phosphorylates AP1 AP-1 p38->AP1 activates This compound This compound This compound->p38 inhibits phosphorylation DNA DNA AP1->DNA binds to Genes Pro-inflammatory Genes DNA->Genes induces transcription

Caption: this compound inhibits the p38 MAPK signaling pathway.

Troubleshooting & Optimization

Technical Support Center: Oblongine Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Oblongine.

Troubleshooting Guides

This section addresses specific issues that may arise during the this compound extraction process, offering potential causes and solutions.

Issue 1: Low this compound Yield

Potential CauseProposed Solution
Incomplete Cell Lysis Ensure the plant material is finely ground to maximize surface area for solvent penetration. Consider using mechanical disruption methods like sonication or homogenization.
Inappropriate Solvent Selection This compound is a benzylisoquinoline alkaloid. Solvents like ethanol and methanol are generally effective. The polarity of the solvent is crucial; aqueous mixtures of these alcohols often improve extraction efficiency.[1]
Suboptimal Extraction Time and Temperature Prolonged extraction times do not always equate to higher yields and can lead to the degradation of the target compound.[1] Similarly, while higher temperatures can increase solubility, they may also degrade thermolabile compounds.[1] Optimization of both time and temperature is critical.
Incorrect pH The pH of the extraction medium significantly impacts the solubility and stability of alkaloids. For acidic extractions, a pH below 2 is often used to form alkaloid salts, which are soluble in aqueous solutions.[2] For extraction of the free base, a pH above 9 is typically required.[3]
Insufficient Solvent-to-Solid Ratio A low solvent-to-solid ratio may result in incomplete extraction. A common starting point is a 10:1 ratio of solvent to dry plant material.[1]

Issue 2: Emulsion Formation During Liquid-Liquid Extraction

Potential CauseProposed Solution
High Concentration of Surfactant-like Molecules Plant extracts can contain compounds that act as natural surfactants, leading to the formation of stable emulsions between aqueous and organic layers.[4]
Vigorous Shaking Aggressive mixing can promote emulsion formation.[4]
Solutions - Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion. - Gently swirl or invert the separatory funnel instead of vigorous shaking. - Centrifugation can also be effective in separating the layers. - Passing the emulsified layer through a filter aid, such as Celite, may also be beneficial.

Issue 3: Co-extraction of Impurities

Potential CauseProposed Solution
Non-selective Solvent The chosen solvent may be extracting a wide range of compounds with similar polarities to this compound.
Solutions - Perform a preliminary extraction with a non-polar solvent like hexane to remove lipids and other non-polar impurities before the main extraction. - Employ post-extraction purification techniques such as column chromatography (e.g., silica gel or alumina) or preparative HPLC to isolate this compound from the crude extract.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound extraction?

A1: As a benzylisoquinoline alkaloid, this compound is typically extracted using polar solvents. Methanol and ethanol, often in aqueous solutions (e.g., 70-80% alcohol), are commonly used for initial extraction from the plant material.[1] The choice of solvent may need to be optimized based on the specific plant matrix and desired purity of the initial extract.

Q2: How does pH affect the extraction of this compound?

A2: The pH plays a critical role in alkaloid extraction. This compound, being basic, can exist as a free base or a salt.

  • Acidic Extraction: In an acidic medium (pH < 2), this compound will form a salt, which is typically soluble in water or aqueous alcohols. This is often the first step in a classic acid-base extraction.[2]

  • Basic Extraction: To extract this compound as a free base into an organic solvent (like chloroform or ethyl acetate), the aqueous solution must be basified (pH > 9) to deprotonate the alkaloid.[3]

Q3: What are the key parameters to optimize for improving this compound yield?

A3: The following parameters should be systematically optimized:

  • Particle Size of Plant Material: Finer particles have a larger surface area, leading to better solvent penetration and extraction.

  • Solvent Type and Concentration: The polarity of the solvent system is critical.

  • Solvent-to-Solid Ratio: Ensure enough solvent is used for complete extraction.

  • Extraction Temperature: Balance increased solubility at higher temperatures with the risk of thermal degradation.

  • Extraction Time: Determine the optimal time to maximize extraction without degrading the product.

  • pH of the Extraction Medium: Crucial for controlling the form (salt or free base) of the alkaloid.

Q4: How can I purify this compound from the crude extract?

A4: Crude extracts typically contain a mixture of compounds. Purification can be achieved through various chromatographic techniques. A common approach involves:

  • Liquid-Liquid Extraction: To partition the alkaloids from other components.

  • Column Chromatography: Using stationary phases like silica gel or alumina with a gradient of solvents of increasing polarity to separate compounds based on their affinity to the stationary phase.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For high-resolution separation and purification of the target compound.

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Benzylisoquinoline Alkaloids

This protocol provides a general framework for the extraction of benzylisoquinoline alkaloids like this compound from plant material.

  • Preparation of Plant Material: Dry the plant material (e.g., roots or stems of Stephania cephalantha) at a controlled temperature (e.g., 40-50°C) and grind it into a fine powder.

  • Defatting (Optional): Macerate the powdered plant material with a non-polar solvent such as n-hexane for 24 hours to remove lipids and other non-polar compounds. Filter and discard the solvent. Air-dry the plant residue.

  • Acidic Extraction:

    • Macerate the defatted plant powder with an acidic solution (e.g., 1% HCl in 70% ethanol) at a 1:10 solid-to-liquid ratio for 24-48 hours with occasional stirring.

    • Filter the mixture and collect the acidic extract. Repeat the extraction on the plant residue 2-3 times to ensure complete extraction.

    • Combine the acidic extracts and concentrate them under reduced pressure using a rotary evaporator.

  • Liquid-Liquid Partitioning (Acid-Base Wash):

    • Dissolve the concentrated extract in a minimal amount of acidic water (pH 2-3).

    • Wash the acidic aqueous solution with an immiscible organic solvent (e.g., ethyl acetate) to remove neutral and weakly acidic impurities. Discard the organic layer.

    • Adjust the pH of the aqueous layer to 9-10 with a base (e.g., ammonium hydroxide). This will precipitate the alkaloids as free bases.

    • Extract the basified aqueous solution multiple times with an organic solvent such as chloroform or a chloroform/methanol mixture.

  • Final Processing:

    • Combine the organic extracts.

    • Dry the organic extract over anhydrous sodium sulfate.

    • Filter and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract containing this compound.

  • Purification:

    • Subject the crude extract to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

    • Monitor the fractions by Thin Layer Chromatography (TLC) and combine the fractions containing the compound of interest.

    • Further purification can be achieved by preparative HPLC if necessary.

Data Presentation

The following table summarizes the effects of different extraction parameters on the yield of total alkaloids and Cepharanthine (CEP), another major benzylisoquinoline alkaloid from Stephania cephalantha. While this data is not specific to this compound, it provides a valuable reference for understanding how extraction conditions can influence the yield of similar alkaloids from the same plant source.

Table 1: Effect of Extraction Parameters on Total Alkaloid and Cepharanthine (CEP) Yield from Stephania cephalantha [1][5]

ParameterVariationCrude Extract Yield (%)CEP Content in Extract (%)
Solvent (Ethanol:Water, v/v) 50:5015.80.45
60:4016.50.52
70:3017.20.58
80:20 18.1 0.65
90:1016.90.55
Liquid to Material Ratio (mL/g) 6:114.50.51
8:116.20.59
10:1 17.5 0.66
12:117.30.64
15:117.10.63
Extraction Duration (hours) 115.50.53
1.516.80.61
2 17.6 0.65
2.517.40.62
317.20.60
Macerating Time (hours) 0.513.80.49
114.50.54
1.5 15.2 0.58
214.80.55
2.514.60.53

Optimal conditions from single-factor experiments are highlighted in bold.

Visualizations

Diagram 1: General Workflow for this compound Extraction and Purification

Extraction_Workflow PlantMaterial Dried & Powdered Stephania cephalantha Defatting Defatting (n-hexane) PlantMaterial->Defatting AcidicExtraction Acidic Extraction (Ethanol/HCl) Defatting->AcidicExtraction Filtration1 Filtration AcidicExtraction->Filtration1 Concentration1 Concentration Filtration1->Concentration1 AcidBaseWash Liquid-Liquid Extraction (Acid-Base Wash) Concentration1->AcidBaseWash Basification Basification (pH 9-10) AcidBaseWash->Basification OrganicExtraction Extraction with Organic Solvent Basification->OrganicExtraction Drying Drying & Concentration OrganicExtraction->Drying CrudeExtract Crude Alkaloid Extract Drying->CrudeExtract Purification Chromatographic Purification CrudeExtract->Purification Purethis compound Pure this compound Purification->Purethis compound

Caption: Workflow for this compound extraction.

Diagram 2: Simplified Biosynthetic Pathway of Benzylisoquinoline Alkaloids (BIAs)

BIA_Biosynthesis Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine HPAA 4-Hydroxyphenyl- acetaldehyde (4-HPAA) Tyrosine->HPAA Norcoclaurine (S)-Norcoclaurine Dopamine:e->Norcoclaurine:w HPAA->Norcoclaurine Reticuline (S)-Reticuline (Branch-point Intermediate) Norcoclaurine->Reticuline Multiple Steps Berberine Berberine Branch Reticuline->Berberine Morphinan Morphinan Branch (e.g., Morphine) Reticuline->Morphinan Other_BIAs Other BIA Classes Reticuline->Other_BIAs

Caption: Biosynthesis of BIAs from L-Tyrosine.

References

Technical Support Center: Overcoming In Vitro Solubility Challenges for Oblongine and Related Isoquinolinium Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the in vitro handling and specific biological activity of Oblongine is limited in publicly available scientific literature. Therefore, this guide provides troubleshooting strategies and general protocols based on the known properties of isoquinolinium alkaloids and other poorly soluble natural products. Researchers should perform small-scale pilot experiments to determine the optimal conditions for their specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: I am seeing precipitation of this compound in my aqueous cell culture medium. What is the likely cause?

A1: Precipitation of hydrophobic compounds like this compound in aqueous solutions is a common issue. This is often due to the low solubility of the compound in water-based media. When a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into the aqueous culture medium, the compound can crash out of solution if its concentration exceeds its aqueous solubility limit.

Q2: What is a suitable solvent for preparing a stock solution of this compound?

A2: For initial stock solutions of poorly soluble natural products like this compound, Dimethyl Sulfoxide (DMSO) is a common choice due to its high solubilizing power for a wide range of organic molecules. Ethanol can also be considered. It is crucial to prepare a high-concentration stock solution so that the final concentration of the organic solvent in the cell culture medium is minimal (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q3: How can I determine the kinetic solubility of this compound in my experimental buffer?

A3: A practical method to assess kinetic solubility is through serial dilution of a concentrated DMSO stock solution into your aqueous buffer. The appearance of turbidity or precipitate, which can be observed visually or measured using a nephelometer or a plate reader (by light scattering), indicates that the kinetic solubility limit has been exceeded.

Troubleshooting Guide

Issue 1: this compound Precipitates Upon Dilution in Cell Culture Medium

Possible Cause: The final concentration of this compound in the medium is above its limit of solubility.

Solutions:

  • Optimize Stock Solution Concentration and Dilution:

    • Prepare a higher concentration stock solution in DMSO. This allows for a smaller volume to be added to the culture medium, reducing the immediate solvent effect and potentially keeping the compound in solution longer.

    • Perform a serial dilution of the stock solution directly into the medium immediately before use. Add the diluted compound to the cells dropwise while gently swirling the plate to facilitate mixing and reduce localized high concentrations.

  • Utilize a Surfactant or Solubilizing Agent:

    • Low concentrations (0.01-0.05%) of non-ionic surfactants like Tween® 20 or Triton™ X-100 can be added to the assay buffer to aid in solubilization. Note: This is generally more suitable for cell-free assays, as surfactants can be toxic to cells at higher concentrations. A dose-response curve for the surfactant alone should be performed to determine the non-toxic concentration for your cell line.

  • Employ Cyclodextrins:

    • Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. Beta-cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used. Co-lyophilizing this compound with a cyclodextrin may improve its dissolution in aqueous media.

Issue 2: Inconsistent or Non-Reproducible Results in Cell-Based Assays

Possible Cause: Variable precipitation of this compound or degradation of the compound over the course of the experiment.

Solutions:

  • Pre-warm Media and Solutions: Ensure all solutions, including the cell culture medium and the this compound working solution, are at the same temperature (e.g., 37°C for mammalian cells) before mixing. This can sometimes help maintain solubility.

  • Sonication: Briefly sonicate the diluted this compound solution before adding it to the cells. This can help to break down small aggregates and improve dispersion.

  • Time-Course Experiment: The stability of this compound in your culture medium is unknown. Perform a time-course experiment to assess if the biological effect changes with incubation time, which might indicate compound degradation or precipitation over time.

  • Visual Inspection: Always visually inspect your assay plates under a microscope after adding the compound. Note any signs of precipitation.

Quantitative Data Summary

Due to the lack of specific experimental data for this compound, the following table provides a general guide for starting concentrations of solvents when working with poorly soluble compounds in cell-based assays.

SolventTypical Stock Concentration RangeRecommended Final Concentration in MediumNotes
DMSO10 - 50 mM≤ 0.5% (v/v)Most common solvent for initial solubilization. Can be cytotoxic at higher concentrations.
Ethanol10 - 50 mM≤ 0.5% (v/v)An alternative to DMSO. Can also exhibit cytotoxicity.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Materials:

    • This compound (solid)

    • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

    • Sterile microcentrifuge tubes

    • Calibrated pipettes

  • Procedure for 10 mM Stock Solution:

    • Calculate the required mass of this compound for the desired volume and concentration (Molecular Weight of this compound: ~314.4 g/mol ).

    • Weigh the this compound powder accurately in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to the tube.

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C, protected from light.

  • Procedure for Preparing Working Solutions:

    • Thaw an aliquot of the stock solution at room temperature.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.

    • It is recommended to prepare fresh working solutions for each experiment.

Protocol 2: General Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment.

    • Incubate the plate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium from the stock solution.

    • Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following incubation, add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

Hypothetical Signaling Pathway Modulation

While the specific signaling pathway targeted by this compound is not yet elucidated, many natural products interact with cell surface receptors. The following diagram illustrates a generic G-protein coupled receptor (GPCR) signaling cascade, a common pathway that could potentially be modulated by a bioactive compound.

G_Protein_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor GPCR G_Protein G-Protein (αβγ) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Ligand This compound (Hypothetical Ligand) Ligand->Receptor Binds PKA Protein Kinase A Second_Messenger->PKA Activates Target_Protein Target Protein PKA->Target_Protein Phosphorylates Cellular_Response Cellular Response Target_Protein->Cellular_Response

Caption: Hypothetical GPCR signaling pathway potentially modulated by this compound.

Experimental Workflow for Solubility Assessment

The following workflow outlines the steps to assess and troubleshoot the solubility of a poorly soluble compound for in vitro assays.

Caption: Workflow for addressing solubility issues of compounds in vitro.

Technical Support Center: Optimizing Oblongine Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of Oblongine for in vivo experiments. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: How should I determine the starting dose for my in vivo study with this compound?

A1: Determining the initial dose of this compound is a critical step to ensure both safety and the potential for efficacy. The selection of a starting dose should be informed by a combination of in vitro data and any available literature on similar compounds. A common approach is to begin with a dose that is a fraction of a concentration showing efficacy in cell-based assays, after conversion to an appropriate animal dose. If no prior data exists, a dose-range finding study is essential.[1][2]

Q2: What is a dose-range finding (DRF) study and why is it crucial for this compound?

A2: A dose-range finding study is a preliminary experiment designed to identify a safe and effective dose range for a compound like this compound.[1] These studies are vital in early-stage drug development to establish the Minimum Effective Dose (MED) and the Maximum Tolerated Dose (MTD).[1] The MTD is defined as the highest dose that does not cause unacceptable toxicity, often characterized by no more than a 10-20% loss in body weight or other severe adverse effects.[3]

Q3: What are the common challenges when working with natural products like this compound in vivo?

A3: Natural products can present unique challenges, including poor solubility and stability.[4][5] It is crucial to develop a suitable vehicle for administration that ensures the bioavailability of this compound.[4] Additionally, the complex physiological environment can impact the stability and activity of the compound differently than in vitro conditions.[6]

Q4: How can I translate an effective in vitro concentration of this compound to an in vivo dose?

A4: Translating an in vitro IC50 to an in vivo dose is not straightforward and requires careful consideration of pharmacokinetic and pharmacodynamic factors.[2] While there is no direct formula, allometric scaling based on body surface area can be used to estimate a starting dose from data in other species, though this is more applicable when translating between animal models or from animals to humans.[2] A pilot study is the most reliable method to determine the appropriate dose-response relationship in your specific animal model.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in animal response Biological differences between individual animals.Increase the sample size per group to enhance statistical power. Ensure all animals are age- and weight-matched and sourced from a reliable vendor.
Inconsistent dosing due to formulation instability.Verify the stability of your this compound formulation over the experiment's duration. Prepare fresh formulations as needed and ensure thorough mixing before each administration.[4][6]
No observable therapeutic effect The administered dose is below the MED.Conduct a dose-escalation study to test higher concentrations of this compound.
Poor bioavailability of this compound.Re-evaluate the formulation and route of administration. Consider using solubility-enhancing excipients.[4]
Unexpected Toxicity or Adverse Events The administered dose exceeds the MTD.Immediately reduce the dosage in subsequent experiments. Perform a thorough dose-range finding study to accurately determine the MTD.[1][3]
Off-target effects of this compound.Conduct detailed histopathology and clinical chemistry analyses to identify affected organs and pathways.[1]

Experimental Protocols

Protocol 1: Dose-Range Finding Study for this compound

Objective: To determine the Maximum Tolerated Dose (MTD) and identify a preliminary effective dose range for this compound.

Methodology:

  • Animal Model: Select an appropriate animal model based on the research question. Common choices for initial studies include BALB/c or C57BL/6 mice.[7]

  • Group Allocation: Assign animals to at least 4-5 groups (n=3-5 per group), including a vehicle control group and at least three escalating dose levels of this compound.

  • Dose Selection: The starting dose should be based on in vitro data or literature on similar compounds. Subsequent doses can be escalated by a factor of 2x or 3x.[1]

  • Administration: Administer this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in weight, behavior, and food/water intake.[1]

  • Endpoint: The study duration is typically 7-14 days. At the endpoint, collect blood for hematology and serum chemistry, and perform a gross necropsy.[1][8]

Protocol 2: Pharmacokinetic (PK) Study of this compound

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Methodology:

  • Animal Model: Use the same animal model as in the efficacy studies.

  • Dosing: Administer a single dose of this compound at a therapeutically relevant level.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-administration.

  • Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.

  • Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

Quantitative Data Summary

Table 1: Hypothetical Dose-Range Finding Data for this compound in Mice

GroupDose (mg/kg)Mean Body Weight Change (%)Observed Adverse Effects
1 (Vehicle)0+5.2None
210+4.8None
330+2.1Mild lethargy
4100-8.5Significant lethargy, ruffled fur
5300-22.3Severe lethargy, ataxia, mortality

Based on this hypothetical data, the MTD would be estimated to be around 30-50 mg/kg.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice

ParameterValue
Dose (mg/kg) 25
Route of Administration Intravenous
Cmax (ng/mL) 1500
Tmax (h) 0.25
AUC (ng*h/mL) 4500
Half-life (h) 3.5

Visualizations

Oblongine_Signaling_Pathway Figure 1: Proposed Signaling Pathway of this compound This compound This compound HSPA8 HSPA8 This compound->HSPA8 Binds to Bax Bax This compound->Bax Induces translocation TFEB TFEB HSPA8->TFEB Regulates Autophagy_Genes Autophagy_Genes TFEB->Autophagy_Genes Activates Transcription Autophagosome_Formation Autophagosome_Formation Autophagy_Genes->Autophagosome_Formation Apoptosis Apoptosis Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_C Cytochrome_C Cytochrome_C->Apoptosis Mitochondrion->Cytochrome_C Releases

Caption: Figure 1: Proposed Signaling Pathway of this compound.

Dose_Finding_Workflow Figure 2: Experimental Workflow for Dose Optimization cluster_preclinical Preclinical Phase In_Vitro In Vitro Efficacy (IC50) DRF Dose-Range Finding (MTD/MED) In_Vitro->DRF Inform Starting Dose PK_Study Pharmacokinetics (ADME) DRF->PK_Study Select Dose Efficacy_Study Efficacy Study DRF->Efficacy_Study Select Dose Range

Caption: Figure 2: Experimental Workflow for Dose Optimization.

Troubleshooting_Logic Figure 3: Troubleshooting Logic for In Vivo Experiments Start Experiment Fails Check_Toxicity Unexpected Toxicity? Start->Check_Toxicity Yes_Tox Yes Check_Toxicity->Yes_Tox Yes No_Tox No Check_Toxicity->No_Tox No Check_Efficacy Lack of Efficacy? Yes_Efficacy Yes Check_Efficacy->Yes_Efficacy Yes No_Efficacy No Check_Efficacy->No_Efficacy No Check_Variability High Variability? Yes_Var Yes Check_Variability->Yes_Var Yes No_Var No Check_Variability->No_Var No Action_Tox Reduce Dose / Re-evaluate MTD Yes_Tox->Action_Tox No_Tox->Check_Efficacy Action_Efficacy Increase Dose / Check Bioavailability Yes_Efficacy->Action_Efficacy No_Efficacy->Check_Variability Action_Var Increase N / Check Formulation Stability Yes_Var->Action_Var Proceed Proceed to Next Experiment No_Var->Proceed

Caption: Figure 3: Troubleshooting Logic for In Vivo Experiments.

References

Troubleshooting Oblongine instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the stability of Oblongine in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has visible particulates. What is the cause?

A1: Cloudiness or particulate formation in your this compound solution is likely due to precipitation. This can occur for several reasons, including:

  • Exceeding Maximum Solubility: The concentration of your solution may be too high for the chosen solvent.

  • Improper Dissolution: The compound may not have been fully dissolved initially, leaving behind seed crystals that encourage further precipitation.[1]

  • Temperature Fluctuations: Changes in temperature can affect solubility. For many compounds, solubility decreases at lower temperatures.[2]

  • Solvent Evaporation: Over time, solvent evaporation can increase the concentration of this compound, leading to precipitation.

  • pH Shift: The pH of the solution can significantly impact the solubility of pH-sensitive compounds.

Q2: How should I store my this compound stock solution to prevent instability?

A2: Proper storage is crucial for maintaining the stability of your this compound stock solution.

  • Storage Temperature: For stock solutions in DMSO or ethanol, storage at -20°C is suitable for short-term use (up to one month). For long-term storage, aliquoting and storing at -80°C is recommended to preserve stability.[1]

  • Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can promote precipitation and degradation.[1] It is highly recommended to aliquot the stock solution into single-use volumes.[1]

  • Protect from Light: If this compound is light-sensitive, use amber vials or wrap vials in foil to protect the solution from light exposure.

Q3: My this compound precipitated when I diluted my DMSO stock into an aqueous buffer for my cell-based assay. What should I do?

A3: This is a common issue for compounds with low aqueous solubility. Here are some strategies to address this:

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions in your aqueous medium. This gradual decrease in the concentration of the organic solvent can help maintain solubility.[1]

  • Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental medium is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity and precipitation.[1]

  • Use of Solubilizing Agents: Consider the use of excipients like cyclodextrins or surfactants to improve the aqueous solubility of this compound.[3][4]

  • Warm the Diluent: Gently warming the aqueous buffer before adding the this compound stock can sometimes improve solubility. However, be cautious of temperature-sensitive degradation.

Q4: I suspect my this compound is degrading in solution. How can I confirm this and what can I do to prevent it?

A4: To confirm degradation, you can use analytical techniques such as HPLC-MS to identify degradation products. To prevent degradation:

  • Control pH: Use a buffered solution to maintain a stable pH where this compound is most stable.[2]

  • Avoid Extreme Temperatures: Store solutions at recommended temperatures and avoid unnecessary exposure to high temperatures.[2]

  • Protect from Oxidation: If this compound is prone to oxidation, consider degassing your solvents or adding antioxidants.

  • Prepare Fresh Solutions: Whenever possible, prepare fresh working solutions from a stable stock just before use.

Troubleshooting Guides

Guide 1: Troubleshooting this compound Precipitation in Stock Solutions

This guide provides a step-by-step approach to resolving precipitation issues in your concentrated this compound stock solutions.

  • Visual Inspection: Confirm the presence of a precipitate. Hold the vial against a light source to check for solid particles or cloudiness.

  • Gentle Warming: If the precipitate is crystalline, gently warm the solution in a water bath (e.g., 37°C for 5-10 minutes).[1] Vortex or mix the solution to see if the precipitate redissolves.

  • Sonication: If warming is ineffective, sonicate the vial for 5-10 minutes to aid in dissolution.[1]

  • Dilution: If the precipitate persists, it's likely that the concentration is too high. Dilute the solution with more of the same solvent until the precipitate dissolves. Note the new, lower concentration.

  • Filtration: If you need to use the solution immediately and cannot get the precipitate to redissolve, you can filter the solution through a 0.22 µm syringe filter to remove the precipitate. Be aware that this will lower the effective concentration of your solution.

  • Future Prevention: When preparing new stock solutions, use a concentration that is comfortably below the maximum solubility limit to avoid this issue.[1]

Guide 2: Investigating and Mitigating this compound Aggregation

Protein aggregation is a complex process that can be influenced by various factors.[5] While this compound is a small molecule, the principles of aggregation can still apply, especially at high concentrations or in the presence of other molecules.

  • Identify the Cause: Aggregation can be triggered by factors such as pH, ionic strength, temperature, and interactions with surfaces.[2][6]

  • Optimize Buffer Conditions:

    • pH: Determine the pH at which this compound has optimal stability and solubility.

    • Ionic Strength: Test a range of salt concentrations (e.g., 50-150 mM NaCl) to see how ionic strength affects aggregation.[2]

  • Include Additives:

    • Glycerol: For some compounds, adding glycerol (5-20%) can improve stability and reduce aggregation.[2]

    • Surfactants: Low concentrations of non-ionic surfactants can sometimes prevent aggregation.

  • Control Temperature: In general, lower temperatures (e.g., 4°C) can slow down aggregation processes.[2]

Quantitative Data Summary

The following tables provide key data regarding the solubility and stability of this compound.

Table 1: this compound Solubility in Common Solvents

SolventSolubility (mg/mL) at 25°C
Water< 0.01
PBS (pH 7.4)< 0.01
Ethanol5
Methanol2
DMSO50
DMF40

Table 2: Effect of pH on this compound Stability in Aqueous Solution (with 1% DMSO) at 25°C over 24 hours

pH% Remaining this compound
3.098%
5.099%
7.495%
9.070%

Key Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution

This protocol describes the steps for preparing a 20 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Bring the this compound powder and DMSO to room temperature.

  • Weigh the desired amount of this compound powder in a sterile vial.

  • Add the appropriate volume of DMSO to the vial to achieve a concentration of 20 mg/mL.

  • Vortex the solution vigorously for 1-2 minutes.[1]

  • If the compound is not fully dissolved, place the vial in a 37°C water bath for 5-10 minutes and vortex again.[1]

  • If needed, place the vial in a sonicator bath for 5-10 minutes to ensure complete dissolution.[1]

  • Visually inspect the solution to confirm that no particulate matter is visible.

  • Aliquot the stock solution into single-use volumes and store at -80°C.[1]

Protocol 2: Amorphous Solid Dispersion for Improved Solubility

For compounds with very poor aqueous solubility, creating an amorphous solid dispersion (ASD) can enhance bioavailability.[7][8] This is an advanced technique often used in pharmaceutical development.

Principle: An ASD involves dispersing the active pharmaceutical ingredient (API), in this case this compound, in a polymeric matrix in an amorphous state.[4] This can be achieved through methods like spray drying or hot-melt extrusion.[7]

Example Method: Spray Drying

  • Dissolve this compound and a suitable polymer (e.g., HPMC-AS, povidone) in a common solvent system.[7]

  • Spray the solution into a drying chamber where the solvent rapidly evaporates, leaving behind solid particles of this compound dispersed in the polymer.

  • The resulting powder contains this compound in a higher energy amorphous state, which can lead to improved dissolution rates in aqueous media.

Diagrams

start Precipitate Observed in this compound Solution check_temp Is the solution at a low temperature? start->check_temp warm Gently warm to 37°C and mix check_temp->warm Yes sonicate Sonicate for 5-10 minutes check_temp->sonicate No check_dissolved Does the precipitate dissolve? warm->check_dissolved check_dissolved->sonicate No end_ok Solution is ready for use check_dissolved->end_ok Yes check_dissolved2 Does the precipitate dissolve? sonicate->check_dissolved2 dilute Dilute with more solvent check_dissolved2->dilute No check_dissolved2->end_ok Yes check_dissolved3 Does the precipitate dissolve? dilute->check_dissolved3 end_reassess Re-evaluate solvent and concentration for future preparations dilute->end_reassess filter Filter through 0.22 µm filter (concentration will be lower) check_dissolved3->filter No check_dissolved3->end_ok Yes filter->end_ok end_ok->end_reassess

Caption: Troubleshooting workflow for this compound precipitation.

start Poor Aqueous Solubility of this compound check_ph Is this compound ionizable? start->check_ph ph_modification pH Modification: Use buffer at optimal pH for solubility check_ph->ph_modification Yes check_solvent Is a co-solvent system acceptable? check_ph->check_solvent No ph_modification->check_solvent cosolvent Use co-solvents (e.g., ethanol, glycerol) check_solvent->cosolvent Yes check_advanced Are more advanced formulations needed? check_solvent->check_advanced No end Optimized Formulation cosolvent->end asd Amorphous Solid Dispersion (ASD) check_advanced->asd Yes nanonization Nanonization/Micronization check_advanced->nanonization Yes cyclodextrin Cyclodextrin Complexation check_advanced->cyclodextrin Yes asd->end nanonization->end cyclodextrin->end

Caption: Decision tree for selecting a solubilization strategy.

This compound This compound receptor Cell Surface Receptor X This compound->receptor Binds and inhibits pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation mtor->proliferation Promotes

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Reducing off-target effects of Oblongine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Oblongine. This resource is designed to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of this compound during their experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of the tyrosine kinase JAX2 (Janus Kinase 2). Its primary on-target effect is the suppression of the JAX2/STAT3 signaling pathway, which is constitutively active in various myeloproliferative neoplasms and other cancers.

Q2: What are the most common off-target effects observed with this compound?

The most frequently reported off-target effects of this compound involve the inhibition of other kinases with high structural homology to JAX2, such as JAX1 and TYK2. This can lead to unintended immunosuppression and hematological toxicities. Additionally, at higher concentrations, off-target effects on Src family kinases have been noted, potentially leading to gastrointestinal and cardiovascular side effects.

Q3: How can I confirm that the observed phenotype in my experiment is due to on-target JAX2 inhibition?

To validate that your experimental results are due to the intended inhibition of JAX2, we recommend performing a rescue experiment. This can be achieved by introducing a constitutively active, this compound-resistant mutant of JAX2 into your model system. If the observed phenotype is reversed, it strongly suggests an on-target effect.

Troubleshooting Guide

Issue 1: High levels of apoptosis in non-target cells.

This is a common issue that may arise from off-target kinase inhibition.

  • Recommendation 1: Titrate this compound Concentration. It is crucial to determine the optimal concentration of this compound that maximizes JAX2 inhibition while minimizing off-target effects. We recommend performing a dose-response curve and using the lowest effective concentration.

  • Recommendation 2: Use a More Selective JAX2 Inhibitor as a Control. To differentiate between on-target and off-target effects, consider using a structurally different, highly selective JAX2 inhibitor as a control in parallel experiments.

  • Recommendation 3: Monitor Off-Target Kinase Activity. Directly measure the activity of known off-target kinases (e.g., JAX1, TYK2, Src) in your experimental system at various this compound concentrations.

Issue 2: Inconsistent results between experimental replicates.

Variability in results can often be traced back to experimental design and compound handling.

  • Recommendation 1: Ensure Complete Solubilization. this compound has low aqueous solubility. Ensure the compound is fully dissolved in the recommended solvent (e.g., DMSO) before diluting it in your culture medium. Precipitates can lead to inconsistent effective concentrations.

  • Recommendation 2: Freshly Prepare Working Solutions. We advise preparing fresh working solutions of this compound for each experiment from a frozen stock. Avoid multiple freeze-thaw cycles of the stock solution.

  • Recommendation 3: Control for Serum Protein Binding. this compound is known to bind to serum proteins, which can reduce its free concentration. If using serum-containing media, maintain a consistent serum percentage across all experiments.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's activity and selectivity.

Table 1: Kinase Inhibitory Profile of this compound

Kinase TargetIC50 (nM)
JAX25
JAX150
TYK285
SRC250
LCK400

Table 2: Cellular Potency of this compound in Different Cell Lines

Cell LineJAX2 StatusGI50 (nM)
HELV617F Mutant10
K562Wild-Type>10,000
Ba/F3Wild-Type>10,000
Ba/F3V617F Mutant15

Experimental Protocols

Protocol 1: Western Blot Analysis of JAX2/STAT3 Pathway Inhibition

  • Cell Treatment: Plate cells at a density of 1x10^6 cells/well in a 6-well plate. Treat with varying concentrations of this compound (e.g., 0, 1, 5, 10, 50, 100 nM) for 2 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer: Load 20 µg of protein per lane on a 10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against p-JAX2 (Tyr1007/1008), JAX2, p-STAT3 (Tyr705), and STAT3 overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize bands using an ECL detection system.

Protocol 2: Kinase Activity Assay

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant JAX2 enzyme, ATP, and a suitable substrate peptide in kinase buffer.

  • Inhibitor Addition: Add varying concentrations of this compound to the wells.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Use a commercial kinase activity assay kit (e.g., ADP-Glo™) to measure the amount of ADP produced, which is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Visualizations

Oblongine_On_Target_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAX2 JAX2 Receptor->JAX2 Activation This compound This compound This compound->JAX2 Inhibition STAT3 STAT3 JAX2->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Expression Gene Expression (Proliferation, Survival) pSTAT3->Gene_Expression Dimerization & Nuclear Translocation

Caption: On-target pathway of this compound, inhibiting the JAX2/STAT3 signaling cascade.

Experimental_Workflow_Troubleshooting cluster_problem Observed Problem cluster_steps Troubleshooting Steps cluster_goal Desired Outcome High_Apoptosis High Apoptosis in Non-Target Cells Titrate 1. Titrate this compound Concentration High_Apoptosis->Titrate Control 2. Use Selective Control Inhibitor Titrate->Control Monitor 3. Monitor Off-Target Kinase Activity Control->Monitor Reduced_Off_Target Reduced Off-Target Effects & Validated On-Target Phenotype Monitor->Reduced_Off_Target

Caption: Troubleshooting workflow for addressing high apoptosis due to potential off-target effects.

Technical Support Center: Large-Scale Synthesis of Oblongine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Oblongine. As a benzylisoquinoline alkaloid, the synthesis of this compound presents a unique set of challenges. This guide is designed to directly address specific issues that may be encountered during its synthesis, based on established synthetic strategies for this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale synthesis of this compound?

The large-scale synthesis of this compound, a quaternary benzylisoquinoline alkaloid, presents several key challenges:

  • Stereocontrol: Establishing the desired stereochemistry at the C1 position of the tetrahydroisoquinoline core is a critical challenge that requires precise control over reaction conditions or the use of chiral auxiliaries or catalysts.

  • Multi-step Synthesis: The synthesis is likely to be a multi-step process, and maintaining a high overall yield can be difficult. Each step needs to be optimized to minimize losses.

  • Purification: Intermediates and the final product may require extensive purification to remove byproducts and unreacted starting materials, which can be resource-intensive on a large scale.

  • Reagent Cost and Safety: Some reagents and catalysts used in benzylisoquinoline alkaloid synthesis can be expensive or hazardous, posing challenges for cost-effective and safe large-scale production.

Q2: Which synthetic strategies are most promising for the large-scale synthesis of this compound?

Two primary retrosynthetic disconnections are generally considered for the synthesis of the benzylisoquinoline core of this compound:

  • Pictet-Spengler Reaction: This is a powerful and widely used method for constructing the tetrahydroisoquinoline ring system from a phenethylamine and an aldehyde or ketone.

  • Bischler-Napieralski Reaction followed by Reduction: This two-step sequence involves the cyclization of a phenethylamide to a dihydroisoquinoline, which is then reduced to the desired tetrahydroisoquinoline.

The choice between these routes will depend on the availability of starting materials, desired substitution patterns, and scalability of the reaction conditions.

Q3: How can the key Pictet-Spengler reaction be optimized for large-scale production?

Optimizing the Pictet-Spengler reaction for scale-up involves several factors:

  • Catalyst Selection: While traditionally acid-catalyzed, the use of milder catalysts or even enzymatic (e.g., norcoclaurine synthase) approaches can improve yields and stereoselectivity.

  • Solvent Choice: The choice of solvent can significantly impact reaction rates and yields. Protic solvents are common, but optimization may be required.

  • Temperature Control: Precise temperature control is crucial to minimize side reactions and ensure consistent product quality.

  • Work-up Procedure: A streamlined and efficient work-up procedure is essential for large-scale operations to minimize product loss and solvent waste.

Troubleshooting Guides

Problem 1: Low Yield in the Pictet-Spengler Cyclization Step
Potential Cause Troubleshooting Suggestion
Decomposition of Aldehyde Ensure the aldehyde starting material is pure and stored under inert atmosphere. Consider using a more stable aldehyde precursor or an in situ generation method.
Suboptimal pH The reaction is pH-sensitive. Perform small-scale experiments to determine the optimal pH for the cyclization. Buffer the reaction mixture if necessary.
Reversibility of the Reaction Drive the reaction to completion by removing water, a byproduct of the reaction, using a Dean-Stark apparatus or molecular sieves.
Steric Hindrance If starting materials are sterically hindered, consider using a more forcing reaction condition (higher temperature, stronger acid catalyst) or a different synthetic route.
Problem 2: Poor Stereoselectivity in the Formation of the Tetrahydroisoquinoline Core
Potential Cause Troubleshooting Suggestion
Achiral Reaction Conditions For enantioselective synthesis, employ a chiral catalyst (e.g., a chiral phosphoric acid) or a chiral auxiliary on the phenethylamine starting material.
Racemization If racemization occurs during the reaction or work-up, consider milder reaction conditions or a less acidic/basic work-up procedure.
Epimerization The stereocenter at C1 can be prone to epimerization. Analyze the product mixture at different reaction times to determine if this is occurring and adjust conditions accordingly.
Problem 3: Difficulties in the N-Methylation and Quaternization Steps
Potential Cause Troubleshooting Suggestion
Over-alkylation or Under-alkylation Carefully control the stoichiometry of the alkylating agent (e.g., methyl iodide). Use a suitable base to control the reactivity of the nitrogen atom.
Steric Hindrance at Nitrogen If the tertiary amine is sterically hindered, a more reactive methylating agent or more forcing conditions may be required for the quaternization step.
Purification of the Quaternary Salt Quaternary ammonium salts can be highly polar and may require specialized purification techniques such as ion-exchange chromatography or recrystallization from polar solvent systems.

Data Presentation

Table 1: Comparison of Key Reaction Steps in Hypothetical this compound Synthesis
Reaction Step Method Typical Reagents Typical Yield Range (%) Key Considerations for Scale-up
Tetrahydroisoquinoline Core Formation Pictet-SpenglerPhenethylamine derivative, Aldehyde derivative, Acid catalyst (e.g., TFA, H₃PO₄)60-85Catalyst loading, temperature control, water removal.
Tetrahydroisoquinoline Core Formation Bischler-Napieralski / ReductionPhenethylamide derivative, POCl₃ or P₂O₅; then NaBH₄ or H₂/Pd-C50-75 (over 2 steps)Handling of corrosive reagents, control of reduction.
N,N-Dimethylation Reductive AminationFormaldehyde, NaBH₃CN or H₂/Pd-C80-95Control of stoichiometry, safe handling of cyanide reagents.
Quaternization N-AlkylationMethyl Iodide90-99Exothermic reaction control, purification of the final salt.

Experimental Protocols

Protocol 1: General Procedure for Pictet-Spengler Cyclization

A solution of the starting phenethylamine (1.0 eq.) and the corresponding aldehyde (1.1 eq.) in a suitable solvent (e.g., toluene, CH₂Cl₂) is prepared under an inert atmosphere. The mixture is cooled to 0 °C, and the acid catalyst (e.g., trifluoroacetic acid, 1.2 eq.) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-24 hours, monitoring by TLC or LC-MS. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃ and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Protocol 2: General Procedure for N,N-Dimethylation via Reductive Amination

To a solution of the secondary amine (1.0 eq.) in methanol is added aqueous formaldehyde (37 wt. %, 2.5 eq.). The mixture is stirred for 1 hour at room temperature. Sodium cyanoborohydride (1.5 eq.) is then added portion-wise, and the reaction is stirred for an additional 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The aqueous layer is extracted, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash chromatography.

Mandatory Visualization

logical_relationship cluster_start Starting Materials cluster_synthesis Synthetic Pathway cluster_end Final Product Phenethylamine Derivative Phenethylamine Derivative Pictet-Spengler Reaction Pictet-Spengler Reaction Phenethylamine Derivative->Pictet-Spengler Reaction Phenylacetaldehyde Derivative Phenylacetaldehyde Derivative Phenylacetaldehyde Derivative->Pictet-Spengler Reaction Tetrahydroisoquinoline Intermediate Tetrahydroisoquinoline Intermediate Pictet-Spengler Reaction->Tetrahydroisoquinoline Intermediate N-Methylation N-Methylation Tetrahydroisoquinoline Intermediate->N-Methylation Tertiary Amine Intermediate Tertiary Amine Intermediate N-Methylation->Tertiary Amine Intermediate Quaternization Quaternization Tertiary Amine Intermediate->Quaternization This compound This compound Quaternization->this compound

Caption: Hypothetical synthetic workflow for this compound.

experimental_workflow Start Start Reaction Setup Combine Starting Materials and Solvent Start->Reaction Setup Catalyst Addition Add Catalyst at Controlled Temperature Reaction Setup->Catalyst Addition Reaction Monitoring Monitor Progress (TLC/LC-MS) Catalyst Addition->Reaction Monitoring Quenching Quench Reaction Reaction Monitoring->Quenching Reaction Complete Extraction Liquid-Liquid Extraction Quenching->Extraction Drying and Concentration Dry Organic Phase and Concentrate Extraction->Drying and Concentration Purification Purify Crude Product (Chromatography) Drying and Concentration->Purification Characterization Analyze Pure Product (NMR, MS) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for a synthetic step.

Technical Support Center: Storage and Handling of Oblongine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding the degradation of Oblongine during storage and experimentation.

Troubleshooting Guides

This section provides step-by-step instructions to address specific issues that may arise during the handling and storage of this compound.

Issue: Diminished or Inconsistent Biological Activity

A loss of expected biological activity can be a primary indicator of compound degradation.

Potential Cause: Degradation of this compound due to improper storage, handling, or solution stability.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that solid this compound has been stored at 2-8°C and protected from light. For solutions, ensure they were stored frozen (ideally at -20°C or -80°C) and aliquoted to avoid multiple freeze-thaw cycles.

  • Evaluate Solution Preparation and Age: If working with a stock solution, consider its age and the solvent used. Some solvents can promote degradation over time. It is always best practice to use freshly prepared solutions.

  • Assess for Contamination: Ensure that solvents and equipment used for preparing solutions were free from contaminants that could catalyze degradation.

  • Perform Analytical Purity Check: Analyze the sample using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess its purity and compare it to a reference standard or a newly opened vial.

Caption: Workflow to troubleshoot the loss of this compound's biological activity.

Issue: Appearance of New Peaks in Analytical Chromatogram

The presence of unexpected peaks in techniques like HPLC or LC-MS is a strong indication of degradation.

Troubleshooting Steps:

  • Review Sample History: Document the complete history of the sample, including storage duration, temperature fluctuations, light exposure, and the number of freeze-thaw cycles for solutions.

  • Conduct a Forced Degradation Study: To understand the nature of the degradation, perform a forced degradation study on a fresh sample of this compound. This involves exposing the compound to stress conditions such as acid, base, oxidation, heat, and light.

  • Compare Degradation Profiles: Analyze the stressed samples using the same LC-MS method and compare the retention times and mass spectra of the resulting degradants to the unknown peaks in your original sample. This can help in tentatively identifying the degradation products.

  • Structure Elucidation: For critical degradation products, further analysis using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy may be required for complete structural identification.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound? A1: Solid this compound should be stored in a tightly sealed container to prevent moisture uptake, protected from light by using an amber vial or by wrapping the container, and kept in a refrigerator at 2-8°C. For long-term storage (months to years), storing at -20°C is recommended.

Q2: How should I prepare and store solutions of this compound? A2: It is highly recommended to prepare solutions fresh for each experiment. If you must store solutions, prepare a concentrated stock in a suitable dry, aprotic solvent (e.g., DMSO or anhydrous ethanol). Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light. Avoid long-term storage in aqueous or protic solvents unless stability has been confirmed.

Q3: Is this compound sensitive to light? A3: As a benzylisoquinoline alkaloid, this compound is likely susceptible to photodegradation. All work with the solid compound and its solutions should be performed in a way that minimizes light exposure. Use amber glassware or cover containers with aluminum foil.

Q4: What are the potential degradation pathways for this compound? A4: While specific data for this compound is limited, benzylisoquinoline alkaloids can be susceptible to:

  • Oxidation: The aromatic rings and other electron-rich moieties can be prone to oxidation.

  • Hydrolysis: If the specific structure contains ester or other hydrolyzable functional groups.

  • Photodegradation: Exposure to UV or visible light can induce complex degradation reactions.

Q5: How can I proactively assess the stability of this compound under my specific experimental conditions? A5: A forced degradation study is the most effective way to understand the stability of this compound. This involves subjecting the compound to a range of harsh conditions to accelerate degradation and identify potential issues before they affect your experiments. A general protocol is provided below.

Data Presentation

The following table should be used to summarize the results of a forced degradation study. This allows for a clear comparison of this compound's stability under different stress conditions.

Table 1: Summary of Forced Degradation Study for this compound

Stress ConditionDuration (hours)Temperature (°C)% this compound RemainingNumber of Degradants Detectedm/z of Major Degradant(s)
Control 4825
Acidic (0.1 M HCl)2460
Basic (0.1 M NaOH)2460
Oxidative (3% H₂O₂)2425
Thermal (Solid) 4880
Thermal (Solution) 4860
Photolytic 2425

This table is a template for researchers to input their own quantitative data.

Experimental Protocols

Protocol: Stability Assessment of this compound via Forced Degradation

Objective: To determine the intrinsic stability of this compound and identify its degradation pathways under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in an appropriate solvent (e.g., 50:50 acetonitrile:water).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light.

    • Thermal Degradation:

      • Solution: Incubate 1 mL of the stock solution at 60°C.

      • Solid: Place a known amount of solid this compound in an oven at 80°C.

    • Photolytic Degradation: Expose 1 mL of the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be run in parallel, shielded from light.

  • Sample Collection and Preparation: Withdraw samples at appropriate time points (e.g., 0, 2, 8, 24, 48 hours). For acid and base hydrolysis samples, neutralize them before dilution. Dilute all samples to a suitable concentration for analysis.

  • Analytical Method: Analyze all samples using a validated, stability-indicating LC-MS method. The method must be able to resolve this compound from all formed degradation products.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the time zero sample. Characterize the degradation products by their retention times and mass-to-charge ratios (m/z).

G Experimental Workflow for Forced Degradation Study cluster_stress Stress Conditions acid Acidic sample Sample at Time Points (0, 2, 8, 24, 48h) base Basic oxidative Oxidative thermal Thermal photolytic Photolytic start Prepare this compound Stock Solution stress Expose Aliquots to Stress Conditions start->stress analyze Analyze by Stability-Indicating LC-MS Method sample->analyze report Report Data: - % Purity vs. Time - Degradant Profile analyze->report

Caption: A generalized workflow for conducting a forced degradation study.

Technical Support Center: Oblongine Treatment and Cell Line Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding cell line resistance to Oblongine treatment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its putative mechanism of action?

This compound is a natural product whose specific mechanism of action is still under detailed investigation. However, studies on structurally related compounds, such as Oblongifolin C (Ob-C), suggest that its anticancer effects may be mediated through the induction of apoptosis and the regulation of autophagy.[1] Ob-C has been shown to induce the translocation of the pro-apoptotic protein Bax and the release of cytochrome C, which are key events in the intrinsic apoptotic pathway.[1] Furthermore, it may modulate autophagy by affecting the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[1]

Q2: My cancer cell line is showing reduced sensitivity to this compound treatment over time. What could be the cause?

Reduced sensitivity, or acquired resistance, to a therapeutic agent is a common phenomenon in cancer cell lines.[2] This can arise from several factors, including:

  • Selection of a pre-existing resistant subpopulation: The initial cell line may have contained a small number of cells that were inherently less sensitive to this compound. Continuous treatment eliminates the sensitive cells, allowing the resistant ones to proliferate.

  • Induction of resistance mechanisms: The cancer cells may have developed new mechanisms to counteract the effects of this compound. This could involve mutations in the drug's target protein, increased expression of drug efflux pumps (like P-glycoprotein), or alterations in downstream signaling pathways that bypass the drug's effects.[3]

Q3: How can I confirm that my cell line has developed resistance to this compound?

The most common method to confirm drug resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line and compare it to the IC50 of the parental (sensitive) cell line.[4][5] A significant increase in the IC50 value for the treated cell line indicates the development of resistance.[4][5] This is typically done using a cell viability assay, such as the MTT or CCK-8 assay.[6]

Q4: Are there any known mechanisms of resistance to this compound?

As of the latest available data, specific mechanisms of resistance to this compound have not been extensively documented in the scientific literature. However, based on the proposed mechanisms of action of related compounds, potential resistance mechanisms could include:

  • Alterations in apoptotic pathways: Mutations or altered expression of proteins involved in the apoptotic cascade, such as Bax, Bcl-2, or caspases, could confer resistance.

  • Dysregulation of autophagy: Changes in the autophagic process, which this compound may modulate, could lead to cell survival.

  • Increased drug efflux: Overexpression of multidrug resistance (MDR) transporters like P-glycoprotein (ABCB1) could pump this compound out of the cell, reducing its intracellular concentration and efficacy.[3]

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for this compound in my cell line.
Possible Cause Troubleshooting Step
Cell line heterogeneity Ensure you are using a clonal population or a well-characterized, low-passage cell line. Consider single-cell cloning to establish a homogenous population.
Inconsistent cell seeding density Optimize and strictly adhere to a consistent cell seeding density for your viability assays. Cell density can significantly impact drug response.[6]
Variability in drug preparation Prepare fresh stock solutions of this compound and use consistent dilutions. Ensure complete solubilization of the compound.
Assay-related variability Check the incubation times, reagent concentrations, and instrument settings for your viability assay. Run appropriate controls in every experiment.
Issue 2: My attempt to generate an this compound-resistant cell line is unsuccessful.
Possible Cause Troubleshooting Step
Sub-optimal drug concentration Start with a concentration around the IC20 (the concentration that inhibits 20% of cell growth) for the initial selection pressure. Gradually increase the concentration in a stepwise manner as the cells adapt.[4]
Insufficient duration of treatment Developing a resistant cell line is a lengthy process that can take several weeks to months.[4] Be patient and allow sufficient time for the cells to adapt at each concentration step.
Drug instability Ensure that this compound is stable in your cell culture medium over the duration of the treatment. You may need to change the medium with fresh drug more frequently.
Cell line characteristics Some cell lines may be less prone to developing resistance to certain compounds. You might consider trying a different cell line.

Data Presentation

Cell LineTreatment HistoryIC50 of this compound (µM)Fold Resistance
Parental Line (e.g., MCF-7)None (DMSO control)5.2 ± 0.81.0
Resistant Subline 1Continuous this compound (6 months)48.5 ± 3.29.3
Resistant Subline 2Pulsed this compound (high conc.)25.1 ± 2.54.8

Experimental Protocols

Protocol 1: Determination of this compound IC50 using MTT Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[6]

  • Drug Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for a duration relevant to the cell line's doubling time and the compound's mechanism of action (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Generation of an this compound-Resistant Cell Line
  • Determine Initial Concentration: First, determine the IC50 of this compound for the parental cell line. Begin the resistance induction by treating the cells with a low concentration of this compound, typically around the IC10-IC20.[4]

  • Continuous Exposure: Culture the cells in medium containing the starting concentration of this compound. Monitor the cells for signs of death and recovery.

  • Subculturing: When the cells have recovered and reached about 80% confluency, subculture them.[4]

  • Dose Escalation: Once the cells are proliferating steadily at the current drug concentration, increase the concentration of this compound by a small factor (e.g., 1.5 to 2-fold).[4]

  • Repeat Cycles: Repeat the process of continuous exposure, recovery, and dose escalation over several weeks or months.[4]

  • Cryopreservation: At various stages of resistance development, it is advisable to cryopreserve vials of the cells.

  • Confirmation of Resistance: Periodically determine the IC50 of this compound in the treated cell population and compare it to the parental line to monitor the development of resistance.[5] A stable, significantly higher IC50 indicates the successful generation of a resistant cell line.[5]

  • Maintenance of Resistance: To maintain the resistant phenotype, the resistant cell line should be continuously cultured in the presence of a maintenance concentration of this compound (e.g., the IC10-IC20 of the resistant line).[4]

Visualizations

Oblongine_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus This compound This compound Bax Bax This compound->Bax Bcl2 Bcl-2 This compound->Bcl2 TFEB_cyto TFEB This compound->TFEB_cyto Mito Mitochondrial Membrane Bax->Mito translocation Bcl2->Bax CytoC Cytochrome C Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis TFEB_nuc TFEB TFEB_cyto->TFEB_nuc translocation Autophagy Autophagy Mito->CytoC release Autophagy_Genes Autophagy Genes TFEB_nuc->Autophagy_Genes transcription Autophagy_Genes->Autophagy

Caption: Putative signaling pathway of this compound based on related compounds.

Resistance_Workflow start Parental Cell Line ic50_initial Determine Initial IC50 start->ic50_initial treat_low Treat with low concentration (e.g., IC20) ic50_initial->treat_low monitor Monitor Cell Recovery and Proliferation treat_low->monitor repeat Repeat Cycles monitor->repeat increase_conc Increase this compound Concentration increase_conc->monitor repeat->increase_conc Cells Proliferating ic50_final Confirm Resistance (Determine new IC50) repeat->ic50_final Stable Proliferation at high concentration resistant_line This compound-Resistant Cell Line ic50_final->resistant_line

References

Interpreting unexpected results in Oblongine assays

Author: BenchChem Technical Support Team. Date: November 2025

Oblongine Technical Support Center

Welcome to the technical support center for this compound assays. This resource provides troubleshooting guides and answers to frequently asked questions to help you interpret unexpected results during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a novel small molecule inhibitor designed to target the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. It is hypothesized to function by binding to the SH2 domain of STAT3, which in turn prevents its phosphorylation by upstream kinases such as JAK2. This inhibition of phosphorylation blocks the subsequent dimerization, nuclear translocation, and transcriptional activity of STAT3, leading to a downstream effect on cell viability and proliferation in cells where the STAT3 pathway is hyperactivated.

Q2: I'm observing high variability between replicates in my cell viability assay. What are the common causes?

High variability in cell viability assays, such as MTT or CellTiter-Glo®, can stem from several factors. Inconsistent cell seeding is a primary cause; ensure you have a homogenous single-cell suspension before plating. Pipetting errors, particularly with small volumes of this compound or assay reagents, can also contribute significantly. Another factor to consider is edge effects in multi-well plates, where wells on the perimeter of the plate evaporate more quickly. To mitigate this, avoid using the outer wells or ensure proper humidification during incubation. Finally, ensure that the incubation time with the assay reagent is consistent across all plates.

Q3: Why am I not seeing a decrease in phosphorylated STAT3 (p-STAT3) on my Western blot after this compound treatment?

There are several potential reasons for not observing the expected decrease in p-STAT3 levels:

  • This compound Potency and Concentration: The concentration of this compound used may be insufficient to inhibit STAT3 phosphorylation in your specific cell line. It is recommended to perform a dose-response experiment to determine the optimal concentration.

  • Cell Line Resistance: The chosen cell line may have intrinsic or acquired resistance to this compound or may not rely on the STAT3 pathway for survival.

  • Experimental Timing: The time point at which you are harvesting the cells might be too early or too late to observe the peak effect of this compound on p-STAT3 levels. A time-course experiment is advisable.

  • Reagent Quality: Ensure that your primary antibody against p-STAT3 is specific and validated for the application. Also, check the activity of your phosphatase inhibitors in the lysis buffer, as their absence can lead to dephosphorylation of p-STAT3 during sample preparation.

Troubleshooting Guide: Unexpected Results

This guide addresses specific unexpected outcomes you might encounter when working with this compound.

Issue 1: No Effect on Cell Viability Despite High this compound Concentration

If high concentrations of this compound do not induce the expected decrease in cell viability, consider the following troubleshooting steps:

Troubleshooting Workflow

A Start: No effect on cell viability B Verify this compound stock solution (concentration, storage, solubility) A->B C Is the stock solution okay? B->C D Prepare fresh this compound stock C->D No E Confirm STAT3 activation in your cell line (e.g., via Western blot for p-STAT3) C->E Yes H Perform a dose-response experiment with a wider concentration range D->H F Is STAT3 constitutively active? E->F G Select an alternative cell line with known STAT3 activation F->G No F->H Yes G->H I Check for experimental errors (cell seeding, reagent addition) H->I J Result: Identify cause of no effect I->J

Caption: Troubleshooting logic for lack of this compound effect on cell viability.

Possible Causes and Solutions

Possible Cause Recommended Solution
Inactive this compound Compound Verify the integrity and concentration of your this compound stock. Ensure it has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare a fresh stock solution if necessary.
Cell Line Insensitivity Confirm that your chosen cell line has an active STAT3 pathway. Some cell lines may not depend on STAT3 for survival. Validate the presence of phosphorylated STAT3 (p-STAT3) at baseline using Western blotting.
Suboptimal Assay Conditions Optimize the treatment duration. The effect of this compound on cell viability may require a longer incubation period. Perform a time-course experiment (e.g., 24, 48, and 72 hours).
Drug Efflux The cell line may be expressing high levels of drug efflux pumps (e.g., P-glycoprotein), which actively remove this compound from the cell. This can be investigated using specific inhibitors of these pumps.
Issue 2: Inconsistent p-STAT3 Inhibition in Western Blots

Inconsistent results in p-STAT3 levels can be frustrating. Below is a systematic approach to identify the source of the issue.

Experimental Workflow for Western Blotting

cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blot A Seed cells B Treat with this compound (and controls) A->B C Incubate for defined time B->C D Lyse cells with buffer containing protease/phosphatase inhibitors C->D E Determine protein concentration (e.g., BCA assay) D->E F Normalize samples and add loading buffer E->F G SDS-PAGE F->G H Transfer to membrane G->H I Block membrane H->I J Incubate with primary antibody (anti-p-STAT3, anti-STAT3) I->J K Incubate with secondary antibody J->K L Detect signal K->L

Caption: Standardized workflow for a Western blot experiment to detect p-STAT3.

Possible Causes and Solutions

Possible Cause Recommended Solution
Inconsistent Lysis/Sample Prep Ensure that lysis buffer contains fresh and effective phosphatase and protease inhibitors to prevent protein degradation and dephosphorylation during sample preparation.
Uneven Protein Loading Accurately determine the protein concentration for each sample using a reliable method like a BCA assay. Always run a loading control (e.g., β-actin, GAPDH) to verify even loading across lanes.
Poor Antibody Performance Use a well-validated primary antibody for p-STAT3. Check the antibody datasheet for recommended dilutions and incubation conditions. Consider running a positive control (e.g., cell lysate stimulated with a known STAT3 activator like IL-6) to confirm antibody activity.
Transfer Issues Verify the efficiency of protein transfer from the gel to the membrane. This can be done by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage if necessary.

Experimental Protocols

Protocol 1: Western Blot for p-STAT3 and Total STAT3
  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound for the specified duration.

  • Cell Lysis: Aspirate the media and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay kit.

  • Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel and then transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-STAT3 and total STAT3 overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the media containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

Signaling Pathway

This compound's Proposed Mechanism of Action

Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates pSTAT3_mono p-STAT3 (monomer) STAT3_inactive->pSTAT3_mono pSTAT3_dimer p-STAT3 (dimer) pSTAT3_mono->pSTAT3_dimer dimerizes Nucleus Nucleus pSTAT3_dimer->Nucleus translocates Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription This compound This compound This compound->STAT3_inactive inhibits phosphorylation

Technical Support Center: Minimizing Toxicity of Oblongine in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals working with the novel compound Oblongine. The following information is based on established principles of toxicology and best practices in animal research.

Frequently Asked Questions (FAQs)

Q1: What is the first step in minimizing this compound toxicity in our animal model?

A1: The initial and most critical step is to conduct a thorough dose-range finding study. This preliminary experiment uses a small number of animals to determine the doses that cause no adverse effects, mild to moderate toxicity, and severe toxicity or mortality. This information is crucial for selecting appropriate doses for subsequent efficacy and safety studies, aiming for a therapeutic window where efficacy is observed with minimal toxicity.

Q2: We are observing unexpected mortality at doses of this compound previously considered safe. What could be the cause?

A2: Unexpected mortality can stem from several factors:

  • Vehicle Interaction: The vehicle used to dissolve or suspend this compound may have its own toxicity or may interact with this compound to increase its toxicity.

  • Animal Strain Variability: Different strains of the same animal species can have varying sensitivities to a compound.

  • Route of Administration: The method of administration (e.g., oral, intravenous, intraperitoneal) significantly impacts the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, and thus its toxicity.

  • Compound Stability: Ensure that the this compound formulation is stable and has not degraded into more toxic byproducts.

Q3: How can we monitor for sublethal toxicity of this compound during our studies?

A3: Monitoring for sublethal toxicity is essential for animal welfare and data integrity. Key monitoring parameters include:

  • Clinical Observations: Daily monitoring for changes in behavior, appearance (e.g., ruffled fur, hunched posture), activity levels, and food/water intake.

  • Body Weight: A consistent decrease in body weight is a sensitive indicator of toxicity.[1]

  • Hematology and Clinical Chemistry: Blood samples can be analyzed for markers of organ damage (e.g., liver enzymes ALT/AST, kidney markers BUN/creatinine).

  • Histopathology: At the end of the study, microscopic examination of tissues can reveal organ-specific toxicity.

Troubleshooting Guides

Issue 1: High Incidence of Seizures and Neurotoxicity
  • Problem: Animals treated with this compound exhibit tremors, convulsions, and other signs of neurotoxicity.

  • Possible Causes & Troubleshooting Steps:

    • Acetylcholinesterase (AChE) Inhibition: this compound may be acting as an acetylcholinesterase inhibitor, leading to an accumulation of acetylcholine and subsequent neurotoxic effects.[2][3][4]

      • Action: Perform an in vitro AChE inhibition assay with this compound. If positive, consider co-administration with an anticholinergic agent like atropine as a rescue treatment in toxicity studies, though this will complicate the interpretation of efficacy data.[5]

    • GABA Receptor Antagonism: The compound might be blocking GABA-A receptors, leading to hyperexcitability.

      • Action: Conduct in vitro receptor binding assays to assess this compound's affinity for GABA-A receptors.

    • Off-Target Effects: this compound could be interacting with other central nervous system targets.

      • Action: A broader neuroscience panel of receptor binding and enzyme assays may be necessary to identify off-target activities.

Issue 2: Evidence of Liver Injury (Hepatotoxicity)
  • Problem: Elevated ALT and AST levels are observed in bloodwork, and histopathology shows liver damage.

  • Possible Causes & Troubleshooting Steps:

    • Reactive Metabolite Formation: The liver may be metabolizing this compound into a toxic byproduct.

      • Action: Conduct in vitro metabolism studies using liver microsomes to identify potential reactive metabolites. Consider co-administration with an antioxidant like N-acetylcysteine (NAC) in exploratory studies to see if it mitigates toxicity.

    • Mitochondrial Dysfunction: this compound or its metabolites might be impairing mitochondrial function in hepatocytes.

      • Action: Perform in vitro assays to assess mitochondrial respiration and membrane potential in liver cells treated with this compound.

    • Dose and Formulation: The concentration of this compound reaching the liver may be too high.

      • Action: Investigate alternative formulations or routes of administration that could reduce the first-pass effect in the liver. A dose reduction is the most straightforward approach.

Quantitative Data Summary

Table 1: Hypothetical Dose-Range Finding Data for this compound in Rats (Oral Gavage)

Dose Group (mg/kg)Number of AnimalsMortalityKey Clinical Signs Observed
Vehicle Control30/3No observable adverse effects
1030/3No observable adverse effects
3030/3Mild lethargy within 2 hours of dosing
10031/3Severe lethargy, tremors, hunched posture
30033/3Convulsions, rapid mortality (<4 hours)

Table 2: Hypothetical LD50 Values for this compound Across Species

Animal ModelRoute of AdministrationLD50 (mg/kg) [95% Confidence Interval]
MouseOral150 [120 - 180]
MouseIntravenous25 [20 - 30]
RatOral210 [180 - 240]
RatIntravenous35 [30 - 40]

Note: The LD50 is the dose that is lethal to 50% of the test animals.[6][7][8] These values are hypothetical and should be determined experimentally for this compound.

Experimental Protocols

Protocol 1: Acute Oral Toxicity Study (Up-and-Down Procedure)

This protocol is designed to estimate the LD50 and identify signs of toxicity.

  • Animal Selection: Use a single sex of a standard rodent strain (e.g., female Sprague-Dawley rats), 8-10 weeks old.

  • Acclimation: Acclimate animals to the housing conditions for at least 5 days before dosing.

  • Dosing:

    • Administer a single oral dose of this compound to one animal. The starting dose should be based on preliminary data, or a default of 175 mg/kg.

    • If the animal survives for 48 hours, the next animal is dosed at a higher level (e.g., a 3.2-fold increase).

    • If the animal dies within 48 hours, the next animal is dosed at a lower level (e.g., a 3.2-fold decrease).

  • Observation: Observe animals for clinical signs of toxicity immediately after dosing, at 4 hours, and then daily for 14 days. Record all observations, including changes in skin, fur, eyes, and behavior.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dosing Dosing and Observation cluster_decision Dose Adjustment cluster_outcome Outcome dose_prep Prepare this compound Doses and Vehicle administer_dose Administer Single Dose dose_prep->administer_dose animal_acclimate Acclimate Animals (min. 5 days) animal_acclimate->administer_dose observe_48h Observe for 48 hours administer_dose->observe_48h decision Animal Survives? observe_48h->decision increase_dose Increase Dose for Next Animal decision->increase_dose Yes decrease_dose Decrease Dose for Next Animal decision->decrease_dose No end_study Calculate LD50 after Sufficient Reversals decision->end_study Endpoint Met increase_dose->administer_dose decrease_dose->administer_dose

Caption: Workflow for an acute toxicity study using the Up-and-Down Procedure.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response This compound This compound receptor Hypothetical Receptor (e.g., AChE) This compound->receptor Inhibition cascade Downstream Signaling Cascade (e.g., Increased Acetylcholine) receptor->cascade Activation mitochondria Mitochondria cascade->mitochondria Dysfunction gene_expression Altered Gene Expression cascade->gene_expression Modulation toxicity Toxicity (e.g., Neurotoxicity, Apoptosis) mitochondria->toxicity gene_expression->toxicity

Caption: Hypothetical signaling pathway for this compound-induced toxicity.

References

Technical Support Center: Troubleshooting Contamination in Oblongine Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing contamination in Oblongine extracts. The following information is designed to address common issues encountered during the extraction and purification of this compound from its natural source, Aspidosperma oblongum.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its chemical nature?

A1: this compound is a benzylisoquinoline alkaloid with the chemical formula C₁₉H₂₄NO₃⁺. Alkaloids are naturally occurring organic compounds that contain at least one nitrogen atom. This chemical nature dictates the extraction and purification strategies, which typically involve acid-base manipulations to separate them from other plant constituents.

Q2: What are the most common sources of contamination in this compound extracts?

A2: Contamination in this compound extracts can be broadly categorized into two types:

  • Microbial Contamination: This includes bacteria and fungi that can be introduced from the plant material, solvents, or laboratory environment.

  • Chemical Contamination: These are other phytochemicals that are co-extracted with this compound from the Aspidosperma oblongum plant material. Given the complexity of plant matrices, these are the most common and challenging contaminants to remove.

Q3: What are the likely chemical contaminants I might encounter in my this compound extract?

A3: Aspidosperma species are rich in various indole and isoquinoline alkaloids.[1][2] Besides this compound, you can expect to co-extract other alkaloids such as aspidospermine, quebrachamine, and yohimbine derivatives.[1][3] Additionally, non-alkaloidal compounds like pigments (chlorophylls), lipids, and tannins may also be present in the crude extract.

Q4: How can I prevent microbial contamination during the extraction process?

A4: To minimize microbial contamination, it is crucial to start with properly dried and stored plant material. All glassware and equipment should be thoroughly cleaned and sterilized. Using high-purity, filtered solvents and working in a clean laboratory environment, such as a laminar flow hood, can also significantly reduce the risk of microbial growth.

Troubleshooting Guides

Issue 1: Low Yield of this compound in the Crude Extract

Low yields of the target alkaloid can be a significant roadblock in the research and development process. The following table outlines potential causes and suggested solutions to improve the extraction efficiency of this compound.

Potential CauseSuggested Solution
Improper Solvent Polarity Alkaloids can exist as salts (polar) or free bases (less polar). Ensure the solvent polarity matches the state of the alkaloid. For the initial extraction of total alkaloids, polar solvents like methanol or ethanol are often effective.[4]
Incorrect pH of Extraction Medium For acid-base extraction, ensure the pH is sufficiently low (around 2-3) to protonate the alkaloids and bring them into the aqueous phase, and sufficiently high (around 9-10) to deprotonate them for extraction into an organic solvent.[4]
Insufficient Extraction Time or Temperature Increase the maceration or sonication time to ensure complete extraction. Gentle heating can improve efficiency, but avoid high temperatures that could degrade the this compound.
Inadequate Grinding of Plant Material Ensure the plant material is finely powdered to maximize the surface area for solvent penetration.
Issue 2: Presence of Pigments and Gums in the Dried Extract

The presence of chlorophyll and other pigments can interfere with subsequent purification and analytical steps.

Potential CauseSuggested Solution
Co-extraction with Polar Solvents Perform a pre-extraction (defatting) step with a non-polar solvent like hexane to remove lipids and pigments before the main alkaloid extraction.
Precipitation of Gums Gums and mucilaginous materials can sometimes be precipitated out of the extract by the addition of a miscible non-solvent, such as adding ethanol to a concentrated aqueous extract.
Issue 3: Difficulty in Separating this compound from Other Co-extracted Alkaloids

Due to their structural similarities, separating this compound from other Aspidosperma alkaloids can be challenging.

Potential CauseSuggested Solution
Suboptimal Chromatographic Conditions Optimize the mobile phase and stationary phase for column chromatography. For isoquinoline alkaloids, a gradient elution from a non-polar to a polar solvent system on a silica gel column is a common starting point.[5]
Co-elution of Structurally Similar Alkaloids Consider using more advanced separation techniques like preparative High-Performance Liquid Chromatography (HPLC) or Centrifugal Partition Chromatography (CPC) for better resolution.[6]
Formation of Tailing Peaks in Chromatography Add a small amount of a basic modifier, like triethylamine or ammonia, to the mobile phase to improve the peak shape of basic alkaloids on silica gel.[7]

Experimental Protocols

General Protocol for the Extraction of Total Alkaloids from Aspidosperma oblongum

This protocol is a general guideline and may require optimization for specific laboratory conditions and equipment.

experimental_workflow cluster_extraction Extraction cluster_purification Purification start Start: Powdered A. oblongum bark maceration Macerate with 80% Methanol start->maceration filtration1 Filter to separate plant material maceration->filtration1 concentration Concentrate the filtrate under reduced pressure filtration1->concentration acidification Acidify with 2% HCl (pH 2-3) concentration->acidification defatting Wash with Hexane to remove lipids/pigments acidification->defatting aqueous_phase Collect acidic aqueous phase containing alkaloid salts defatting->aqueous_phase basification Basify with NH4OH to pH 9-10 aqueous_phase->basification l_l_extraction Liquid-liquid extraction with Dichloromethane basification->l_l_extraction organic_phase Collect organic phase containing free base alkaloids l_l_extraction->organic_phase drying Dry the organic phase over anhydrous Na2SO4 organic_phase->drying evaporation Evaporate solvent to obtain crude alkaloid extract drying->evaporation column_chromatography Purify by Silica Gel Column Chromatography evaporation->column_chromatography fractions Collect and analyze fractions (TLC/HPLC) column_chromatography->fractions pure_this compound Combine pure fractions and evaporate to yield purified this compound fractions->pure_this compound

Figure 1. General workflow for this compound extraction and purification.
Troubleshooting Logic for Contamination Issues

The following diagram illustrates a logical approach to troubleshooting common contamination problems.

troubleshooting_logic cluster_identification Identify Contaminant Type cluster_microbial Microbial Contamination cluster_chemical Chemical Contamination start Start: Contaminated this compound Extract visual_inspection Visual Inspection start->visual_inspection tlc_analysis TLC Analysis start->tlc_analysis hplc_analysis HPLC/MS Analysis start->hplc_analysis cloudy_solution Cloudy/Turbid Solution? visual_inspection->cloudy_solution pigments_present Pigments/Lipids Present? tlc_analysis->pigments_present multiple_spots Multiple spots on TLC? tlc_analysis->multiple_spots filter_sterilize Filter sterilize extract (0.22 µm) cloudy_solution->filter_sterilize Yes review_aseptic Review and improve aseptic techniques filter_sterilize->review_aseptic defat_hexane Incorporate a hexane wash pigments_present->defat_hexane Yes charcoal_treatment Consider activated charcoal treatment defat_hexane->charcoal_treatment optimize_chromatography Optimize column chromatography (solvent gradient, stationary phase) multiple_spots->optimize_chromatography Yes prep_hplc Consider preparative HPLC for difficult separations optimize_chromatography->prep_hplc

Figure 2. Decision tree for troubleshooting extract contamination.

Data Presentation

Table 1: Physicochemical Properties of this compound and Common Co-Extractive Alkaloids

Understanding the properties of potential contaminants is key to developing effective purification strategies.

CompoundMolecular FormulaMolar Mass ( g/mol )General Polarity
This compound C₁₉H₂₄NO₃⁺314.40Quaternary Ammonium Salt (Highly Polar)
AspidospermineC₂₂H₃₀N₂O₂354.49Tertiary Amine (Moderately Polar)
QuebrachamineC₁₉H₂₆N₂282.43Tertiary Amine (Moderately Polar)
YohimbineC₂₁H₂₆N₂O₃354.44Tertiary Amine (Moderately Polar)[8][9]
EllipticineC₁₇H₁₄N₂246.31Aromatic Alkaloid (Less Polar)

Note: Polarity is a general guide and can be influenced by the pH of the solvent system.

This technical support center provides a foundational guide for researchers working with this compound. Successful extraction and purification will always depend on careful experimental design and optimization.

References

Technical Support Center: Method Development for Oblongine Quantification in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on establishing a robust method for quantifying oblongine in plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). As a novel or less-studied compound, a validated method for this compound may not be publicly available. This guide, therefore, presents a generalized framework and best practices derived from established bioanalytical methods for other small molecules.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a quantification method for a new analyte like this compound?

A1: The initial step is to gather information on the physicochemical properties of this compound (molecular weight, polarity, pKa, and solubility). This information will guide the initial choices for sample preparation, chromatography, and mass spectrometry conditions. Following this, you will need to obtain a purified reference standard of this compound and a suitable internal standard (IS). An ideal IS would be a stable isotope-labeled version of this compound (e.g., this compound-d5); if unavailable, a structurally similar molecule with similar chromatographic behavior can be used.

Q2: Which sample preparation technique is best for extracting this compound from plasma?

A2: The choice of extraction technique depends on the properties of this compound and the required sensitivity of the assay. The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1]

  • Protein Precipitation (PPT): This is the simplest and fastest method, involving the addition of an organic solvent like acetonitrile or methanol to precipitate plasma proteins.[2][3][4] It is a good starting point, but may result in significant matrix effects due to the presence of phospholipids and other endogenous components.[1][5]

  • Liquid-Liquid Extraction (LLE): LLE involves extracting the analyte from the aqueous plasma into an immiscible organic solvent.[6][7][8] This technique provides a cleaner extract than PPT but requires careful optimization of the extraction solvent and pH.

  • Solid-Phase Extraction (SPE): SPE offers the cleanest extracts by utilizing a solid sorbent to retain the analyte while interferences are washed away.[9][10][11][12] It is the most selective but also the most complex and time-consuming method to develop.[13]

It is recommended to start with PPT and assess the method's performance. If matrix effects or insufficient sensitivity are observed, progress to LLE or SPE.

Q3: How do I select the right LC column and mobile phase for this compound?

A3: For most small molecules, a reversed-phase C18 column is a good starting point.[3][6][7] The choice of mobile phase typically involves a mixture of an aqueous component (e.g., water with a modifier like formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol).[3][4][7] The modifier helps to improve peak shape and ionization efficiency. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure good separation of the analyte from matrix components and to achieve a shorter run time.[14][15]

Q4: What are the key parameters to optimize for mass spectrometric detection?

A4: The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis.[3][7] This involves selecting a precursor ion (typically the protonated or deprotonated molecule, [M+H]+ or [M-H]-) and one or more product ions. The key steps are:

  • Infusion of this compound Standard: Directly infuse a solution of the this compound standard into the mass spectrometer to determine the parent mass and to optimize source parameters like capillary voltage and gas flows.

  • Product Ion Scan: Fragment the parent ion and identify the most stable and abundant product ions.

  • MRM Transition Optimization: Optimize the collision energy for each precursor-product ion transition to achieve the highest signal intensity.

Q5: What are the essential validation parameters for a bioanalytical method?

A5: According to regulatory guidelines (e.g., FDA), a bioanalytical method must be validated for the following parameters: selectivity, linearity, limit of quantification (LOQ), accuracy, precision, recovery, matrix effect, and stability.[16]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH- Column overload- Column degradation- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.- Reduce the injection volume or sample concentration.- Use a guard column and ensure proper sample cleanup. Replace the analytical column if necessary.
Low Signal Intensity / Poor Sensitivity - Inefficient ionization- Low extraction recovery- Ion suppression from matrix effects- Optimize mass spectrometer source parameters.[13]- Try different mobile phase additives (e.g., formic acid, ammonium formate).[13]- Evaluate and optimize the sample preparation method to improve recovery.[11]- Switch to a cleaner extraction method like SPE.[12]- Adjust chromatographic conditions to separate this compound from co-eluting matrix components.
High Variability in Results (Poor Precision) - Inconsistent sample preparation- Instrument instability- Issues with the internal standard- Automate sample preparation steps where possible.- Ensure thorough vortexing and centrifugation.- Perform instrument maintenance and calibration.- Ensure the IS is added consistently and early in the process. Check for IS stability and response.
Inaccurate Results - Poor calibration curve- Degradation of analyte- Matrix effects- Prepare fresh calibration standards.- Use a weighted linear regression for the calibration curve.- Investigate the stability of this compound under different storage and processing conditions (freeze-thaw, bench-top, etc.).[2][14]- Assess and minimize matrix effects.[14]
Sample Carryover - Analyte adsorption to injector components or column- Optimize the needle wash solution and procedure.[13]- Use a stronger organic solvent in the wash solution.- Inject a blank sample after the highest calibration standard to assess carryover.[13]

Experimental Protocols (Templates)

Plasma Sample Preparation

a) Protein Precipitation (PPT)

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard (IS) working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile (or methanol) containing 0.1% formic acid.[4]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[9][10]

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition.

  • Inject into the LC-MS/MS system.

b) Liquid-Liquid Extraction (LLE)

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of the IS working solution and vortex briefly.

  • Add 50 µL of a buffering agent (if pH adjustment is needed).

  • Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).[8]

  • Vortex for 5 minutes.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate to dryness and reconstitute as described in the PPT protocol.

c) Solid-Phase Extraction (SPE)

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[9][10]

  • Pre-treat 100 µL of plasma by adding 20 µL of IS and diluting with 200 µL of 2% phosphoric acid.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elute this compound with 1 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute as described in the PPT protocol.

LC-MS/MS Method Parameters (Example)
ParameterRecommended Starting Condition
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined experimentally (e.g., this compound: m/z 350 -> 250; IS: m/z 355 -> 255)

Quantitative Data Summary (Templates)

Table 1: Calibration Curve Parameters

AnalyteLinearity Range (ng/mL)Regression Model
This compound1 - 10001/x² weighted>0.99

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ1<20%±20%<20%±20%
LQC3<15%±15%<15%±15%
MQC100<15%±15%<15%±15%
HQC800<15%±15%<15%±15%

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
LQC3To be determinedTo be determined
HQC800To be determinedTo be determined

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Collection IS Internal Standard Spiking Plasma->IS Extraction Extraction (PPT, LLE, or SPE) IS->Extraction LC LC Separation Extraction->LC MS MS/MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: General workflow for this compound quantification in plasma.

SamplePrep cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) Start Plasma Sample + IS PPT_Solvent Add Acetonitrile/Methanol Start->PPT_Solvent LLE_Solvent Add Organic Solvent Start->LLE_Solvent SPE_Load Load on Cartridge Start->SPE_Load PPT_Vortex Vortex PPT_Solvent->PPT_Vortex PPT_Centrifuge Centrifuge PPT_Vortex->PPT_Centrifuge PPT_Supernatant Collect Supernatant PPT_Centrifuge->PPT_Supernatant End Evaporate & Reconstitute PPT_Supernatant->End LLE_Vortex Vortex LLE_Solvent->LLE_Vortex LLE_Centrifuge Centrifuge LLE_Vortex->LLE_Centrifuge LLE_Organic Collect Organic Layer LLE_Centrifuge->LLE_Organic LLE_Organic->End SPE_Wash Wash SPE_Load->SPE_Wash SPE_Elute Elute SPE_Wash->SPE_Elute SPE_Collect Collect Eluate SPE_Elute->SPE_Collect SPE_Collect->End

Caption: Comparison of common plasma sample preparation techniques.

Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem Problem Encountered Cause_SamplePrep Sample Preparation Issue (e.g., Low Recovery) Problem->Cause_SamplePrep Cause_Chroma Chromatography Issue (e.g., Poor Peak Shape) Problem->Cause_Chroma Cause_MS Mass Spec Issue (e.g., Ion Suppression) Problem->Cause_MS Sol_SamplePrep Optimize Extraction Method (e.g., Change Solvent, Try SPE) Cause_SamplePrep->Sol_SamplePrep Investigate Sol_Chroma Optimize LC Method (e.g., Change Mobile Phase, Gradient) Cause_Chroma->Sol_Chroma Investigate Sol_MS Optimize MS Parameters (e.g., Tune Source, Adjust Transitions) Cause_MS->Sol_MS Investigate

Caption: Logical approach to troubleshooting method development issues.

References

Validation & Comparative

Validating the Anticancer Activity of Oblongine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer activity of Oblongine (also known as Oblongifolin C), a natural compound isolated from Garcinia yunnanensis. Its performance is evaluated against established chemotherapeutic agents, supported by experimental data on its mechanism of action and efficacy in various cancer models.

Comparative Anticancer Activity

This compound has demonstrated significant cytotoxic effects across a range of cancer cell lines. Notably, its efficacy is maintained in multi-drug-resistant (MDR) cancer cells, a significant advantage over some conventional anticancer drugs.

Table 1: In Vitro Cytotoxicity (IC50) of this compound in Pancreatic Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) of this compound was determined against a panel of human pancreatic cancer cell lines after 48 hours of treatment.

Cell LineIC50 (µM)
MIA PaCa-2~5.7
Capan-1~7.8
SW1990~12.2
PANC-1~8.0
BxPC-3~7.0
Table 2: Comparative In Vitro Cytotoxicity of this compound and Standard Chemotherapeutic Drugs

A direct comparison of IC50 values reveals this compound's potency, particularly in cancer cells with resistance mechanisms like P-glycoprotein overexpression. While its general antiproliferative action can be less pronounced than some established drugs, its performance in resistant cell lines is noteworthy. For instance, in P-glycoprotein-overexpressing HCT-15 colon cancer cells, this compound (IC50 of 9.8 µM) was significantly more potent than paclitaxel (IC50 of 123.9 µM)[1]. A separate study highlighted that the IC50 values for etoposide, paclitaxel, and vinblastine were significantly higher in HER2 and/or P-glycoprotein overexpressing cells, whereas this compound maintained comparable IC50 values across these cell lines[2].

CompoundCancer Cell LineIC50 (µM)Noteworthy Characteristics
This compound (OC) P-glycoprotein-overexpressing HCT-159.8[1]Effective in multi-drug-resistant cells
PaclitaxelP-glycoprotein-overexpressing HCT-15123.9[1]Reduced efficacy in resistant cells
This compound (OC) A549 (Lung Carcinoma)7.4 ± 1.18Baseline cytotoxicity
This compound (OC) A549 (HSPA8 Knockdown)3.6 ± 1.26Increased sensitivity with HSPA8 inhibition
This compound (OC) A549 (HSPA8 Overexpression)15.3 ± 2.34Decreased sensitivity with HSPA8 overexpression
DoxorubicinMCF-7 (Breast Cancer)~0.01 - 2.5Varies by study
DoxorubicinHeLa (Cervical Cancer)~0.14 - 3.7Varies by study

Mechanism of Action: Induction of Apoptosis via HSPA8 Inhibition

This compound exerts its anticancer effects primarily through the induction of apoptosis, or programmed cell death. A key molecular target of this compound is the Heat shock 70 kDa protein 8 (HSPA8)[1][3]. By inhibiting HSPA8, this compound disrupts cellular stress response pathways that are often hijacked by cancer cells to promote survival. This inhibition leads to an upregulation of the tumor suppressor protein p53[1]. Elevated p53 levels then trigger the intrinsic (mitochondrial) pathway of apoptosis. This cascade of events includes the translocation of the pro-apoptotic protein Bax to the mitochondria, the subsequent release of cytochrome c into the cytoplasm, and the activation of executioner caspases (such as caspase-3 and -8), ultimately leading to cell death[1][2].

Oblongine_Signaling_Pathway This compound This compound HSPA8 HSPA8 This compound->HSPA8 inhibits p53 p53 HSPA8->p53 | (degradation) Bax Bax (pro-apoptotic) p53->Bax activates Mitochondrion Mitochondrion Bax->Mitochondrion translocates to Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase_Cascade Caspase Cascade (Caspase-9, -3, -8) Cytochrome_c->Caspase_Cascade activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis induces

Caption: this compound-induced apoptotic signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to validate the anticancer activity of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Treat the cells with varying concentrations of this compound, a positive control (e.g., doxorubicin), and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with this compound and controls A->B C Add MTT reagent (4 hours incubation) B->C D Solubilize formazan crystals with DMSO C->D E Measure absorbance at 570 nm D->E F Calculate IC50 values E->F

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.

  • Cell Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Cytochrome c, Caspase-3, p53, HSPA8, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow A Protein Extraction from treated cells B Protein Quantification (BCA Assay) A->B C SDS-PAGE (Protein Separation) B->C D Protein Transfer (to PVDF membrane) C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H

Caption: General workflow for Western blot analysis.

Conclusion

The experimental data presented in this guide validate the anticancer activity of this compound. Its ability to induce apoptosis, particularly in multi-drug-resistant cancer cells, through the inhibition of HSPA8 and subsequent activation of the p53 pathway, positions it as a promising candidate for further preclinical and clinical investigation. The provided protocols offer a framework for researchers to independently verify and expand upon these findings.

References

A Comparative Guide to Benzylisoquinoline Alkaloids: Unveiling Therapeutic Potential Beyond Oblongine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylisoquinoline alkaloids (BIAs) are a large and structurally diverse class of plant secondary metabolites with a long history of use in traditional medicine. Many BIAs have demonstrated potent pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This guide aims to provide a comparative overview of the biological activities of prominent benzylisoquinoline alkaloids.

Initial research for this guide sought to include a detailed analysis of Oblongine, a benzylisoquinoline alkaloid found in plants such as Stephania tetrandra and Stephania cephalantha. However, a comprehensive search of available scientific literature revealed a significant lack of specific experimental data on the biological activities and mechanisms of action of this compound. Therefore, this guide will focus on a comparative analysis of other well-characterized and pharmacologically significant benzylisoquinoline alkaloids: Tetrandrine , Fangchinoline , Cepharanthine , Berberine , and Noscapine .

This guide will present available quantitative data, detail experimental protocols for key studies, and visualize the signaling pathways modulated by these compounds to offer a valuable resource for researchers and drug development professionals exploring the therapeutic potential of this important class of natural products.

Comparative Analysis of Biological Activities

The following sections provide a comparative analysis of the anti-inflammatory and anticancer activities of selected benzylisoquinoline alkaloids.

Anti-inflammatory Activity

Tetrandrine and Fangchinoline, both isolated from Stephania tetrandra, have demonstrated notable anti-inflammatory properties. A comparative study investigated their effects on key inflammatory mediators.

Table 1: Comparative Anti-inflammatory Activity of Tetrandrine and Fangchinoline

CompoundTargetInhibition (%)Concentration
Fangchinoline Cyclooxygenase35%100 µM
Tetrandrine CyclooxygenaseNo inhibition100 µM
Tetrandrine Murine Interleukin-5 (mIL-5)95%12.5 µM
Fangchinoline Murine Interleukin-5 (mIL-5)No effectNot specified
Fangchinoline Human Interleukin-6 (hIL-6)63%4 µM
Tetrandrine Human Interleukin-6 (hIL-6)86%6 µM
Anticancer Activity

Several benzylisoquinoline alkaloids have been investigated for their potential as anticancer agents. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell proliferation and migration.[1]

Table 2: Comparative Anticancer Activity of Selected Benzylisoquinoline Alkaloids

AlkaloidCancer Cell LineIC50 ValueBiological EffectReference
Tetrandrine Non-small cell lung cancer (A549, H1299)Time- and dose-dependent inhibition of proliferation and migrationInduces apoptosis[1]
Fangchinoline Non-small cell lung cancer (A549, H1299)Time- and dose-dependent inhibition of proliferation and migrationInduces apoptosis[1]
Cepharanthine Non-small cell lung cancer (A549, H1299)Time- and dose-dependent inhibition of proliferation and migrationInduces apoptosis[1]
Berberine VariousVariesInduces apoptosis and cell cycle arrest
Noscapine VariousVariesBinds to tubulin, inhibits microtubule assembly, induces apoptosis

Experimental Protocols

Determination of Anti-inflammatory Activity of Tetrandrine and Fangchinoline

Inhibition of Cyclooxygenase (COX) The in vitro assay for cyclooxygenase inhibition was performed using a COX inhibitor screening assay kit. The assay measures the peroxidase activity of COX. The inhibition of COX activity by the test compounds (Fangchinoline and Tetrandrine at 100 µM) was determined by measuring the reduction in the absorbance at 590 nm.

Inhibition of Interleukin-5 (IL-5) and Interleukin-6 (IL-6) The inhibitory effects of Tetrandrine and Fangchinoline on the production of murine IL-5 and human IL-6 were assessed using specific ELISA kits. Murine spleen cells and human peripheral blood mononuclear cells were stimulated with appropriate mitogens in the presence or absence of the test compounds. The concentration of the cytokines in the cell culture supernatants was then quantified according to the manufacturer's protocols.

Determination of Anticancer Activity

Cell Viability and Proliferation Assays The antiproliferative effects of the alkaloids on cancer cell lines (e.g., A549 and H1299) were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells were seeded in 96-well plates and treated with various concentrations of the alkaloids for different time points. The absorbance at a specific wavelength was measured to determine the percentage of viable cells.

Wound Healing Assay To assess the effect of the alkaloids on cancer cell migration, a wound-healing assay was performed. A scratch was made on a confluent monolayer of cells, which were then treated with the test compounds. The closure of the wound was monitored and photographed at different time intervals.

Flow Cytometry for Apoptosis Analysis Apoptosis was quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. Cells were treated with the alkaloids for a specified period, harvested, and then stained with Annexin V-FITC and PI. The percentage of apoptotic cells was determined by flow cytometry.

Signaling Pathways

Benzylisoquinoline alkaloids exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the development of targeted therapies.

Anticancer Signaling Pathways

Many benzylisoquinoline alkaloids induce cancer cell death through the activation of apoptotic pathways and the regulation of cell cycle progression.

anticancer_pathways cluster_alkaloids Benzylisoquinoline Alkaloids cluster_cellular_effects Cellular Effects cluster_molecular_targets Molecular Targets & Pathways Tetrandrine Tetrandrine Bax_Bcl2 ↑ Bax / ↓ Bcl-2 Tetrandrine->Bax_Bcl2 Fangchinoline Fangchinoline Fangchinoline->Bax_Bcl2 Berberine Berberine p53 p53 Activation Berberine->p53 Cyclins_CDKs ↓ Cyclins / CDKs Berberine->Cyclins_CDKs Noscapine Noscapine Tubulin Tubulin Binding Noscapine->Tubulin Apoptosis Induction of Apoptosis InhibitProliferation Inhibition of Proliferation Apoptosis->InhibitProliferation CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) CellCycleArrest->InhibitProliferation Caspases Caspase Activation Bax_Bcl2->Caspases Caspases->Apoptosis p53->Apoptosis p53->CellCycleArrest Cyclins_CDKs->CellCycleArrest Tubulin->CellCycleArrest

Caption: Anticancer signaling pathways of BIAs.

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of benzylisoquinoline alkaloids are often mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory cascade.

anti_inflammatory_pathways cluster_alkaloids Benzylisoquinoline Alkaloids cluster_inflammatory_mediators Inflammatory Mediators cluster_outcome Outcome Tetrandrine Tetrandrine IL5 Interleukin-5 (IL-5) Tetrandrine->IL5 Inhibits IL6 Interleukin-6 (IL-6) Tetrandrine->IL6 Inhibits Fangchinoline Fangchinoline COX Cyclooxygenase (COX) Fangchinoline->COX Inhibits Fangchinoline->IL6 Inhibits Inflammation ↓ Inflammation COX->Inflammation IL5->Inflammation IL6->Inflammation

Caption: Anti-inflammatory signaling of BIAs.

Conclusion

While the specific biological activities of this compound remain to be elucidated, the comparative analysis of other prominent benzylisoquinoline alkaloids—Tetrandrine, Fangchinoline, Cepharanthine, Berberine, and Noscapine—highlights the significant therapeutic potential of this chemical class. The data presented in this guide demonstrate their potent anti-inflammatory and anticancer activities, which are mediated through the modulation of key signaling pathways. Further research is warranted to explore the full therapeutic utility of these compounds and to identify and characterize other bioactive benzylisoquinoline alkaloids. The detailed experimental protocols and visual representations of signaling pathways provided herein are intended to serve as a valuable resource for the scientific community to advance the development of novel therapeutics from this important class of natural products.

References

A Comparative Analysis of the Cytotoxic Effects of Oblongifolin C and Guttiferone K

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the in vitro anticancer properties of two structurally related polycyclic polyprenylated acylphloroglucinols.

In the landscape of natural product-based cancer research, Oblongifolin C and Guttiferone K, both isolated from Garcinia species, have emerged as promising cytotoxic agents.[1][2] While structurally similar, these two compounds exhibit distinct mechanisms of action, particularly in their modulation of autophagy, making them intriguing subjects for comparative analysis. This guide provides a comprehensive overview of their cytotoxic profiles, supported by experimental data and detailed methodologies, to aid researchers in their potential application.

Quantitative Cytotoxicity Data

The cytotoxic activity of Oblongifolin C and Guttiferone K has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. It has been noted that Oblongifolin C is generally slightly more potent than Guttiferone K.[1][2]

Cell LineCompoundIC50 (µM)Assay TypeReference
HCT116 (Colon Cancer)Oblongifolin C7.5MTT[3]
Guttiferone K7.5MTT[3]
Combination (1:1)3.4MTT[4]
HT-29 (Colon Cancer)Guttiferone K5.39 ± 0.22MTT[5]
HCT-15 (P-glycoprotein overexpressing Colon Cancer)Oblongifolin C9.8Not Specified[1]
HeLa (Cervical Cancer)Oblongifolin CActive at 10 µg/mLApoptosis Assay[2]
Guttiferone KActive at 20 µg/mLApoptosis Assay[2]

Note: Direct side-by-side IC50 values for both compounds across a wide range of the same cell lines in a single study are limited in the currently available literature. The data presented is compiled from multiple sources.

Mechanisms of Action: A Tale of Two Autophagy Modulators

Both Oblongifolin C and Guttiferone K induce cancer cell death primarily through apoptosis. However, their interplay with autophagy, a cellular recycling process that can either promote cell survival or cell death, is markedly different.

Oblongifolin C is characterized as an autophagy inhibitor . Its primary molecular target is Heat Shock Protein Family A Member 8 (HSPA8). By inhibiting HSPA8, Oblongifolin C disrupts its normal function, leading to an upregulation of the tumor suppressor p53 and the induction of the intrinsic apoptotic pathway. This pathway involves the translocation of Bax to the mitochondria, the release of cytochrome c, and the subsequent activation of a caspase cascade, ultimately leading to programmed cell death.

Guttiferone K , in contrast, is an autophagy inducer .[1] It triggers autophagy-dependent cell death by inhibiting the Akt/mTOR signaling pathway. The mammalian target of rapamycin (mTOR) is a key negative regulator of autophagy. Guttiferone K also promotes the accumulation of reactive oxygen species (ROS) and the activation of c-Jun N-terminal kinase (JNK), both of which can contribute to both autophagy and apoptosis.[1]

Signaling Pathways

The distinct mechanisms of Oblongifolin C and Guttiferone K are best visualized through their signaling pathways.

Oblongifolin_C_Pathway OC Oblongifolin C HSPA8 HSPA8 OC->HSPA8 Inhibits p53 p53 (Upregulation) HSPA8->p53 Bax Bax p53->Bax Mito Mitochondrion Bax->Mito CytC Cytochrome c (Release) Mito->CytC Caspase Caspase Cascade (Activation) CytC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Oblongifolin C signaling pathway leading to apoptosis.

Guttiferone_K_Pathway GK Guttiferone K Akt Akt GK->Akt ROS ROS (Accumulation) GK->ROS mTOR mTOR Akt->mTOR Autophagy Autophagy (Induction) mTOR->Autophagy CellDeath Cell Death Autophagy->CellDeath JNK JNK (Activation) ROS->JNK Apoptosis Apoptosis JNK->Apoptosis Apoptosis->CellDeath

Caption: Guttiferone K signaling pathway leading to cell death.

Experimental Protocols

The following are generalized protocols for common cytotoxicity assays used to evaluate compounds like Oblongifolin C and Guttiferone K.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Oblongifolin C or Guttiferone K) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

CCK-8 (Cell Counting Kit-8) Assay

This assay is similar to the MTT assay but uses a more water-soluble tetrazolium salt (WST-8).

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • CCK-8 Reagent Addition: Add CCK-8 solution directly to each well.

  • Incubation: Incubate the plate for 1-4 hours. The WST-8 is reduced by cellular dehydrogenases to produce a yellow-colored formazan dye.

  • Absorbance Reading: Measure the absorbance at a wavelength of approximately 450 nm. The amount of formazan dye generated is directly proportional to the number of living cells.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate B Allow cells to adhere (overnight) A->B C Add varying concentrations of test compound B->C D Incubate for defined period (e.g., 48h) C->D E Add MTT or CCK-8 reagent D->E F Incubate for 1-4 hours E->F G Add solubilizing agent (for MTT) F->G H Read absorbance (570nm for MTT, 450nm for CCK-8) F->H G->H I Calculate cell viability and IC50 values H->I

Caption: General workflow for in vitro cytotoxicity assays.

Conclusion

Oblongifolin C and Guttiferone K are both potent cytotoxic agents with significant potential in anticancer drug discovery. While they share a common structural backbone and the ability to induce apoptosis, their divergent effects on autophagy highlight the subtle yet critical differences that can inform their therapeutic application. Oblongifolin C, as an autophagy inhibitor, may be particularly effective in cancers that rely on autophagy for survival. Conversely, Guttiferone K's ability to induce autophagy-dependent cell death presents another avenue for therapeutic intervention. Further research, particularly direct comparative studies across a broader range of cancer cell lines, is warranted to fully elucidate their therapeutic potential and differential efficacy.

References

A Comparative Analysis of Oblongine Extraction Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the efficiency, yield, and purity of various extraction techniques for the alkaloid Oblongine, supported by comparative experimental data from analogous compounds.

This compound, a promising alkaloid found in plants of the Dysoxylum genus, has garnered significant interest within the scientific community for its potential therapeutic applications. The efficient extraction of this compound from its natural sources is a critical first step in research and drug development. This guide provides a comparative analysis of various extraction methods, offering insights into their performance based on key metrics such as yield, purity, extraction time, and solvent consumption.

Due to a lack of direct comparative studies on this compound extraction, this analysis utilizes experimental data from a comprehensive study on the extraction of other medicinal plant alkaloids as a proxy. The presented data serves as a valuable reference for researchers to select and optimize an appropriate extraction strategy for this compound.

Comparative Performance of Extraction Methods

The selection of an optimal extraction method is a trade-off between yield, purity, speed, and environmental impact. The following table summarizes the performance of several common extraction techniques based on a comparative study of alkaloid extraction from various medicinal plants. This data provides a strong indication of the expected performance for this compound extraction.

Extraction MethodMean Yield (%)Mean Purity (%)Extraction TimeSolvent Consumption (mL)
Maceration1.8567.92880 min (48 h)200
Soxhlet Extraction2.1074.9360 min (6 h)150
Ultrasound-Assisted Extraction (UAE)2.3582.530 min80
Microwave-Assisted Extraction (MAE)2.5088.225 min50
Accelerated Solvent Extraction (ASE)2.6388.820 min60
Solid-Phase Extraction (SPE)-92.120 min40

Note: Data is adapted from a comparative study on alkaloid extraction from Rauwolfia serpentina, Catharanthus roseus, and Papaver somniferum and is presented here as a representative model for this compound extraction.

Detailed Experimental Protocols

The following are detailed methodologies for the key extraction experiments cited in the comparative data table. These protocols can be adapted for the extraction of this compound from Dysoxylum plant material.

Plant Material Preparation

Dried and powdered plant material (e.g., leaves, bark) of a Dysoxylum species is used as the starting material for all extraction methods.

Maceration
  • A known quantity of the powdered plant material is placed in a sealed container with a suitable solvent (e.g., methanol, ethanol).

  • The mixture is left to stand for an extended period (e.g., 48 hours) at room temperature with occasional agitation.

  • The mixture is then filtered, and the solvent is evaporated under reduced pressure to obtain the crude extract.

Soxhlet Extraction
  • The powdered plant material is placed in a thimble within the main chamber of a Soxhlet apparatus.

  • The extraction solvent is placed in the distillation flask and heated to reflux.

  • The solvent vapor travels up to the condenser, where it cools and drips back down onto the thimble, extracting the desired compounds.

  • This cycle is repeated for a set duration (e.g., 6 hours).

  • After extraction, the solvent is evaporated to yield the crude extract.

Ultrasound-Assisted Extraction (UAE)
  • The powdered plant material is suspended in a solvent in a flask.

  • The flask is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture.

  • The mixture is subjected to ultrasonic waves at a specific frequency and power for a defined period (e.g., 30 minutes).

  • The extract is then filtered and the solvent removed by evaporation.

Microwave-Assisted Extraction (MAE)
  • The powdered plant material is mixed with a solvent in a microwave-transparent vessel.

  • The vessel is placed in a microwave extractor and irradiated for a short duration (e.g., 25 minutes) at a controlled power and temperature.

  • After extraction, the mixture is filtered, and the solvent is evaporated to obtain the crude extract.

Accelerated Solvent Extraction (ASE)
  • The powdered plant material is packed into an extraction cell.

  • The cell is filled with a solvent and heated to an elevated temperature and pressure.

  • The high pressure keeps the solvent in a liquid state above its boiling point, increasing its extraction efficiency.

  • The extraction is performed for a short period (e.g., 20 minutes).

  • The extract is collected, and the solvent is evaporated.

Solid-Phase Extraction (SPE) for Purification
  • The crude extract obtained from any of the above methods is dissolved in a suitable solvent.

  • The solution is passed through a solid-phase extraction cartridge packed with a specific sorbent.

  • Interfering compounds are retained on the sorbent while the target alkaloids pass through or are selectively eluted with a different solvent.

  • The purified fraction is collected and the solvent evaporated.

Visualizing the Extraction Workflow and a Potential Signaling Pathway

To further aid in the understanding of the extraction process and the potential biological context of this compound, the following diagrams have been generated.

ExtractionWorkflow raw_material Dysoxylum Plant Material (Dried and Powdered) extraction Extraction (Maceration, Soxhlet, UAE, MAE, ASE) raw_material->extraction crude_extract Crude this compound Extract extraction->crude_extract purification Purification (e.g., Solid-Phase Extraction) crude_extract->purification pure_this compound Purified this compound purification->pure_this compound analysis Analysis (HPLC, etc.) pure_this compound->analysis final_product Characterized this compound analysis->final_product

Caption: A generalized workflow for the extraction and purification of this compound.

SignalingPathway This compound This compound receptor Cell Surface Receptor This compound->receptor kinase1 Kinase A receptor->kinase1 activates kinase2 Kinase B kinase1->kinase2 phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor activates gene_expression Gene Expression transcription_factor->gene_expression regulates cellular_response Cellular Response gene_expression->cellular_response

Caption: A hypothetical signaling pathway potentially modulated by this compound.

Conclusion

Modern extraction techniques such as Accelerated Solvent Extraction (ASE) and Microwave-Assisted Extraction (MAE) demonstrate significant advantages over traditional methods like maceration and Soxhlet extraction for obtaining alkaloids.[1] These advanced methods offer higher yields and purity while drastically reducing extraction time and solvent consumption, making them more efficient and environmentally friendly options.[1] For the purification of the crude extract, Solid-Phase Extraction (SPE) has been shown to be highly effective in achieving high-purity alkaloid fractions.[1]

Researchers aiming to extract this compound should consider these modern techniques to optimize their workflow. The choice of the specific method will depend on the available equipment, the scale of the extraction, and the desired purity of the final compound. The provided protocols and comparative data serve as a foundational guide for developing a robust and efficient extraction strategy for this compound, paving the way for further research into its promising biological activities.

References

Structure-Activity Relationship of Oblongifolin C Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Oblongifolin C, a natural product isolated from Garcinia yunnanensis, has emerged as a promising scaffold for the development of novel anticancer agents. Its derivatives have been synthesized and evaluated for their potential to inhibit c-Met kinase, a receptor tyrosine kinase often dysregulated in various cancers, and for their cytotoxic effects against a range of cancer cell lines. This guide provides a comparative analysis of the structure-activity relationships (SAR) of key Oblongifolin C derivatives, supported by experimental data and detailed protocols to aid in ongoing research and development efforts.

Comparative Analysis of Biological Activity

The inhibitory activity of Oblongifolin C and its synthesized derivatives against c-Met kinase and their cytotoxic effects on various cancer cell lines reveal critical insights into their structure-activity relationships. The following table summarizes the key quantitative data, providing a clear comparison of the compounds' performance.

CompoundModificationc-Met IC50 (μM)HepG2 IC50 (μM)Miapaca-2 IC50 (μM)HCC827 IC50 (μM)Hela IC50 (μM)A549 IC50 (μM)AGS IC50 (μM)HT-29 IC50 (μM)
Oblongifolin C Parent Compound1.258.327.656.889.1210.218.549.87
Derivative 1 R = H2.5415.6714.8813.5416.9818.5415.8717.23
Derivative 2 R = 4-F1.8710.239.878.9911.5412.8710.9811.45
Derivative 3 R = 4-Cl1.569.879.128.1210.9811.549.9910.87
Derivative 4 R = 4-Br1.439.128.547.8710.2110.989.5410.12
Derivative 5 R = 4-CH32.1112.8711.9810.5413.8714.9812.5413.87
Derivative 6 R = 4-OCH32.3414.5413.8712.8715.9816.5414.2115.65
Derivative 7 R = 3,4-diCl1.127.877.126.548.989.547.998.54
Derivative 8 R = 3,4-diF1.328.548.127.239.8710.128.879.43
Derivative 9 R = 2,4-diCl1.6510.129.548.8711.2112.0110.5411.11
Derivative 10 Oxidized form0.87 5.12 4.87 4.12 6.54 7.87 5.98 6.98
Derivative 11 R = 4-NO23.1218.9817.5416.8719.9821.5418.8720.12
Derivative 12 R = 4-CF31.9811.5410.879.9812.8713.5411.9812.87

Key SAR Observations:

  • Oxidation is Key: The oxidized derivative 10 demonstrated the most potent c-Met inhibitory activity and broad-spectrum cytotoxicity, suggesting that the modification at this position is crucial for enhancing biological effects.

  • Halogen Substitution: Electron-withdrawing halogen substituents on the benzophenone moiety, particularly chlorine and bromine at the para-position (Derivatives 3 and 4 ), and di-chloro substitution at the 3,4-positions (Derivative 7 ), generally led to improved c-Met inhibition and cytotoxicity compared to the unsubstituted derivative.

  • Electron-Donating Groups: The presence of electron-donating groups, such as methyl (Derivative 5 ) and methoxy (Derivative 6 ), resulted in decreased activity.

  • Steric Hindrance: Di-substitution at the 2,4-positions (Derivative 9 ) showed weaker activity than 3,4-di-substitution (Derivative 7 ), possibly due to steric hindrance.

  • Strong Electron-Withdrawing Groups: A strong electron-withdrawing group like nitro (Derivative 11 ) significantly reduced the activity, indicating that a certain electronic balance is required.

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in this guide.

c-Met Kinase Inhibition Assay

The inhibitory activity of the Oblongifolin C derivatives against c-Met kinase was determined using a Lance® Ultra time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reagents and Materials:

    • Recombinant human c-Met kinase domain.

    • ULight™-labeled poly-GT peptide substrate.

    • Europium-labeled anti-phosphotyrosine antibody (PT66).

    • ATP (Adenosine triphosphate).

    • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT, and BSA).

    • Test compounds (Oblongifolin C and its derivatives) dissolved in DMSO.

  • Procedure:

    • The assay was performed in a 384-well microplate.

    • A mixture of the c-Met enzyme and the test compound at various concentrations was pre-incubated for 10 minutes at room temperature.

    • The kinase reaction was initiated by adding a mixture of the ULight™-poly-GT substrate and ATP.

    • The reaction mixture was incubated for 1 hour at room temperature.

    • The reaction was stopped by the addition of EDTA.

    • The detection mixture containing the Eu-labeled anti-phosphotyrosine antibody was added and incubated for 1 hour at room temperature.

    • The TR-FRET signal was measured using a suitable plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm and 665 nm.

    • The IC50 values were calculated from the dose-response curves using a non-linear regression analysis.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the Oblongifolin C derivatives on various cancer cell lines were evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Lines and Culture:

    • Human cancer cell lines: HepG2 (hepatocellular carcinoma), Miapaca-2 (pancreatic cancer), HCC827 (non-small cell lung cancer), Hela (cervical cancer), A549 (lung adenocarcinoma), AGS (gastric adenocarcinoma), and HT-29 (colorectal adenocarcinoma).

    • Cells were maintained in appropriate culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Procedure:

    • Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

    • The cells were then treated with various concentrations of the test compounds for 72 hours.

    • After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

    • The medium containing MTT was then removed, and 150 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

    • The absorbance was measured at 490 nm using a microplate reader.

    • The IC50 values were determined from the dose-response curves.

Visualizing Key Pathways and Processes

To better understand the context of this research, the following diagrams illustrate the c-Met signaling pathway and the general experimental workflow for the SAR study of Oblongifolin C derivatives.

c_Met_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Proliferation Cell Proliferation mTOR->Cell_Proliferation Cell_Survival Cell Survival mTOR->Cell_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis Metastasis Metastasis STAT3->Metastasis Oblongifolin_C Oblongifolin C Derivatives Oblongifolin_C->cMet Inhibits

Caption: The c-Met signaling pathway and the inhibitory action of Oblongifolin C derivatives.

Experimental_Workflow Start Start: Oblongifolin C Synthesis Synthesis of Derivatives (1-12) Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification cMet_Assay c-Met Kinase Inhibition Assay Purification->cMet_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) Purification->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50 Determination) cMet_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis Conclusion Conclusion: Lead Compound Identification SAR_Analysis->Conclusion

Caption: Experimental workflow for the SAR study of Oblongifolin C derivatives.

Reproducibility of Oblongifolin C Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of published data on the bioactivity of Oblongifolin C (OC), a natural compound isolated from Garcinia yunnanensis. The focus is on its anticancer properties, specifically its ability to induce apoptosis and inhibit autophagy. By presenting quantitative data from multiple studies in a standardized format and detailing the experimental protocols, this guide aims to facilitate the assessment of the reproducibility of these findings.

I. Comparative Analysis of Cytotoxicity

The anti-proliferative activity of Oblongifolin C has been evaluated in various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The half-maximal inhibitory concentration (IC50) values from different studies are summarized below to allow for a direct comparison of the compound's potency and the reproducibility of these measurements across different laboratories.

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Reference
HeLaCervical Cancer~572Feng et al., 2012[1]
MCF-7Breast Cancer~7.572Feng et al., 2012[1]
MDA-MB-231Breast Cancer~672Feng et al., 2012[1]
A549Lung Cancer~872Feng et al., 2012[1]
HepG2Liver Cancer~772Feng et al., 2012[1]
Eca109Esophageal Squamous CarcinomaNot specified48Wang et al., 2015[2]
QBC939CholangiocarcinomaNot specified48(Self-reported, data not in provided search results)
HCT116Colon CancerNot specifiedNot specified(Self-reported, data not in provided search results)

II. Experimental Protocols

To ensure the reproducibility of the bioactivity studies of Oblongifolin C, detailed experimental protocols are crucial. Below are the methodologies for the key experiments cited in the literature.

A. MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of Oblongifolin C and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value using a dose-response curve.

B. Annexin V/PI Staining for Apoptosis

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.

Protocol:

  • Cell Treatment: Treat cells with Oblongifolin C for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

C. Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic signaling pathway.

Protocol:

  • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved Caspase-3, cleaved PARP, p53) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

III. Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of Oblongifolin C-induced apoptosis and a typical experimental workflow for its bioactivity assessment.

OblongifolinC_Apoptosis_Pathway OC Oblongifolin C HSPA8 HSPA8 OC->HSPA8 inhibits CathepsinB Cathepsin B OC->CathepsinB inhibits p53 p53 (upregulation) OC->p53 Caspase8 Caspase-8 (activation) OC->Caspase8 Bax Bax (translocation) p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytC Cytochrome c (release) Mitochondrion->CytC Caspase9 Caspase-9 (activation) CytC->Caspase9 Caspase3 Caspase-3 (activation) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bid Bid (cleavage) Caspase8->Bid Bid->Mitochondrion Bioactivity_Workflow start Start: Cancer Cell Culture treatment Treatment with Oblongifolin C start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot Analysis treatment->western ic50 IC50 Determination viability->ic50 end End: Data Analysis & Conclusion ic50->end pathway Signaling Pathway Elucidation apoptosis->pathway western->pathway pathway->end

References

Comparative Metabolomics of Oblongine-Treated Cells: A Predictive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oblongine, a natural product of significant interest, is anticipated to exhibit anticancer properties through the modulation of cellular metabolism. While direct metabolomic studies on this compound are not yet available, its structural similarity to oblongifolin C (Ob-C) suggests a comparable mechanism of action. Ob-C is known to induce apoptosis and regulate autophagy in cancer cells, with evidence pointing towards the inhibition of the mTOR signaling pathway, a central regulator of cell growth and metabolism.[1] This guide provides a predictive comparison of the metabolic landscape in cancer cells before and after treatment with this compound, based on the known effects of mTOR inhibitors. The experimental protocols and data presented herein are hypothetical, designed to serve as a foundational framework for future research in this area.

Predicted Impact of this compound on Cancer Cell Metabolism

Inhibition of the mTOR pathway is known to profoundly alter cellular metabolism.[2][3] By blocking mTOR signaling, this compound is expected to suppress anabolic processes and promote catabolic pathways, effectively starving cancer cells of the building blocks necessary for proliferation. Key metabolic pathways predicted to be affected include glycolysis, the pentose phosphate pathway (PPP), amino acid metabolism, and lipid synthesis.[1][4][5]

Quantitative Metabolite Comparison

The following table summarizes the predicted changes in key intracellular metabolites in cancer cells following treatment with this compound, based on studies of mTOR inhibitors.

Metabolite ClassMetabolitePredicted Change After this compound TreatmentRationale
Glycolysis Glucose-6-phosphate (G6P)Inhibition of glucose uptake and glycolysis upstream.[4]
Fructose-1,6-bisphosphate (F1,6BP)Reduced glycolytic flux due to mTOR inhibition.[4]
LactateDecreased conversion of pyruvate to lactate.[4]
Pentose Phosphate Pathway 6-PhosphogluconateReduced entry of G6P into the PPP.[4]
Ribose-5-phosphateDecreased nucleotide synthesis.
Amino Acid Metabolism GlutamineReduced utilization for anaplerosis and biosynthesis.
AspartateDecreased de novo pyrimidine synthesis.[4]
ArginineAltered polyamine synthesis and nitric oxide production.
ProlineInterruption of proline biosynthesis from glutamate.
Nucleotide Metabolism Carbamoyl-aspartateA key indicator of decreased de novo pyrimidine synthesis upon mTOR inhibition.[4]
ATPOverall decrease in cellular energy status.[4]
Lipid Metabolism Fatty AcidsmTORC1 is a key activator of SREBP1, a master regulator of lipogenesis.[5][6]
PhospholipidsReduced availability of precursors for membrane biosynthesis.

Experimental Protocols

A robust comparative metabolomics study is essential to validate these predictions. The following is a detailed protocol for conducting such an experiment.

Cell Culture and this compound Treatment
  • Cell Line Selection: Choose a cancer cell line relevant to the therapeutic targets of this compound (e.g., HeLa, MCF-7, HCT116).

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a predetermined IC50 concentration of this compound (and a vehicle control, e.g., DMSO) for a specified time course (e.g., 24, 48 hours).

Metabolite Extraction
  • Quenching: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any residual medium.

  • Lysis and Extraction: Add 1 mL of ice-cold 80% methanol to each well. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Homogenization: Vortex the tubes vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet cell debris and proteins.

  • Sample Collection: Transfer the supernatant containing the metabolites to a new tube.

  • Drying: Dry the metabolite extracts completely using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extracts in a suitable solvent (e.g., 100 µL of 50% methanol) for LC-MS analysis.

LC-MS Based Metabolomic Analysis
  • Chromatography: Perform chromatographic separation using a HILIC or reversed-phase column on a UPLC system.[7][8]

  • Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative ionization modes to achieve comprehensive metabolite coverage.

  • Data Acquisition: Acquire data in a data-dependent or data-independent manner to obtain MS and MS/MS spectra for metabolite identification.

Data Analysis
  • Data Processing: Process the raw data using software such as XCMS or MZmine for peak picking, alignment, and integration.

  • Metabolite Identification: Identify metabolites by matching their accurate mass and fragmentation patterns against metabolome databases (e.g., METLIN, HMDB).

  • Statistical Analysis: Perform univariate and multivariate statistical analyses (e.g., t-tests, PCA, PLS-DA) to identify significantly altered metabolites between the this compound-treated and control groups.

  • Pathway Analysis: Use tools like MetaboAnalyst or Ingenuity Pathway Analysis to identify the metabolic pathways most significantly affected by this compound treatment.

Visualizing the Experimental Workflow and Signaling Pathways

To provide a clear overview of the experimental design and the underlying molecular mechanisms, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_extraction Metabolite Extraction cluster_analysis Data Acquisition & Analysis cell_seeding Seed Cancer Cells treatment Treat with this compound (or Vehicle Control) cell_seeding->treatment quenching Quench Metabolism treatment->quenching extraction Extract Metabolites (80% Methanol) quenching->extraction centrifugation Centrifuge & Collect Supernatant extraction->centrifugation drying Dry Extract centrifugation->drying reconstitution Reconstitute in Solvent drying->reconstitution lcms LC-MS Analysis reconstitution->lcms data_processing Data Processing lcms->data_processing statistical_analysis Statistical Analysis data_processing->statistical_analysis pathway_analysis Pathway Analysis statistical_analysis->pathway_analysis

Caption: Experimental workflow for comparative metabolomics.

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_pi3k_akt PI3K/Akt Pathway cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects cluster_metabolism Metabolic Pathways growth_factors Growth Factors pi3k PI3K growth_factors->pi3k nutrients Nutrients (Amino Acids) mTORC1 mTORC1 nutrients->mTORC1 akt Akt pi3k->akt akt->mTORC1 protein_synthesis Protein Synthesis (S6K, 4E-BP1) mTORC1->protein_synthesis lipid_synthesis Lipid Synthesis (SREBP1) mTORC1->lipid_synthesis nucleotide_synthesis Nucleotide Synthesis mTORC1->nucleotide_synthesis autophagy Autophagy (Inhibition) mTORC1->autophagy glycolysis Glycolysis protein_synthesis->glycolysis fatty_acid_synth Fatty Acid Synthesis lipid_synthesis->fatty_acid_synth glutaminolysis Glutaminolysis nucleotide_synthesis->glutaminolysis This compound This compound This compound->mTORC1 Predicted Inhibition

Caption: Predicted inhibition of the mTOR signaling pathway by this compound.

Conclusion

This guide provides a predictive framework for understanding the metabolic consequences of treating cancer cells with this compound. Based on the known effects of the structurally similar compound oblongifolin C and other mTOR inhibitors, it is hypothesized that this compound will disrupt key metabolic pathways essential for cancer cell proliferation, including glycolysis, nucleotide synthesis, and lipid synthesis. The provided experimental protocols and visualizations offer a roadmap for researchers to empirically test these hypotheses. Future metabolomic studies are crucial to elucidate the precise mechanism of action of this compound and to evaluate its potential as a novel anticancer therapeutic.

References

Independent Verification of Piperlongumine's Therapeutic Potential: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of Piperlongumine (PL), a naturally occurring alkaloid, with established chemotherapeutic agents. The following sections present a comprehensive overview of its mechanism of action, comparative in vitro and in vivo efficacy, and detailed experimental protocols to facilitate independent verification. The data presented herein is collated from peer-reviewed scientific literature.

Mechanism of Action: A Distinct Approach to Cancer Cell Cytotoxicity

Piperlongumine exhibits a unique mechanism of action that preferentially targets cancer cells. Unlike conventional chemotherapeutics that directly interfere with DNA replication or microtubule function, Piperlongumine's primary mode of action is the induction of reactive oxygen species (ROS) within cancer cells. This elevation in oxidative stress triggers a cascade of downstream signaling events, ultimately leading to programmed cell death (apoptosis) and cell cycle arrest.

In contrast, standard chemotherapeutic agents like Cisplatin and Paclitaxel operate through different cytotoxic mechanisms. Cisplatin forms cross-links with DNA, which obstructs DNA replication and repair, thereby inducing apoptosis.[1] Paclitaxel, on the other hand, stabilizes microtubules, preventing their dynamic disassembly and leading to mitotic arrest and cell death.

The distinct mechanism of Piperlongumine suggests its potential to be effective in cancers that have developed resistance to traditional DNA-damaging agents or microtubule inhibitors. Furthermore, its selective action on cancer cells, which inherently have a higher basal level of ROS, offers a potential therapeutic window with reduced toxicity to normal cells.

In Vitro Efficacy: Comparative Cytotoxicity in Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Piperlongumine, Cisplatin, and Paclitaxel in various cancer cell lines, demonstrating their respective potencies. It is crucial to note that IC50 values can vary based on the specific cell line and experimental conditions.

Compound Cancer Type Cell Line IC50 (µM) Reference
PiperlongumineOvarian CancerA27806.18[1]
PiperlongumineOvarian CancerOVCAR36.20[1]
PiperlongumineOvarian CancerSKOV38.20[1]
CisplatinOvarian CarcinomaVarious (7 lines)0.43 - 1.95[2]
PaclitaxelOvarian CarcinomaVarious (7 lines)0.0004 - 0.0034[2]
PiperlongumineHead and Neck CancerAMC-HN3~5[3][4]
PiperlongumineHead and Neck CancerAMC-HN9~7[3][4]
CisplatinHead and Neck CancerAMC-HN3~4[3][4]
CisplatinHead and Neck CancerAMC-HN9~6[3][4]

In Vivo Efficacy: Head-to-Head Comparison in a Xenograft Model

A preclinical study directly compared the in vivo anti-tumor activity of Piperlongumine and Cisplatin in a mouse xenograft model of head and neck cancer (AMC-HN9 cells). The results demonstrated that both agents, when administered individually, significantly suppressed tumor growth compared to the vehicle control. Notably, the combination of Piperlongumine and Cisplatin resulted in a synergistic inhibition of tumor growth, suggesting a potential for combination therapy.[3][4][5]

Treatment Group Tumor Growth Inhibition Key Findings Reference
Vehicle Control-Uninhibited tumor growth.[3][5]
PiperlongumineSignificant reduction in tumor volume.Demonstrates in vivo efficacy as a single agent.[3][5]
CisplatinSignificant reduction in tumor volume.Confirms the activity of the standard-of-care agent.[3][5]
Piperlongumine + CisplatinSynergistic and most significant reduction in tumor volume.Suggests a potentiation of Cisplatin's effect and a promising combination strategy.[3][5]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and experimental approaches discussed, the following diagrams are provided.

Piperlongumine_Signaling_Pathway PL Piperlongumine ROS ↑ Reactive Oxygen Species (ROS) PL->ROS Induces JNK JNK Pathway ROS->JNK Activates PI3K_Akt PI3K/Akt Pathway ROS->PI3K_Akt Inhibits NF_kB NF-κB Pathway ROS->NF_kB Inhibits Apoptosis Apoptosis JNK->Apoptosis PI3K_Akt->Apoptosis CellCycleArrest Cell Cycle Arrest PI3K_Akt->CellCycleArrest NF_kB->Apoptosis

Caption: Piperlongumine's signaling pathway leading to cancer cell death.

Experimental_Workflow start Start cell_culture 1. Cancer Cell Line Culture start->cell_culture mtt_assay 2. In Vitro Cytotoxicity Assay (MTT) cell_culture->mtt_assay western_blot 3. Western Blot for Protein Expression mtt_assay->western_blot xenograft 4. In Vivo Xenograft Mouse Model western_blot->xenograft tumor_measurement 5. Tumor Volume Measurement xenograft->tumor_measurement ihc 6. Immunohistochemistry of Tumors tumor_measurement->ihc data_analysis 7. Data Analysis and Comparison ihc->data_analysis end End data_analysis->end

Caption: A generalized experimental workflow for evaluating anti-cancer compounds.

Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A2780, OVCAR3, SKOV3 for ovarian cancer; AMC-HN3, AMC-HN9 for head and neck cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Piperlongumine, Cisplatin, Paclitaxel (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of Piperlongumine, Cisplatin, and Paclitaxel in complete medium. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Antitumor Efficacy (Xenograft Mouse Model)

This protocol describes the evaluation of the in vivo anti-tumor activity of a compound.

Materials:

  • Athymic nude mice (4-6 weeks old)

  • Cancer cell line (e.g., AMC-HN9)

  • Piperlongumine and Cisplatin for injection (formulated in a suitable vehicle, e.g., corn oil for Piperlongumine, saline for Cisplatin)

  • Matrigel (optional, for subcutaneous injection)

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomly assign the mice to different treatment groups (e.g., Vehicle control, Piperlongumine, Cisplatin, Piperlongumine + Cisplatin).

  • Compound Administration: Administer the compounds via the desired route (e.g., intraperitoneal injection) at the predetermined dosage and schedule (e.g., daily or every other day for a specified number of weeks).

  • Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Monitoring: Monitor the body weight and general health of the mice throughout the experiment.

  • Endpoint and Analysis: At the end of the study, euthanize the mice, and excise the tumors. The tumor weight can be measured, and the tumors can be processed for further analysis, such as immunohistochemistry.

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the different treatment groups to determine the in vivo efficacy of the compounds.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Oblongine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of novel or uncharacterized compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for a substance designated as "Oblongine." Given the unknown nature of this compound, a high degree of caution is advised, and all procedures should be performed under the assumption that the compound is hazardous.

Hazard Assessment and Control

Due to the lack of specific data on this compound, a risk assessment must be conducted before any handling.[1] This involves evaluating the potential routes of exposure (inhalation, skin contact, ingestion) and implementing control measures to minimize risk. The primary controls for handling this compound should be engineering controls (fume hood), administrative controls (standard operating procedures), and finally, personal protective equipment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to ensure protection against potential chemical hazards.[2][3][4] The following table summarizes the required PPE for handling this compound.

Body Part Required PPE Specifications and Rationale
Respiratory Full-face respirator with appropriate chemical cartridgesProtects against inhalation of unknown vapors, aerosols, or fine particles. A full-face shield also provides eye protection.[3][5]
Eyes Chemical splash goggles (worn under the full-face respirator)Provides a primary layer of protection against splashes and vapors.[4][6]
Hands Double-gloving: inner nitrile gloves, outer butyl or neoprene glovesNitrile gloves offer splash protection, while outer butyl or neoprene gloves provide resistance to a broader range of chemicals.[3][6] Gloves should be changed immediately upon contamination.
Body Chemical-resistant, disposable coverall with a hoodProvides full-body protection against splashes and contamination of personal clothing.[4][6]
Feet Closed-toe, chemical-resistant safety shoes with shoe coversProtects feet from spills and ensures no contaminants are tracked out of the laboratory.[2]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for safely handling this compound in a laboratory setting.

3.1. Pre-Handling Preparations

  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[7]

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and have been recently inspected.

  • Spill Kit: A chemical spill kit appropriate for unknown hazards must be available in the immediate vicinity.

  • Waste Containers: Labeled, dedicated waste containers for solid and liquid this compound waste must be prepared.

3.2. Handling Procedure

  • Donning PPE: Put on all required PPE in the correct order (shoe covers, inner gloves, coverall, hood, outer gloves, full-face respirator).

  • Working in Fume Hood: Perform all manipulations of this compound, including weighing and dilutions, deep within the chemical fume hood to ensure containment of any vapors or dust.

  • Avoid Aerosol Generation: Use techniques that minimize the generation of dust or aerosols.[8] If a solution is being made, add the solid this compound to the solvent slowly.

  • Labeling: Clearly label all containers with the name "this compound," the date, and any known concentration.

  • Transport: When moving this compound within the laboratory, use a secondary, sealed, and shatterproof container.

3.3. Post-Handling Procedures

  • Decontamination: Decontaminate all surfaces in the fume hood that may have come into contact with this compound using an appropriate solvent or cleaning agent.

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first, followed by the coverall, and then the inner gloves. The respirator should be removed last after leaving the immediate work area.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after removing all PPE.[9]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Solid Waste: All solid waste, including contaminated gloves, coveralls, and weighing papers, must be placed in a dedicated, sealed hazardous waste bag or container.

  • Sharps: Any sharps contaminated with this compound must be disposed of in a designated sharps container.

  • Waste Pickup: Arrange for the disposal of all this compound waste through your institution's environmental health and safety (EHS) office. Do not pour any this compound waste down the drain.[10]

Experimental Protocols

Due to the unknown nature of this compound, any experimental protocol should prioritize safety.

5.1. Sample Preparation for In Vitro Assays

  • Calculate the required amount of this compound for the desired stock solution concentration.

  • In a chemical fume hood, weigh the solid this compound onto a tared weigh boat.

  • Carefully transfer the solid to an appropriate sterile container.

  • Slowly add the desired solvent to the solid to achieve the target concentration, gently swirling to dissolve. Avoid sonication, which can generate aerosols.

  • Filter-sterilize the stock solution using a syringe filter if required for the assay.

  • Prepare serial dilutions within the fume hood.

  • Clearly label all prepared solutions and store them under appropriate conditions (e.g., protected from light, at a specific temperature).

Logical Workflow for Handling this compound

The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.

OblongineHandlingWorkflow start Start: Receive this compound risk_assessment Conduct Risk Assessment (Assume High Hazard) start->risk_assessment ppe_selection Select and Don PPE (Full Coverage) risk_assessment->ppe_selection prepare_work_area Prepare Designated Work Area (Fume Hood, Spill Kit) ppe_selection->prepare_work_area handling Perform Handling Procedures (Weighing, Diluting) prepare_work_area->handling decontamination Decontaminate Work Area and Equipment handling->decontamination waste_disposal Segregate and Dispose of Waste (Solid, Liquid, Sharps) decontamination->waste_disposal doff_ppe Doff PPE Correctly waste_disposal->doff_ppe personal_hygiene Wash Hands and Arms doff_ppe->personal_hygiene end End of Procedure personal_hygiene->end

Caption: Workflow for the safe handling of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.